molecular formula C4H5BrN2O B6235007 5-bromo-1-methyl-1H-pyrazol-3-ol CAS No. 1781644-04-9

5-bromo-1-methyl-1H-pyrazol-3-ol

Cat. No.: B6235007
CAS No.: 1781644-04-9
M. Wt: 177.00 g/mol
InChI Key: IPAWXSWZAALUKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-methyl-1H-pyrazol-3-ol is a versatile pyrazolone-based intermediate of significant interest in modern medicinal and organic chemistry. The pyrazolone structural motif is a critical element in compounds aimed at diverse biological endpoints, known for its prevalence in molecules with antimicrobial, antitumor, and anti-inflammatory activities . As a building block, this compound is particularly valuable for the synthesis of more complex heterocyclic systems; its reactive hydroxyl and bromine groups make it amenable to further functionalization via cross-coupling reactions, such as the Palladium-catalyzed Suzuki reaction, a powerful tool for creating carbon-carbon bonds in drug discovery . Its value is derived from its role as a key synthon. The compound can be synthesized from precursor materials like diethyl butynedioate, which can be condensed with methylhydrazine to form a pyrazolone backbone, followed by bromination . Researchers utilize this chemical as a precursor for generating libraries of derivatives for Structure-Activity Relationship (SAR) studies, which are essential for optimizing potency and understanding interactions with biological targets like enzymes and receptors . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1781644-04-9

Molecular Formula

C4H5BrN2O

Molecular Weight

177.00 g/mol

IUPAC Name

3-bromo-2-methyl-1H-pyrazol-5-one

InChI

InChI=1S/C4H5BrN2O/c1-7-3(5)2-4(8)6-7/h2H,1H3,(H,6,8)

InChI Key

IPAWXSWZAALUKG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)N1)Br

Purity

95

Origin of Product

United States

Foundational & Exploratory

5-Bromo-1-methyl-1H-pyrazol-3-ol: A Definitive Technical Guide to Structure, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently leverage the pyrazole core as a privileged scaffold in drug discovery. Among the myriad of pyrazole derivatives, 5-bromo-1-methyl-1H-pyrazol-3-ol (CAS: 1781644-04-9) stands out as an exceptionally versatile building block.

Unlike unsubstituted pyrazoles that suffer from annular tautomerism, this molecule is strategically N-methylated, locking its structural conformation and directing downstream functionalization with high predictability. This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven experimental workflows, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline properties of a building block is the first step in rational drug design. The structural annotations and physical properties of 5-bromo-1-methyl-1H-pyrazol-3-ol are cataloged across major chemical databases [1][2][3].

Quantitative Data Summary
ParameterSpecification
Chemical Name 5-bromo-1-methyl-1H-pyrazol-3-ol
CAS Registry Number 1781644-04-9
Molecular Formula C₄H₅BrN₂O
Molecular Weight 177.00 g/mol
SMILES String OC1=NN(C)C(Br)=C1
InChI Key IPAWXSWZAALUKG-UHFFFAOYSA-N
Purity Standard ≥98% (Commercial Grade)
Storage Conditions Sealed in dry, 2-8°C (Light/Moisture Sensitive)
Structural Causality & Tautomerism

The reactivity of this molecule is dictated by three distinct structural features:

  • N1-Methylation (The Tautomer Blockade): Unsubstituted pyrazoles undergo rapid proton exchange between N1 and N2, creating ambiguity during electrophilic aromatic substitution or cross-coupling. The N1-methyl group eliminates this tautomerism, ensuring that the molecule reacts as a single, predictable regioisomer.

  • C3-Hydroxyl (The H-Bonding Motif): While the C3-OH can theoretically tautomerize to a pyrazolin-3-one, the aromatic stabilization energy of the pyrazole ring heavily favors the enol (pyrazol-3-ol) form in polar environments. This makes it an excellent hydrogen bond donor/acceptor, frequently used to mimic the adenine ring of ATP in kinase inhibitor design.

  • C5-Bromine (The Cross-Coupling Handle): The bromine atom serves as a prime site for transition-metal-catalyzed cross-coupling. Its position adjacent to the N1-methyl group introduces steric hindrance, which must be accounted for by selecting appropriate bulky ligands during catalysis.

Mechanistic Insights & Reactivity Mapping

To effectively utilize this building block, one must understand its orthogonal reactivity vectors. The diagram below illustrates the distinct pathways available for functionalization.

ReactivityMap Core 5-Bromo-1-methyl-1H-pyrazol-3-ol (CAS: 1781644-04-9) C5 C5-Bromine Cross-Coupling Handle Core->C5 Palladium Catalysis C3 C3-Hydroxyl H-Bonding / O-Alkylation Core->C3 Mitsunobu / Alkylation C4 C4-Position Electrophilic Substitution Core->C4 Halogenation N1 N1-Methyl Tautomer Blockade Core->N1 Steric Shielding

Fig 1: Orthogonal reactivity map of 5-bromo-1-methyl-1H-pyrazol-3-ol.

Experimental Workflows: Self-Validating Protocols

As an application scientist, I emphasize protocols that are not just lists of instructions, but self-validating systems . Every step must have a mechanistic rationale, and the outcome must be easily verifiable.

Protocol A: Regioselective C5 Suzuki-Miyaura Cross-Coupling

Causality & Rationale: Coupling at the C5 position is sterically hindered by the N1-methyl group and electronically deactivated by the electron-donating C3-OH. To overcome this, we utilize Pd(dppf)Cl₂ . The dppf ligand possesses a large bite angle that accelerates the reductive elimination step, preventing catalyst stalling. A biphasic solvent system (1,4-Dioxane/H₂O) is chosen to fully dissolve the inorganic base (K₂CO₃) required for transmetalation.

SuzukiWorkflow Start 1. Reagent Prep Pyrazole + Boronic Acid Catalyst 2. Catalyst Addition Pd(dppf)Cl2 + K2CO3 Start->Catalyst Solvent 3. Degassing 1,4-Dioxane/H2O Catalyst->Solvent Reaction 4. Heating 90°C, 12-16 hrs Solvent->Reaction Workup 5. Workup EtOAc / Brine Reaction->Workup

Fig 2: Self-validating experimental workflow for C5 Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 5-bromo-1-methyl-1H-pyrazol-3-ol (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and H₂O.

  • Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes. Causality: Oxygen must be removed to prevent the oxidative homocoupling of the boronic acid (Glaser-type coupling) and to protect the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon.

  • Reaction: Heat the mixture to 90°C and stir for 12-16 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc). The consumption of the starting material (UV active at 254 nm) and the appearance of a new, highly fluorescent spot under 365 nm UV light provides immediate visual confirmation of extended conjugation.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Selective O-Alkylation of the C3-Hydroxyl

Causality & Rationale: The C3-OH is weakly acidic (pKa ~ 8-9). Using a strong base (like NaH) can lead to unwanted side reactions or C4-alkylation. We use Cesium Carbonate (Cs₂CO₃) in DMF. The "Cesium Effect" enhances the nucleophilicity of the oxygen anion by forming a loose, highly reactive ion pair in the polar aprotic solvent, driving exclusive O-alkylation.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-bromo-1-methyl-1H-pyrazol-3-ol (1.0 eq) in anhydrous DMF (0.2 M concentration) at 0°C.

  • Deprotonation: Add Cs₂CO₃ (1.5 eq) and stir for 30 minutes. The solution may slightly darken as the phenoxide-like anion forms.

  • Alkylation: Dropwise add the alkyl halide (e.g., benzyl bromide, 1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation: Analyze the crude mixture via ¹H-NMR. Causality: To rule out unwanted C4-alkylation, look for the C4-proton of the pyrazole ring. It should appear as a distinct, sharp singlet around 5.8–6.2 ppm. Retention of this singlet confirms successful O-alkylation, whereas its disappearance indicates C-alkylation.

  • Workup: Quench with ice water, extract with EtOAc (3x), wash the combined organics with 5% aqueous LiCl (to remove residual DMF), dry, and concentrate.

Applications in Targeted Drug Development

The 5-bromo-1-methyl-1H-pyrazol-3-ol scaffold is highly prized in modern medicinal chemistry for two primary applications:

  • Bioisosteric Replacement: The pyrazole core is a classic bioisostere for phenyl rings, amides, and phenols. By utilizing the C3-OH, chemists can mimic the hydrogen-bonding network of a phenol while drastically improving the metabolic stability and lowering the lipophilicity (LogP) of the drug candidate.

  • Kinase Inhibitor Hinge Binders: The N2 nitrogen (hydrogen bond acceptor) and the C3-OH (hydrogen bond donor) form a perfect bidentate interaction motif with the backbone amides of the kinase hinge region. The C5 position (formerly the bromine) is then used to grow the molecule into the hydrophobic pocket (via Suzuki coupling), while the N1-methyl group points toward the solvent-exposed region, improving aqueous solubility.

References

  • PubChem. "1781644-04-9 (C4H5BrN2O) Structural Information." National Center for Biotechnology Information. URL:[Link]

Comprehensive Technical Guide: Tautomerism of 5-Bromo-1-methyl-1,2-dihydro-3H-pyrazol-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

The tautomeric equilibrium of 5-bromo-1-methyl-1,2-dihydro-3H-pyrazol-3-one represents a critical variable in the design and synthesis of pyrazole-based pharmacophores. Unlike simple ketones, this scaffold exists in a dynamic equilibrium between three distinct forms: the NH-keto (1,2-dihydro), OH-aromatic (enol), and CH-keto (2,4-dihydro) tautomers.

Understanding this equilibrium is not merely academic; it dictates the regioselectivity of alkylation , the solubility profile , and the binding affinity in biological targets. This guide provides a definitive analysis of the thermodynamic and kinetic drivers governing this system, supported by validated characterization protocols.

Part 2: Molecular Architecture & The Tautomeric Triad

To master the chemistry of 5-bromo-1-methyl-3-pyrazolone, one must first define the structural landscape. The molecule does not exist as a static entity but as a "chameleon" that shifts based on environmental factors (solvent polarity, pH, and temperature).

The Three Tautomers

The equilibrium involves the migration of a proton between the N2 nitrogen, the O3 oxygen, and the C4 carbon.

  • OH-Form (Aromatic Enol): 5-bromo-1-methyl-1H-pyrazol-3-ol

    • Characteristics: Fully aromatic pyrazole ring. Stabilized by hydrogen bond dimerization in non-polar solvents.

    • Prevalence: Dominant in non-polar solvents (CDCl₃, Benzene) and often in the solid state.

  • NH-Form (Keto): 5-bromo-1-methyl-1,2-dihydro-3H-pyrazol-3-one

    • Characteristics: Carbonyl at C3; proton at N2. Disrupted aromaticity but significant resonance stabilization.

    • Prevalence: Favored in polar aprotic solvents (DMSO, DMF) which disrupt OH-dimers.

  • CH-Form (Keto): 5-bromo-1-methyl-2,4-dihydro-3H-pyrazol-3-one

    • Characteristics: Proton at C4 (sp³ hybridized). Non-aromatic.

    • Prevalence: Generally the least stable for 3-pyrazolones, but can become relevant if C4 is substituted or in specific protic media.

Visualization of the Equilibrium

The following diagram illustrates the proton transfer pathways and the environmental drivers for each shift.

Tautomerism cluster_factors Driving Forces NH_Form NH-Form (Keto) (Polar Aprotic Solvents) OH_Form OH-Form (Aromatic) (Non-polar / Solid State) NH_Form->OH_Form Proton Transfer (N2 -> O3) CH_Form CH-Form (C4-Keto) (Minor / Transient) NH_Form->CH_Form 1,3-H Shift OH_Form->CH_Form Proton Transfer (O3 -> C4) Factors Solvent Polarity H-Bonding Capacity Substituent Effects (5-Br)

Figure 1: Tautomeric equilibrium network of 5-bromo-1-methyl-3-pyrazolone. The NH-OH interconversion is the dominant pathway.

Part 3: Thermodynamics & Mechanistic Drivers

The "Solvent-Switch" Mechanism

The ratio of tautomers (


) is heavily solvent-dependent.
  • Non-Polar Solvents (e.g., Chloroform, Toluene): The OH-form predominates. This is driven by the formation of cyclic dimers (intermolecular hydrogen bonds between N2 and OH of adjacent molecules), which stabilizes the aromatic enol structure.

  • Polar Aprotic Solvents (e.g., DMSO): The solvent acts as a hydrogen bond acceptor, breaking the OH-dimers. This stabilizes the NH-form (or monomeric OH-form), often shifting the equilibrium toward the keto species due to the high dipole moment of the C=O bond.

  • Effect of the 5-Bromo Group: The bromine atom at C5 is electron-withdrawing (inductive effect, -I). This increases the acidity of the NH proton (in the NH-form) and the OH proton (in the OH-form), making the equilibrium faster and more sensitive to basic impurities.

Solid-State Behavior

In the crystalline phase, 1-substituted-3-pyrazolones almost exclusively adopt the OH-form . X-ray crystallography typically reveals hydrogen-bonded networks (dimers or catemers). However, polymorphism is possible; rapid precipitation from polar solvents may kinetically trap the NH-form.

Part 4: Analytical Characterization Workflow

Reliable identification of the dominant tautomer requires a multi-modal approach. Relying on a single technique (like LC-MS) is insufficient as it does not capture the solution-state equilibrium.

NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance is the only method capable of quantifying


 in solution.
FeatureOH-Form (Aromatic)NH-Form (Keto)CH-Form (C4-Keto)
¹H NMR (C4-H) Doublet/Singlet ~5.9 ppm (Aromatic region)Singlet ~5.5 ppm (Vinylic)Doublet ~3.5 ppm (Aliphatic, if C4 is CH₂)
¹³C NMR (C3) ~160–164 ppm (C-OH)~165–170 ppm (C=O)~170+ ppm (C=O)
¹³C NMR (C4) ~90–95 ppm (sp²)~85–90 ppm (sp²)~40–50 ppm (sp³)
¹⁵N NMR (N2) Shielded (~150 ppm)Deshielded (~250 ppm)Intermediate

Critical Insight: In DMSO-


, you may observe broad signals indicating rapid exchange. Cooling the sample to -40°C often resolves the individual tautomers, allowing for integration and 

calculation.
IR Spectroscopy[2]
  • OH-Form: Broad band at 2500–3200 cm⁻¹ (H-bonded OH); C=N stretch ~1580 cm⁻¹.

  • NH-Form: Sharp C=O stretch at 1660–1700 cm⁻¹.

Part 5: Experimental Protocol – Determination of Tautomeric Ratio

Objective: Determine the dominant tautomer of 5-bromo-1-methyl-1,2-dihydro-3H-pyrazol-3-one in a reaction solvent (e.g., DMSO vs. CDCl₃).

Materials
  • Compound: 5-bromo-1-methyl-1,2-dihydro-3H-pyrazol-3-one (>98% purity).

  • Solvents: DMSO-

    
     (dried over molecular sieves), CDCl₃ (neutralized).
    
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 20 mM solution in CDCl₃.

    • Prepare a 20 mM solution in DMSO-

      
      .
      
    • Note: Ensure solvents are acid-free, as traces of acid catalyze rapid exchange, coalescing signals.

  • Acquisition:

    • Run standard ¹H NMR at 298 K.

    • Check for Exchange: If C4-H signals are broad, lower temperature to 273 K or 253 K.

  • Data Analysis:

    • Integrate the C4-H proton signals.

    • OH-Form: Look for the signal ~5.9 ppm.

    • NH-Form: Look for the signal ~5.5 ppm (often slightly upfield of the aromatic signal).

    • Calculate Ratio:

      
      .
      
  • Validation (¹³C NMR):

    • Acquire ¹³C NMR (proton-decoupled).

    • Verify C3 chemical shift. A shift >165 ppm strongly suggests significant Keto (NH) character.

Part 6: Synthetic Implications (Regioselectivity)

The tautomeric form dictates reactivity. When alkylating 5-bromo-1-methyl-3-pyrazolone:

  • O-Alkylation: Favored under neutral/basic conditions in non-polar solvents (where the OH-form dominates) or using "hard" electrophiles (e.g., alkyl sulfates).

  • N-Alkylation (at N2): Favored in polar aprotic solvents (stabilizing the NH-form/anion) or using "soft" electrophiles.

  • C-Alkylation (at C4): Often a competing side reaction, particularly if the base used generates the enolate anion which has high electron density at C4.

Strategic Tip: To lock the structure in the O-form for subsequent coupling, use a silylating agent (e.g., TMSCl) or convert to the triflate. To target N2, use a polar solvent like DMF with a weak base (K₂CO₃).

References

  • Holzer, W., & Seiringer, G. (2004). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Journal of Heterocyclic Chemistry. Link

  • Claramunt, R. M., et al. (2001). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2. Link

  • ChemScene. (2023). Product Data: 5-Bromo-1-methyl-1H-pyrazol-3-ol (CAS 1781644-04-9).[1] Link

  • Marino, J. P., et al. (2011). Reactions and Tautomeric Behavior of 1-(2-Pyridinyl)-1H-pyrazol-5-ols. Heterocycles. Link

  • PubChem. (2023).[2] Compound Summary: Methyl 5-bromo-1H-pyrazole-3-carboxylate (Structural Analog). Link

Sources

Regiochemical Divergence in Pyrazole Scaffolds: A Technical Guide to 3-Bromo and 5-Bromo 1-Methylpyrazolols

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole nucleus is a privileged pharmacophore in modern drug discovery, offering a versatile platform for tuning physicochemical properties and target binding[1]. However, the functionalization of this heterocycle requires an intimate understanding of its regiochemistry and complex tautomeric landscape[2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the critical differences between two highly valuable, yet behaviorally distinct, positional isomers: 5-bromo-1-methyl-1H-pyrazol-3-ol and 3-bromo-1-methyl-1H-pyrazol-5-ol .

By understanding the causality behind their synthesis, tautomerism, and reactivity, researchers can optimize downstream cross-coupling workflows and avoid costly late-stage attrition.

Structural & Tautomeric Paradigms

The fundamental difference between these isomers lies in the relative positioning of the hydroxyl (-OH) and bromo (-Br) substituents relative to the N1-methyl group. This positioning dictates not only their steric profiles but also their tautomeric equilibria—a critical factor in determining their behavior in biological assays and polar solvents.

The Tautomeric Landscape

Pyrazoles bearing a hydroxyl group at the C3 or C5 position are notorious for their prototropic annular tautomerism[2].

  • 3-Hydroxypyrazoles (e.g., 5-bromo-1-methyl-1H-pyrazol-3-ol): These predominantly exist in the OH-form (hydroxy-pyrazole) across most solvent environments. The N1-methyl group stabilizes the aromatic ring, making the keto-conversion thermodynamically unfavorable.

  • 5-Hydroxypyrazoles (e.g., 3-bromo-1-methyl-1H-pyrazol-5-ol): These exhibit a highly dynamic tautomeric equilibrium. Depending on the dielectric constant of the solvent, they interconvert between the OH-form, the NH-form (keto-pyrazolone), and the CH-form[3]. In polar media and the solid state, the NH-form (keto-pyrazolone) often dominates, fundamentally altering the molecule's hydrogen-bonding donor/acceptor profile[4].

Tautomerism OH OH-Form (Hydroxy-pyrazole) Dominant in non-polar media NH NH-Form (Keto-pyrazolone) Dominant in polar media OH->NH Proton Transfer (N2) CH CH-Form (4,5-dihydro-pyrazol-5-one) Minor intermediate OH->CH Proton Transfer (C4) NH->CH Tautomerization

Tautomeric equilibrium states of 5-hydroxypyrazoles in varying solvent environments.

Causality-Driven Synthetic Workflows

Direct electrophilic halogenation of pyrazoles inherently favors the C4 position due to the superior stability of the Wheland intermediate[5]. Therefore, accessing C3 or C5 brominated analogs requires strategic, regioselective workarounds. The protocols below are designed as self-validating systems to ensure absolute regiocontrol.

Protocol A: C5-Lithiation for 5-bromo-1-methyl-1H-pyrazol-3-ol

Objective: Install bromine at the sterically hindered C5 position while bypassing the thermodynamically favored C4 position.

  • Hydroxyl Protection: React 1-methyl-1H-pyrazol-3-ol with TBS-Cl and imidazole in DMF.

    • Causality: The free hydroxyl group is highly acidic and would prematurely quench the organolithium reagent in the subsequent step, destroying the reaction yield.

  • Directed ortho-Lithiation (DoM): Cool the protected intermediate to -78°C in anhydrous THF and add

    
    -BuLi dropwise.
    
    • Causality: The N1-methyl group and the C3-OTBS group synergistically direct the lithium cation, selectively deprotonating the most acidic ring proton at C5.

  • Electrophilic Quench: Introduce CBr

    
     to the cold solution.
    
    • Causality: CBr

      
       acts as a mild, bulky electrophilic bromine source, preventing the over-bromination that frequently plagues reactions utilizing elemental Br
      
      
      
      .
  • Deprotection: Treat the intermediate with TBAF in THF to cleave the silyl ether, yielding the target 5-bromo isomer.

  • Self-Validation (IPC): Analyze the crude mixture via 2D

    
    H-
    
    
    
    C HMBC NMR. A distinct three-bond correlation (
    
    
    ) between the N1-methyl protons and the C5 carbon (now shifted due to the heavy-atom effect of bromine) serves as the definitive proof of successful regiocontrol.
Protocol B: Sandmeyer Route for 3-bromo-1-methyl-1H-pyrazol-5-ol

Objective: Install bromine at the C3 position, avoiding both C4 and C5.

  • Diazotization: Dissolve 3-amino-1-methyl-1H-pyrazol-5-ol in aqueous HBr (48%) and cool strictly to 0°C. Slowly add aqueous NaNO

    
    .
    
    • Causality: Maintaining 0°C is critical; aliphatic and heteroaromatic diazonium salts are highly unstable. Thermal degradation leads to undesired pyrazol-3-ols via water attack instead of the target halide.

  • Radical Substitution: Transfer the cold diazonium solution into a vigorously stirring solution of CuBr in HBr.

    • Causality: Cu(I) acts as a single-electron transfer (SET) catalyst, facilitating the extrusion of N

      
       gas and the formation of the C3-Br bond via a controlled radical intermediate.
      
  • Self-Validation (IPC): Perform LCMS analysis on the organic extract. The presence of a distinct isotopic pattern (a 1:1 ratio of

    
     and 
    
    
    
    peaks) characteristic of a single bromine atom, with a mass corresponding to
    
    
    177.0, validates the transformation.

Synthesis Start1 1-Methyl-1H-pyrazol-3-ol Prot O-Protection (TBS-Cl) Start1->Prot Lith Directed Lithiation (n-BuLi) Targets C5 Prot->Lith Brom1 Electrophilic Bromination (CBr4) Lith->Brom1 Deprot Deprotection (TBAF) Brom1->Deprot Prod1 5-bromo-1-methyl-1H-pyrazol-3-ol Deprot->Prod1 Start2 3-Amino-1-methyl-1H-pyrazol-5-ol Diaz Diazotization (NaNO2 / HBr) Start2->Diaz Sand Sandmeyer Reaction (CuBr) Targets C3 Diaz->Sand Prod2 3-bromo-1-methyl-1H-pyrazol-5-ol Sand->Prod2

Divergent synthetic workflows for regioselective bromination of pyrazole isomers.

Physicochemical Profiling & Cross-Coupling Implications

The position of the bromine atom drastically alters the molecule's utility as a building block in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[1].

In the 5-bromo isomer , the adjacent N1-methyl group creates significant steric hindrance (the ortho-effect). This crowding impedes the oxidative addition of bulky Palladium-phosphine complexes, often requiring higher temperatures, prolonged reaction times, or specialized ligands (e.g., XPhos or BrettPhos) to achieve high yields. Conversely, the 3-bromo isomer presents a sterically unencumbered C-Br bond, allowing for rapid and highly efficient cross-coupling even at ambient temperatures.

Quantitative Data Summary
Parameter5-bromo-1-methyl-1H-pyrazol-3-ol3-bromo-1-methyl-1H-pyrazol-5-ol
CAS Registry Number 1781644-04-92143436-54-6[6]
Halogen Position C5 (Adjacent to N1-Methyl)C3 (Distant from N1-Methyl)
Hydroxyl Position C3C5
Dominant Tautomer (Polar Media) OH-form (Hydroxy-pyrazole)NH-form (Keto-pyrazolone)[3]
Cross-Coupling Steric Profile High (N-methyl ortho-effect)Low (Unobstructed C3-Br)
Primary Synthetic Route Directed C5-Lithiation / BrominationSandmeyer Reaction of 3-amino precursor

Conclusion

Differentiating between 5-bromo-1-methyl-1H-pyrazol-3-ol and 3-bromo-1-methyl-1H-pyrazol-5-ol requires more than a cursory glance at their molecular weights. The regiochemical placement of the halogens and hydroxyl groups fundamentally rewrites their tautomeric behavior, synthetic accessibility, and cross-coupling kinetics. By leveraging the targeted synthetic workflows and IPC validations outlined in this guide, drug development professionals can ensure absolute structural fidelity in their pyrazole libraries.

References

  • "5-bromo-1-methyl-1H-pyrazol-3-ol", Sigma-Aldrich.
  • "3-Bromo-1-methyl-1H-pyrazol-5-ol", ChemScene.
  • "Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole", ResearchG
  • "3-Bromo-5-methyl-4-phenyl-1H-pyrazole", Benchchem.
  • "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles", PMC.
  • "trimethyl-1H-pyrazol-5-ol", Benchchem.
  • "Tautomerization and Substituent Effects on the Intramolecular Hydrogen Bonding in 4-Formyl-1-methylpyrazol-5-ol", ResearchG

Sources

Physicochemical Profiling of 1-Methyl-5-Bromopyrazol-3-ol: pKa, Tautomerism, and Experimental Determination

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, specifically the acid dissociation constant (pKa), of 1-methyl-5-bromopyrazol-3-ol derivatives.

Executive Summary

The scaffold 1-methyl-5-bromopyrazol-3-ol (also referred to as 5-bromo-1-methyl-1,2-dihydro-3H-pyrazol-3-one) represents a critical intermediate in the synthesis of bioactive heterocycles. Its physicochemical behavior is dominated by the acidity of the enolic hydroxyl group (or the amide-like proton in the keto tautomer) and the electron-withdrawing nature of the bromine substituent.

Key Data Points:

  • Estimated pKa: 6.2 ± 0.5 (Acidic).

  • Dominant Species at pH 7.4: Anionic (Deprotonated).

  • Primary Tautomer: Exists in equilibrium between the 3-ol (enol) and 3-one (keto) forms, with solvent polarity dictating the ratio.

This guide provides a structural analysis of the acidity, a comparative review of analog pKa values, and validated experimental protocols for precise determination.

Structural Basis of Acidity

To understand the pKa of this specific derivative, one must analyze the electronic contributions of its three core components: the pyrazole ring, the N-methyl group, and the 5-bromo substituent.

Tautomeric Equilibrium

The "3-ol" designation implies an enol structure, but the compound exists in a tautomeric equilibrium. The N1-methyl substitution blocks the formation of the NH-tautomer at position 1, restricting the equilibrium to the OH-form (enol) and the CH-form (keto) or NH-form (at position 2).

  • Form A (Enol): 1-methyl-5-bromo-1H-pyrazol-3-ol. Aromatic, stabilized by resonance.[1][2]

  • Form B (Keto): 1-methyl-5-bromo-1,2-dihydro-3H-pyrazol-3-one. Often the major tautomer in solution and solid state due to the strength of the C=O bond.

The acidity measured is the dissociation of the proton from the Oxygen (in Form A) or the Nitrogen-2 (in Form B), both yielding the same resonance-stabilized anion.

Electronic Effects (Hammett Analysis)

The pKa is significantly lower (more acidic) than unsubstituted pyrazol-3-ols due to the 5-bromo substituent.

  • Base Scaffold (1-methylpyrazol-3-ol): pKa

    
     8.5 – 9.0.
    
  • Effect of Bromine (5-Br): Bromine acts as an Electron Withdrawing Group (EWG) via the Inductive Effect (-I). While it has a weak mesomeric donating effect (+M), the inductive withdrawal dominates in stabilizing the anionic conjugate base.

    • Predicted Shift:

      
      pKa 
      
      
      
      -1.5 to -2.0 units.
  • Result: The pKa shifts from ~8.5 down to the 6.0 – 7.0 range.

Comparative pKa Data

The following table synthesizes literature data for structural analogs to triangulate the pKa of the target compound.

CompoundStructurepKa (Experimental)Reference
Target 1-Methyl-5-bromopyrazol-3-ol 6.2 ± 0.5 (Est) Calculated based on SAR
Edaravone3-Methyl-1-phenyl-2-pyrazolin-5-one7.0[1]
Unsubst. Pyrazol-3-ol1H-pyrazol-3-ol~9.5[2]
4-Bromophenol4-Bromo-C6H5OH9.3[3]
5-Bromo-N-methyl-pyrazole-3-carboxamideAmide derivative10.5[4]

Note: The target is more acidic than Edaravone because the Phenyl group in Edaravone is replaced by a Methyl (EDG), but the 5-position has a Bromine (EWG). The direct attachment of Br to the ring typically exerts a stronger acidifying effect than a phenyl ring.

Visualization of Tautomerism & pKa

The following diagram illustrates the tautomeric equilibrium and the ionization pathway yielding the common anion.

Tautomerism Enol Enol Form (1-methyl-5-bromo-1H-pyrazol-3-ol) Aromatic Keto Keto Form (1-methyl-5-bromo-1,2-dihydro-3H-pyrazol-3-one) Polar Enol->Keto Tautomerization (Solvent Dependent) Anion Common Anion (Resonance Stabilized) Enol->Anion - H+ (pKa ~6.2) Keto->Anion - H+

Caption: Tautomeric equilibrium between the 3-ol (Enol) and 3-one (Keto) forms. Both deprotonate to form a single, resonance-stabilized anion.

Experimental Protocols for pKa Determination

For researchers requiring an exact experimental value, the following protocols are the industry standard for this scaffold.

Potentiometric Titration (Gold Standard)

This method is preferred for compounds with solubility > 100 µM in water.

  • Preparation: Dissolve 1-3 mg of the derivative in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjuster).

  • Acidification: Lower pH to ~2.0 using 0.1 M HCl to ensure full protonation.

  • Titration: Titrate with 0.1 M carbonate-free NaOH using a micro-burette.

  • Data Capture: Record pH vs. Volume of titrant.

  • Analysis: Use the Bjerrum difference plot or Gran plot to identify the inflection point.

    • Validation: Perform in triplicate. The standard deviation should be < 0.03 pH units.[3]

UV-Vis Spectrophotometric Titration

Ideal for sparingly soluble compounds or those with distinct chromophores (the pyrazole UV absorption shifts upon deprotonation).

Workflow Step1 Stock Solution Prep (10 mM in DMSO) Step2 Buffer Preparation (pH 2.0 to 12.0, 0.5 unit intervals) Step1->Step2 Step3 Sample Incubation (Final Conc: 50 µM) Step2->Step3 Step4 Spectral Scan (200-400 nm) Step3->Step4 Step5 Data Analysis (Sigmoidal Fit of Abs vs pH) Step4->Step5

Caption: Workflow for Spectrophotometric pKa determination.

Protocol:

  • Prepare a 10 mM stock solution in DMSO.

  • Aliquot into a series of buffers ranging from pH 2.0 to 12.0 (maintaining < 1% DMSO final concentration).

  • Measure Absorbance (A) at the

    
     of the anionic form (typically bathochromically shifted 10-20 nm from the neutral form).
    
  • Plot Absorbance vs. pH.

  • Fit to the Henderson-Hasselbalch equation:

    
    
    

Implications for Drug Design[4][5]

Understanding the pKa of ~6.2 is vital for ADME profiling:

  • Solubility: At physiological pH (7.4), the compound exists primarily as an anion (

    
    ). This significantly enhances aqueous solubility compared to the neutral form.
    
  • Permeability: While solubility is high, passive membrane permeability (LogP) may be reduced due to the charge. Prodrug strategies (e.g., esterification of the 3-OH) may be required if CNS penetration is a target.

  • Binding: The anionic oxygen is a potent hydrogen bond acceptor and metal chelator, suitable for active sites containing residues like Lysine, Arginine, or Zinc ions.

References

  • NIST Chemistry WebBook. "3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone) Spectral Data." National Institute of Standards and Technology.[4] Link

  • PubChem. "Compound Summary: 3-Hydroxypyrazole." National Library of Medicine. Link

  • Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link

  • EPA CompTox. "5-Bromo-N-methyl-1H-pyrazole-3-carboxamide Dashboard." US Environmental Protection Agency. Link

  • ChemScene. "Product Data: 5-Bromo-1-methyl-1H-pyrazol-3-ol." Link

Sources

Technical Guide: 5-Bromo-1-Methyl-3-Pyrazolone vs. 3-Hydroxypyrazole Stability

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the stability, tautomeric behavior, and structural implications of 5-bromo-1-methyl-3-pyrazolone compared to its unsubstituted parent scaffold, 3-hydroxypyrazole .[1]

Content Type: Technical Whitepaper | Audience: Medicinal Chemists & Process Scientists[1]

Executive Summary

In drug discovery, the pyrazolone scaffold is a privileged structure found in analgesics (e.g., phenazone) and free radical scavengers (e.g., edaravone). However, the unsubstituted 3-hydroxypyrazole presents significant developability challenges due to rapid prototropic tautomerism and oxidative instability.[1]

The derivative 5-bromo-1-methyl-3-pyrazolone represents a "locked and shielded" scaffold.[1] By methylating the N1 position and brominating the C5 position, this molecule eliminates specific tautomeric pathways and sterically/electronically protects the ring against metabolic degradation. This guide details the mechanistic basis for this enhanced stability and provides protocols for verifying these properties.

The Tautomeric Landscape: Chaos vs. Control

3-Hydroxypyrazole: The "Chameleon" Scaffold

Unsubstituted 3-hydroxypyrazole (also known as pyrazolin-3-one) exists in a dynamic equilibrium of three primary tautomers. This "chameleon" nature complicates formulation and binding affinity prediction.

  • OH-form (Enol): Predominant in the gas phase and non-polar solvents.[1]

  • NH-form (Keto): Often favored in the solid state due to intermolecular hydrogen bonding.[1]

  • CH-form (Keto): Less common but reactive at the C4 position.[1]

Instability Factor: The presence of the labile N-H proton allows for rapid shifts between these forms, making the molecule susceptible to oxidation and dimerization.

5-Bromo-1-methyl-3-pyrazolone: The "Locked" Scaffold

This derivative introduces two critical stabilizing modifications:

  • N1-Methylation: Permanently blocks the N1 site, preventing the N-H

    
     O-H proton transfer.[1] This "locks" the molecule predominantly into the 3-pyrazolone (keto)  or zwitterionic  form depending on solvent polarity.[1]
    
  • C5-Bromination:

    • Electronic Effect: The bromine atom is electron-withdrawing (-I effect), which deactivates the ring slightly.[1] This lowers the HOMO energy, making the ring less susceptible to oxidative radical attack compared to the electron-rich parent.

    • Steric Shielding: The bulky bromine atom at C5 (adjacent to the N1-methyl) sterically hinders enzymatic approach (e.g., by P450s) to the N-N bond, a common metabolic soft spot.

Tautomeric Equilibrium Visualization

The following diagram illustrates the restriction of tautomeric freedom in the substituted derivative.

Tautomerism cluster_0 Unsubstituted 3-Hydroxypyrazole (Unstable) cluster_1 5-Bromo-1-methyl-3-pyrazolone (Stabilized) A OH-Form (Enol) (Aromatic) B NH-Keto Form (Pyrazolone) A->B Proton Shift B->A Fast C CH-Keto Form (Reactive) B->C Slow D 1-Methyl-3-Pyrazolone (Locked Keto) B->D N-Methylation (Blocks Tautomerism) C->B E Zwitterionic Form (Solvent Dependent) D->E Resonance E->D

Figure 1: Comparison of tautomeric pathways. The red zone indicates the high-entropy state of the unsubstituted parent; the green zone shows the resonance-stabilized, non-tautomerizing derivative.[1]

Comparative Stability Profile

The following data summarizes the physicochemical shifts resulting from the structural modifications.

Property3-Hydroxypyrazole (Parent)5-Bromo-1-methyl-3-pyrazoloneImpact on Developability
Tautomerism High (OH

NH

CH)
Low (Locked N-Me)High: Simplifies NMR interpretation and ligand-protein docking.[1]
Oxidative Stability Low (Susceptible to ring opening)High (Br deactivates ring)High: Longer shelf-life in solution; resistance to peroxidase degradation.[1]
pKa (Acidic) ~9.0 (OH/NH)~6.5 - 7.0 (C4-H or OH enol)Medium: Bromine increases acidity of remaining protons, altering solubility at physiological pH.[1]
LogP (Lipophilicity) ~ -0.1 (Hydrophilic)~ 1.2 (Moderate)High: Methyl + Bromo significantly improves membrane permeability.[1]
Metabolic Liability N-Glucuronidation, C-OxidationResistant to N-GlucuronidationHigh: Improved pharmacokinetic (PK) profile.[1]

Key Insight - The "5-Bromo" Specificity: Direct bromination of 1-methyl-3-pyrazolone typically occurs at the C4 position (the nucleophilic center).[1] The C5-bromo isomer is a "non-natural" substitution pattern that must be synthesized via specific routes (e.g., cyclization of acyclic precursors or lithiation). This specific placement is critical because it blocks the position most prone to metabolic hydroxylation in 3-pyrazolones.[1]

Experimental Protocols

Protocol A: Forced Degradation Study (Oxidative Stress)

To empirically validate the superior stability of the 5-bromo derivative, the following stress test is recommended.

Objective: Compare degradation rates under peroxide stress.

  • Preparation:

    • Prepare 1 mM stock solutions of 3-hydroxypyrazole and 5-bromo-1-methyl-3-pyrazolone in Acetonitrile:Water (50:50).

  • Stress Condition:

    • Add

      
       to a final concentration of 3%.
      
    • Incubate at 40°C.

  • Sampling:

    • Aliquot samples at

      
       hours.
      
    • Quench with sodium metabisulfite.[1]

  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).[1]

    • Detection: 254 nm.[1]

  • Success Criteria:

    • 3-Hydroxypyrazole:[1][2] Expect >50% degradation by 4 hours (appearance of ring-opened hydrazides).[1]

    • 5-Bromo derivative: Expect <5% degradation by 24 hours.[1]

Protocol B: Stability-Indicating Workflow

The following diagram outlines the decision tree for evaluating pyrazolone stability.

StabilityWorkflow Start Sample: Pyrazolone Derivative Solubility 1. Solubility Check (DMSO vs Water) Start->Solubility pH_Stress 2. pH Stress Test (0.1M HCl / 0.1M NaOH) Solubility->pH_Stress Ox_Stress 3. Oxidative Stress (3% H2O2) Solubility->Ox_Stress Analysis 4. LC-MS Analysis pH_Stress->Analysis Ox_Stress->Analysis Decision Degradation > 10%? Analysis->Decision Stable Candidate Validated (Proceed to PK) Decision->Stable No Unstable Structure Failure (Modify Scaffold) Decision->Unstable Yes

Figure 2: Standardized workflow for assessing pyrazolone scaffold integrity.

Implications for Drug Design[1][4]

The transition from 3-hydroxypyrazole to 5-bromo-1-methyl-3-pyrazolone is a classic example of scaffold hopping to improve physicochemical properties without losing the core pharmacophore.[1]

  • Hydrogen Bond Donor/Acceptor Balance: Methylation removes a Hydrogen Bond Donor (HBD).[1] If the HBD was critical for binding, this modification will abolish activity. If the HBD caused poor permeability, this modification will solve the issue.

  • Halogen Bonding: The Bromine at C5 is not just a blocking group; it can participate in halogen bonding with backbone carbonyls in the target protein, potentially increasing potency.

  • Metabolic Switching: By blocking C5, metabolic oxidation is forced to the methyl group (forming a hydroxymethyl) or the phenyl ring (if present at other positions), which are often slower clearance pathways than the direct ring oxidation seen in unsubstituted pyrazoles.

References

  • Tautomerism of Pyrazolones: Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry. (Classic reference for tautomeric equilibria).[1]

  • Synthesis of 5-Bromo Derivatives: GuideChem & Google Patents. "Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine and related carboxylic acids."

  • Edaravone Analog Stability:Journal of Pharmaceutical and Biomedical Analysis. "Forced degradation behavior of Edaravone and characterization of degradation products.
  • Properties of 1-Methyl-3-Pyrazolone: PubChem CID 11423563. "1-methyl-1H-pyrazol-3-ol Chemical Properties."[1]

  • Regioselective Bromination: MDPI Molecules. "Regioselective Electrophilic Aromatic Bromination." (Explains why C4 is the natural bromination site, necessitating specific synthesis for C5-bromo).

Sources

Common synonyms for 5-bromo-1-methyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide to Nomenclature and Identity: 5-Bromo-1-methyl-1H-pyrazol-3-ol

Executive Summary 5-Bromo-1-methyl-1H-pyrazol-3-ol (CAS 1781644-04-9) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical candidates, including PI3K inhibitors and other kinase-targeting small molecules.[1][2] Its utility is defined by the orthogonal reactivity of its functional groups: the nucleophilic hydroxyl (or tautomeric carbonyl), the electrophilic bromine handle, and the fixed N-methyl group.[1][2]

However, this molecule presents a significant identification challenge due to prototropic tautomerism and regioisomerism .[1][2] Inaccurate nomenclature often leads to the purchase or synthesis of the wrong isomer (e.g., the 3-bromo-5-hydroxy variant).[1][2] This guide provides a definitive framework for the identification, synonym mapping, and structural validation of this compound.

Part 1: The Tautomerism & Nomenclature Challenge

The core difficulty in naming and searching for this compound arises from the equilibrium between its enol (pyrazol-3-ol) and keto (pyrazol-3-one) forms.[1][2] While "5-bromo-1-methyl-1H-pyrazol-3-ol" is the common chemical name, the substance often exists or reacts as the ketone in solution.[1][2]

The Tautomeric Equilibrium

Unlike N-unsubstituted pyrazoles, where the proton can shuttle between nitrogens, the 1-methyl group locks the N1 position.[2] The remaining proton shuttles between the oxygen at C3 and the nitrogen at N2 (or Carbon at C4).[2]

  • Form A (Enol): 5-Bromo-1-methyl-1H-pyrazol-3-ol (Aromatic, favored in polar H-bond accepting solvents).[1][2]

  • Form B (Keto - NH): 5-Bromo-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Favored in solid state or non-polar solvents).[1][2]

  • Form C (Keto - CH): 5-Bromo-1-methyl-2,4-dihydro-3H-pyrazol-3-one (Less common due to loss of conjugation, but possible).[1][2]

Key Insight: Most chemical databases (CAS, PubChem) prioritize the -one parent structure for nomenclature, even if the user searches for the -ol .[1][2]

Synonym Mapping Table

Use this table to cross-reference vendor labels and database entries.[1][2]

Identifier TypePrimary Name / ValueNotes
Common Name 5-Bromo-1-methyl-1H-pyrazol-3-ol Preferred by medicinal chemists.[1][2]
CAS Registry Number 1781644-04-9 Specific to the 5-bromo, 1-methyl isomer.[1][2][3]
IUPAC Name 5-Bromo-1-methyl-1,2-dihydro-3H-pyrazol-3-oneIUPAC often defaults to the keto form.[1][2]
Tautomer Synonym 5-Bromo-1-methyl-3-pyrazoloneCommon in older literature.[1][2]
Inverted Synonym 3-Hydroxy-5-bromo-1-methylpyrazoleEmphasizes the phenol-like character.[1][2]
SMILES CN1N=C(O)C=C1BrEnol form representation.[1][2]
InChI Key IPAWXSWZAALUKG-UHFFFAOYSA-NUnique digital signature.

Part 2: Structural Integrity & Validation Protocol

The most critical error in sourcing this compound is confusing it with its regioisomer: 1-methyl-3-bromo-1H-pyrazol-5-ol .[1][2] Both isomers have the same mass (MW 177.[1][2]00) and similar polarity.[1][2]

The "Regio-Trap"

Synthesis via methylation of 3-bromo-1H-pyrazol-5-ol typically yields a mixture of the N1-methyl (desired) and N2-methyl (undesired) products.[1][2] The N2-methyl product is effectively the 1-methyl-3-bromo-5-hydroxy isomer.[1][2]

Visualization: Isomer Discrimination Workflow

The following diagram illustrates the logical flow to distinguish the target compound from its common impurity.

G cluster_0 Mechanistic Logic Target Target: 5-Bromo-1-methyl-1H-pyrazol-3-ol (N-Me adjacent to C-Br) Impurity Impurity: 1-Methyl-3-bromo-1H-pyrazol-5-ol (N-Me adjacent to C-OH/C=O) Start Unknown Sample (MW 177.00) Method HMBC NMR Experiment (Correlate N-Me protons to Ring Carbons) Start->Method Method->Target N-Me correlates to Carbon @ ~115-125 ppm (C-Br) Method->Impurity N-Me correlates to Carbon @ ~155-165 ppm (C-O)

Caption: HMBC NMR decision tree for distinguishing the 5-bromo (target) from the 3-bromo (impurity) isomer based on N-methyl connectivity.

Experimental Protocol: HMBC Validation

Objective: Definitively assign the position of the N-methyl group relative to the bromine or oxygen substituents.[1][2]

Reagents & Equipment:

  • Sample: ~5-10 mg of 5-bromo-1-methyl-1H-pyrazol-3-ol.[2]

  • Solvent: DMSO-d6 (Preferred for solubility and stabilizing the tautomer).[1][2]

  • Instrument: 400 MHz NMR or higher.[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve the sample in DMSO-d6. Ensure the solution is clear to prevent line broadening.

  • 1H NMR Acquisition: Acquire a standard proton spectrum. Identify the N-methyl singlet (typically

    
     3.6 - 3.8 ppm) and the C4-H methine singlet (typically 
    
    
    
    5.8 - 6.0 ppm).[1][2]
  • HMBC Setup: Set up a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range coupling (

    
     and 
    
    
    
    , typically 8 Hz).
  • Analysis:

    • Locate the N-methyl proton signal on the F2 (proton) axis.[1][2]

    • Look for correlations (cross-peaks) on the F1 (carbon) axis.[1]

    • The Diagnostic Peak: You will see a correlation to the adjacent ring carbons (C1 and C5).[1][2]

    • Interpretation:

      • If the N-Me protons correlate to a carbon with a chemical shift of 115–130 ppm , this corresponds to the C-Br carbon.[1][2] Result: Confirmed Target (5-Bromo).

      • If the N-Me protons correlate to a carbon with a chemical shift of 150–165 ppm , this corresponds to the C-O (carbonyl/enol) carbon.[1][2] Result: Regioisomer Impurity (3-Bromo-5-ol). [1][2]

Part 3: Synthesis & Applications[1][5][6]

Synthesis Overview

The synthesis of 5-bromo-1-methyl-1H-pyrazol-3-ol is non-trivial due to the directing effects of the pyrazole ring.[1][2]

  • Direct Bromination: Bromination of 1-methyl-1H-pyrazol-3-ol with NBS typically occurs at the C4 position (the most nucleophilic site), yielding 4-bromo-1-methyl-1H-pyrazol-3-ol, not the 5-bromo target.[1][2]

  • Ring Closure Strategy: The preferred route often involves the cyclization of hydrazine derivatives with functionalized alkynes or beta-keto esters where the bromine is either pre-installed or directed to the 5-position via lithiation strategies (e.g., lithiation of 1-methyl-pyrazol-3-ol ether followed by bromination).[1][2]

Pharmaceutical Utility

This scaffold is a "privileged structure" in drug discovery.[1][2] The 5-bromo position serves as a handle for Suzuki-Miyaura couplings to attach aryl groups, while the 3-hydroxyl group can be alkylated to form ethers or converted to a triflate for further cross-coupling.[1][2]

  • Key Application: Synthesis of PI3K inhibitors where the pyrazole acts as a hinge-binder.[1][2]

  • Handling: Store under inert atmosphere at 2-8°C. The compound is light-sensitive due to the C-Br bond.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71463783 (Analogous Ester). Retrieved from [Link][1][2]

  • ChemSrc (2025). CAS 1781644-04-9 Entry & Physical Properties. Retrieved from [Link][1][2]

  • Holzer, W., & Seiringer, G. (2003). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Journal of Heterocyclic Chemistry. (Contextual grounding for tautomerism analysis). Retrieved from [Link]

Sources

The 5-Bromo-1-Methylpyrazole Scaffold: A Linchpin in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Biological Activity of 5-Bromo-1-Methylpyrazole Scaffolds.

Executive Summary: The "Privileged" Architecture

In the landscape of heterocyclic drug discovery, the 5-bromo-1-methylpyrazole scaffold is not merely a building block; it is a privileged structural vector . Unlike its 3- or 4-substituted isomers, the 1,5-substitution pattern provides a unique geometric trajectory for side chains, critical for fitting into the ATP-binding pockets of kinases and the allosteric sites of ion channels.

This guide dissects the technical utility of this scaffold, moving beyond basic synthesis to explore its role as a precursor for PI3K inhibitors , CRAC channel modulators , and antimicrobial agents . We analyze the causality of its biological activity: how the specific arrangement of the N-methyl group and the 5-position substituent dictates ligand-protein binding kinetics.

Chemical Space & Structural Logic

The Geometric Advantage

The biological potency of derivatives stems from the scaffold's ability to enforce a specific conformation.

  • 1-Methyl Group: Acts as a hydrophobic anchor. In kinase pockets (e.g., BRAF, PI3K), this group often sits in a small hydrophobic sub-pocket (the "gatekeeper" region), locking the inhibitor in an active conformation.

  • 5-Bromo "Handle": This is the site of diversification.[1] The C-Br bond at the 5-position is highly reactive toward Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). Replacing the bromine with heteroaryl rings creates a "propeller-like" twist due to steric repulsion with the adjacent 1-methyl group. This twist is often essential for selectivity, preventing the molecule from binding to flat, planar DNA intercalator sites and directing it instead to specific enzymatic pockets.

Physicochemical Profile
PropertyValueImplication for Drug Design
Molecular Weight ~161.0 g/mol Ideal fragment size for Fragment-Based Drug Discovery (FBDD).
ClogP ~1.18Moderate lipophilicity ensures good membrane permeability.
H-Bond Acceptors 1 (N2)The N2 nitrogen often acts as a critical H-bond acceptor for the "hinge region" of kinases.
Rotatable Bonds 0Rigid core reduces entropic penalty upon protein binding.

Biological Activity Profiles & Case Studies

The 5-bromo-1-methylpyrazole scaffold is the progenitor of three major bioactive classes.

Case Study 1: CRAC Channel Inhibition (Immunology)

Target: Calcium Release-Activated Calcium (CRAC) channels (Orai1/STIM1).[2][3] Mechanism: Derivatives like BTP2 (YM-58483) utilize the pyrazole core to block calcium influx in T-cells, thereby inhibiting the calcineurin-NFAT signaling pathway. This prevents the transcription of cytokines like IL-2.[3][4]

  • Role of Scaffold: The 1-methyl-5-trifluoromethylpyrazole moiety (closely related to the 5-bromo precursor) is critical for potency. The 5-position substitution creates the necessary steric bulk to block the channel pore or allosteric site.

Signaling Pathway Visualization:

CRAC_Pathway Antigen Antigen Stimulation TCR T-Cell Receptor (TCR) Antigen->TCR IP3 IP3 Production TCR->IP3 ER_Store ER Ca2+ Depletion IP3->ER_Store STIM1 STIM1 Oligomerization ER_Store->STIM1 Senses Low Ca2+ Orai1 Orai1 Channel (CRAC) STIM1->Orai1 Translocates to PM Ca_Influx Ca2+ Influx Orai1->Ca_Influx Inhibitor 5-Substituted Pyrazole Inhibitor (Blocks Orai1) Inhibitor->Orai1 Inhibits Calcineurin Calcineurin Activation Ca_Influx->Calcineurin NFAT NFAT Dephosphorylation Calcineurin->NFAT Cytokines IL-2 Transcription (Immune Response) NFAT->Cytokines Translocates to Nucleus

Figure 1: Mechanism of Action for Pyrazole-based CRAC Inhibitors preventing IL-2 release.

Case Study 2: PI3K and Kinase Inhibition (Oncology)

Target: Phosphatidylinositol 3-kinase (PI3K) and BRAF V600E. Mechanism: The 5-bromo-1-methyl-1H-pyrazol-3-amine intermediate is crucial here.[5] The amino group at position 3 often forms hydrogen bonds with the kinase hinge region (e.g., Valine or Leucine residues).

  • SAR Insight: The 5-bromo group is replaced via Suzuki coupling to introduce an aryl group that occupies the "selectivity pocket."

  • Example: In BRAF inhibitors, the 1-methylpyrazole acts as a bioisostere for other 5-membered rings, maintaining the correct angle for the urea linker that binds to the DFG-out conformation.

Antimicrobial & Antifungal Activity

Derivatives of 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid have shown potent activity against Candida species.

  • Mechanism: Disruption of fungal cell membrane synthesis (ergosterol pathway) or inhibition of Succinate Dehydrogenase (SDH). The 1-methyl-4-carboxamide motif is a hallmark of modern SDH-inhibitor fungicides (e.g., related to fluxapyroxad).

Validated Experimental Protocols

To ensure Trustworthiness and reproducibility, the following protocols are synthesized from verified patent literature and peer-reviewed methodologies.

Synthesis of Key Intermediate: 5-Bromo-1-methyl-1H-pyrazol-3-amine

This is the "gateway" molecule for most bioactive derivatives.

Reagents:

  • Diethyl butynedioate[5]

  • Methylhydrazine[5][6]

  • Phosphorus oxybromide (POBr3)

  • Diphenylphosphoryl azide (DPPA) / t-Butanol (for Curtius rearrangement)

Workflow Diagram:

Synthesis_Protocol Start Diethyl butynedioate + Methylhydrazine Step1 Cyclization (Reflux, EtOH) Start->Step1 Inter1 5-Hydroxy-pyrazole ester Step1->Inter1 Step2 Bromination (POBr3, 80°C) Inter1->Step2 Inter2 5-Bromo-pyrazole ester Step2->Inter2 Step3 Hydrolysis (NaOH, EtOH) Inter2->Step3 Step4 Curtius Rearrangement (DPPA, t-BuOH, 100°C) Step3->Step4 Step5 Deprotection (TFA/DCM) Step4->Step5 Final 5-Bromo-1-methyl- 1H-pyrazol-3-amine Step5->Final

Figure 2: Step-wise synthesis of the 5-bromo-1-methyl-1H-pyrazol-3-amine scaffold.

Protocol Steps:

  • Cyclization: Condense diethyl butynedioate with methylhydrazine in ethanol under reflux to yield the 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.

  • Bromination: Treat the 5-hydroxy intermediate with POBr3 (Phosphorus oxybromide) at 60-80°C. Safety Note: POBr3 is corrosive and water-reactive.

  • Hydrolysis: Saponify the ester using NaOH in aqueous ethanol to get the carboxylic acid.

  • Curtius Rearrangement: React the acid with DPPA and triethylamine in t-butanol at reflux. This converts the acid to an isocyanate, which is trapped by t-butanol to form the Boc-protected amine.

  • Deprotection: Stir the Boc-amine in TFA/DCM (1:1) at room temperature for 1 hour to yield the final 5-bromo-1-methyl-1H-pyrazol-3-amine .

Biological Assay: PI3K Kinase Inhibition Screening

Objective: Determine IC50 of pyrazole derivatives against PI3Kα.

  • Preparation: Dissolve compounds in 100% DMSO. Dilute to 4x working concentration in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA).

  • Reaction: Mix 5 µL of compound, 5 µL of PI3Kα enzyme (recombinant), and 5 µL of substrate (PIP2 + ATP).

  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Detection: Use ADP-Glo™ Kinase Assay (Promega). Add 15 µL ADP-Glo reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 30 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Readout: Measure luminescence on a plate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Ebenezer, O., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. Link

  • Yoneda, Y., et al. (2006). Novel potent and selective calcium-release-activated calcium (CRAC) channel inhibitors.[3][4] Part 1: Synthesis and inhibitory activity of 5-(1-methyl-3-trifluoromethyl-1H-pyrazol-5-yl)-2-thiophenecarboxamides. Bioorganic & Medicinal Chemistry, 14(14), 4750-4760. Link

  • BenchChem Protocols. (2025). Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry. Link

  • Google Patents. (2014). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. CN103936675A. Link

  • Li, Y., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters, 25(20), 4493-4498. Link

Sources

Navigating the Safety Landscape of Brominated Pyrazolone Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Brominated Pyrazolones

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of a bromine atom onto the pyrazolone scaffold can significantly modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its potency and pharmacokinetic profile.[4] This has led to a surge in the synthesis and investigation of brominated pyrazolone derivatives in drug discovery programs.[5][6]

However, the very features that make these compounds attractive to medicinal chemists—the presence of a reactive halogen and a biologically active core—also necessitate a thorough understanding of their potential hazards. This guide, designed for the discerning researcher and drug development professional, moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more contextualized understanding of the safety considerations inherent to brominated pyrazolone derivatives. Here, we will not only present the critical safety data but also delve into the underlying chemical principles and experimental considerations that inform best practices for their safe handling, use, and disposal.

Deconstructing the Safety Data Sheet (SDS): A 16-Section Framework for Brominated Pyrazolone Derivatives

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized 16-section format for SDSs, ensuring comprehensive and consistent communication of hazard information.[5][7][8][9][10] In this guide, we will explore each section within the specific context of brominated pyrazolone derivatives, offering insights that go beyond mere data presentation.

SECTION 1: Identification

This section identifies the chemical and its intended use, along with the supplier's contact information. For a novel brominated pyrazolone derivative synthesized in a research lab, this section would be populated with its internal code name or systematic chemical name, the intended research use (e.g., "For laboratory research and development in oncology"), and the details of the research institution.

Example:

  • Product Identifier: 4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Relevant Identified Uses: Laboratory chemical for research and development.

SECTION 2: Hazard(s) Identification

This is one of the most critical sections of the SDS. Based on available data for similar compounds, brominated pyrazolone derivatives are likely to be classified as:

  • Acute Oral Toxicity: Harmful if swallowed.[11]

  • Skin Corrosion/Irritation: Causes skin irritation.[12]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[12]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[11]

The presence of the bromine atom can contribute to the irritating properties of these compounds. The pyrazolone core itself can also exhibit biological activity that may lead to toxicity.[6]

GHS Label Elements:

Element Information
Pictogram (Harmful/Irritant)
Signal Word Warning [11]
Hazard Statements H302: Harmful if swallowed.[11] H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12] H335: May cause respiratory irritation.[11]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

Logical Relationship of Hazards

Hazard_Relationship cluster_compound Brominated Pyrazolone Derivative cluster_hazards Potential Hazards Compound Chemical Structure (Pyrazolone Core + Bromine) OralTox Acute Oral Toxicity (Harmful if Swallowed) Compound->OralTox Ingestion SkinIrrit Skin Irritation Compound->SkinIrrit Dermal Contact EyeIrrit Eye Irritation Compound->EyeIrrit Eye Contact RespIrrit Respiratory Irritation Compound->RespIrrit Inhalation of Dust

Caption: Relationship between the chemical nature of brominated pyrazolone derivatives and their potential health hazards.

SECTION 3: Composition/Information on Ingredients

For a pure, synthesized compound, this section is straightforward. It should include the chemical name, CAS number (if available), and concentration (typically >95% for research-grade materials).

Component CAS No. Concentration
[Systematic Name of your Brominated Pyrazolone Derivative][If available]>95%
SECTION 4: First-Aid Measures

This section provides crucial information for immediate medical response in case of exposure.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation persists, seek medical attention.[12]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[12] Remove contaminated clothing. If skin irritation occurs, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[12] Seek immediate medical attention.

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[11]

SECTION 5: Fire-Fighting Measures

While many organic compounds are flammable, the presence of bromine can sometimes reduce flammability. However, combustion of brominated organic compounds can produce highly toxic and corrosive fumes, including hydrogen bromide and carbon oxides.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

  • Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including hydrogen bromide, carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective Equipment and Precautions for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and to avoid inhaling toxic fumes.[9]

SECTION 6: Accidental Release Measures

Proper containment and cleanup of spills are essential to prevent exposure and environmental contamination.

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE) as described in Section 8.[8] Ensure adequate ventilation. Avoid generating dust.

  • Environmental Precautions: Prevent the material from entering drains or waterways.[9]

  • Methods for Cleaning Up: For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[12] For larger spills, contain the spill and collect the material using a method that does not generate dust (e.g., using a HEPA-filtered vacuum).

SECTION 7: Handling and Storage

This section outlines safe practices for handling and storing the chemical to minimize exposure risks.

  • Precautions for Safe Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[9] Wear appropriate PPE. Avoid contact with skin, eyes, and clothing.[13] Avoid breathing dust. Wash hands thoroughly after handling.

  • Conditions for Safe Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][14] Keep away from incompatible materials such as strong oxidizing agents.[15]

SECTION 8: Exposure Controls/Personal Protection

This section provides detailed guidance on engineering controls and personal protective equipment to minimize exposure.

  • Engineering Controls: A chemical fume hood is the primary engineering control for handling these compounds.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[16][17]

    • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are required.[16][18]

    • Respiratory Protection: For operations that may generate dust and where a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[16]

Personal Protective Equipment (PPE) Workflow

PPE_Workflow cluster_ppe Required Personal Protective Equipment cluster_handling Handling Procedures Goggles Chemical Safety Goggles Gloves Nitrile Gloves LabCoat Lab Coat Respirator Respirator (if needed) Start Start Handling InHood Work in Fume Hood Start->InHood WearPPE Don all required PPE InHood->WearPPE WearPPE->Goggles WearPPE->Gloves WearPPE->LabCoat WearPPE->Respirator Handle Handle Brominated Pyrazolone Derivative WearPPE->Handle End End Handling Handle->End

Caption: Recommended workflow for donning personal protective equipment before handling brominated pyrazolone derivatives.

SECTION 9: Physical and Chemical Properties

This section provides key physicochemical data. These values will be specific to the individual compound being synthesized.

Property Value
Appearance White to off-white solid
Odor No data available
Melting Point [To be determined experimentally]
Boiling Point No data available
Solubility Soluble in organic solvents (e.g., DMSO, DMF, methanol), sparingly soluble in water
Molecular Formula [e.g., C10H8BrN2O]
Molecular Weight [e.g., 252.09 g/mol ]
SECTION 10: Stability and Reactivity

Understanding the stability and reactivity of a compound is crucial for safe storage and handling.

  • Reactivity: Not expected to be highly reactive under normal conditions.

  • Chemical Stability: Stable under recommended storage conditions.[12]

  • Possibility of Hazardous Reactions: None known.

  • Conditions to Avoid: Exposure to high temperatures, direct sunlight, and incompatible materials.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Combustion may produce hydrogen bromide, carbon oxides, and nitrogen oxides.

SECTION 11: Toxicological Information

This section provides data on the potential health effects of the compound. For novel compounds, this information may be limited and based on data from structurally similar molecules.

  • Acute Toxicity:

    • Oral: Harmful if swallowed.[11] (Specific LD50 data is often not available for novel compounds).

    • Dermal: May be harmful in contact with skin.[12]

    • Inhalation: May be harmful if inhaled.[12]

  • Skin Corrosion/Irritation: Causes skin irritation.[12]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[12]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[11]

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

It is important to note that the long-term toxicological effects of many novel brominated compounds are unknown. Some brominated flame retardants have been shown to be persistent, bioaccumulative, and toxic.[7][19][20][21][22] Therefore, a precautionary approach should always be taken when handling new brominated pyrazolone derivatives.

SECTION 12: Ecological Information

The environmental fate and effects of novel compounds are often not well-characterized.

  • Ecotoxicity: No data available. However, brominated organic compounds can be persistent in the environment and may be toxic to aquatic life.[21]

  • Persistence and Degradability: No data available.

  • Bioaccumulative Potential: No data available.

  • Mobility in Soil: No data available.

Given the potential for persistence and toxicity of some organobromine compounds, it is crucial to prevent their release into the environment.[7][21]

SECTION 13: Disposal Considerations

Proper disposal of chemical waste is essential for safety and environmental protection.

  • Waste Treatment Methods: Dispose of in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.[23][24] It should be sent to a licensed hazardous waste disposal facility.[25] Do not dispose of down the drain or in the regular trash.

  • Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent and the rinsate collected as hazardous waste. The empty container can then be disposed of as non-hazardous waste.

SECTION 14: Transport Information

For research quantities, these compounds are typically not regulated for transport. However, if larger quantities are to be shipped, a formal classification according to transport regulations (e.g., DOT, IATA) would be required.

SECTION 15: Regulatory Information

This section would list any specific safety, health, and environmental regulations relevant to the substance. For a novel research chemical, it may not be listed on specific chemical inventories (e.g., TSCA, EINECS).

SECTION 16: Other Information

This section includes the date of preparation of the SDS and any other relevant information.

Experimental Protocols: Synthesis of Brominated Pyrazolone Derivatives

The following is a representative protocol for the synthesis of a 4-bromopyrazole derivative, adapted from the literature.[4] This protocol should be performed in a well-ventilated fume hood with appropriate PPE.

One-Pot Regioselective Synthesis of a 4-Bromopyrazole Derivative

  • Reaction Setup: To a round-bottom flask, add the 1,3-dicarbonyl compound (1 mmol) and the arylhydrazine (1 mmol).

  • Catalyst Addition: Add silica gel-supported sulfuric acid as a catalyst.

  • Brominating Agent: Add N-bromosaccharin (1.1 mmol).

  • Reaction Conditions: Stir the mixture at room temperature under solvent-free conditions. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, add ethyl acetate to the reaction mixture and filter to remove the catalyst.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Reactants Combine 1,3-Dicarbonyl, Arylhydrazine, Catalyst, and N-Bromosaccharin Start->Reactants Reaction Stir at Room Temperature (Monitor by TLC) Reactants->Reaction Workup Add Ethyl Acetate, Filter Reaction->Workup Extraction Wash with Water and Brine Workup->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Pure Product Chromatography->Product

Sources

Methodological & Application

Strategic Synthesis of 5-bromo-1-methyl-1H-pyrazol-3-ol: A Guide from Core Principles to Practical Execution

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The 5-bromo-1-methyl-1H-pyrazol-3-ol scaffold is a particularly valuable synthetic intermediate. The bromine atom at the C5 position serves as a versatile synthetic handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[1] This enables the construction of extensive compound libraries for structure-activity relationship (SAR) studies. The pyrazol-3-ol moiety, a bioisostere for carboxylic acids, enhances the potential for hydrogen bonding interactions with biological targets.

This application note provides a comprehensive, field-proven guide to the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-ol. We will move beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions behind the chosen two-step pathway. This route begins with a classic Knorr-type cyclocondensation to form the pyrazole core, followed by a regioselective bromodehydroxylation. This guide is designed for researchers in organic synthesis and drug development, offering robust protocols, troubleshooting insights, and critical safety guidance.

Reaction Principle and Mechanistic Overview

The synthesis is logically divided into two primary stages: the formation of the heterocyclic core and its subsequent functionalization.

Stage 1: Cyclocondensation to Form 1-methylpyrazolidine-3,5-dione

The foundational step is the base-catalyzed cyclocondensation of methylhydrazine with diethyl malonate. This reaction is a variation of the classic Knorr pyrazole synthesis, which typically involves a β-ketoester.[2][3] The mechanism proceeds as follows:

  • Enolate Formation: A strong base, sodium ethoxide (NaOEt), deprotonates diethyl malonate to form a reactive enolate.

  • Nucleophilic Acyl Substitution: The more nucleophilic terminal nitrogen of methylhydrazine attacks one of the ester carbonyls of diethyl malonate, leading to the displacement of an ethoxide ion and formation of a hydrazide-ester intermediate.

  • Intramolecular Cyclization: The second nitrogen of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining ester carbonyl. This step is often the rate-limiting step and results in the formation of the five-membered heterocyclic ring.

  • Proton Transfer & Tautomerization: Subsequent proton transfers and tautomerization yield the stable 1-methylpyrazolidine-3,5-dione product. This dione exists in equilibrium with its enol tautomers, 3-hydroxy-1-methyl-1H-pyrazol-5(4H)-one and 5-hydroxy-1-methyl-1H-pyrazol-3(2H)-one, a property that is critical for the subsequent bromination step.

Stage 2: Regioselective Bromodehydroxylation

Direct electrophilic bromination of the pyrazolone ring typically occurs at the electron-rich C4 position. To achieve the desired C5 bromination, a more strategic approach is required. We leverage the keto-enol tautomerism of the 1-methylpyrazolidine-3,5-dione intermediate. The C5-keto group, via its enol form, is converted into a bromide using phosphorus oxybromide (POBr₃). This reagent is highly effective for converting enolizable ketones and hydroxyl groups into bromides.[4] The C3-keto group, being part of a more stable vinylogous amide system, is less reactive, allowing for regioselective functionalization at the C5 position to yield the final product, 5-bromo-1-methyl-1H-pyrazol-3-ol.

Reaction_Scheme cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Bromodehydroxylation Methylhydrazine Methylhydrazine plus1 + Methylhydrazine->plus1 DiethylMalonate Diethyl Malonate Intermediate 1-methylpyrazolidine-3,5-dione DiethylMalonate->Intermediate  NaOEt, EtOH  Reflux POBr3 POBr₃ FinalProduct 5-bromo-1-methyl-1H-pyrazol-3-ol Intermediate->FinalProduct  POBr₃  Heat plus1->DiethylMalonate plus2 +

Caption: Overall synthetic route to 5-bromo-1-methyl-1H-pyrazol-3-ol.

Experimental Protocols

Critical Safety Notice: Methylhydrazine is extremely toxic, volatile, flammable, and a suspected carcinogen.[5][6] It must be handled with extreme caution in a certified chemical fume hood using appropriate personal protective equipment (PPE), including solvent-resistant gloves (e.g., Tychem®), chemical splash goggles, a face shield, and a lab coat.[7] Phosphorus oxybromide (POBr₃) is highly corrosive and reacts violently with moisture. All procedures should be conducted under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Synthesis of 1-methylpyrazolidine-3,5-dione

Materials:

  • Diethyl malonate (1.0 eq)

  • Methylhydrazine (1.0 eq)

  • Sodium metal (1.05 eq)

  • Absolute Ethanol (Anhydrous)

  • Hydrochloric acid, 6M

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.05 eq), cut into small pieces, to anhydrous absolute ethanol. The reaction is exothermic. Allow the mixture to stir until all the sodium has dissolved completely.

  • Addition of Diethyl Malonate: Cool the freshly prepared sodium ethoxide solution to room temperature. Add diethyl malonate (1.0 eq) dropwise via a dropping funnel over 30 minutes. Stir the mixture for an additional 30 minutes at room temperature.

  • Addition of Methylhydrazine: Add methylhydrazine (1.0 eq) dropwise to the reaction mixture. Caution: This addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting residue in cold water and acidify to pH 2-3 with 6M HCl. The product will precipitate as a white solid. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum to yield 1-methylpyrazolidine-3,5-dione. The product is often of sufficient purity for the next step.

Protocol 2: Synthesis of 5-bromo-1-methyl-1H-pyrazol-3-ol

Materials:

  • 1-methylpyrazolidine-3,5-dione (1.0 eq)

  • Phosphorus oxybromide (POBr₃) (1.2 eq)

  • Round-bottom flask, reflux condenser (with gas outlet to a scrubber), inert atmosphere setup

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, place 1-methylpyrazolidine-3,5-dione (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxybromide (POBr₃) (1.2 eq) to the flask. Caution: POBr₃ is highly corrosive and moisture-sensitive. This should be done in a fume hood.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 2-3 hours. The mixture will become a dark, viscous liquid. Monitor the reaction by TLC (a more polar spot for the product alcohol will appear relative to the starting dione).

  • Work-up: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice with vigorous stirring in a large beaker within a fume hood. This quenching step is highly exothermic and will release HBr gas.

  • Extraction: Once the quench is complete and the mixture has reached room temperature, extract the aqueous solution with ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize residual acid), water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-bromo-1-methyl-1H-pyrazol-3-ol.

Data and Characterization

The following table summarizes the key reaction parameters and expected outcomes.

ParameterStep 1: CyclocondensationStep 2: Bromodehydroxylation
Key Reactants Diethyl malonate, Methylhydrazine1-methylpyrazolidine-3,5-dione, POBr₃
Stoichiometry 1 : 1 (Reactants), 1.05 eq (Base)1 : 1.2 (Substrate : Reagent)
Solvent Absolute EthanolNone (Neat)
Temperature Reflux (~78 °C)100-110 °C
Reaction Time 4 - 6 hours2 - 3 hours
Expected Yield 75 - 85%50 - 65%

Expected Characterization Data for 5-bromo-1-methyl-1H-pyrazol-3-ol:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (CDCl₃): Expect signals for the N-methyl group (~3.7 ppm, singlet, 3H), the C4-proton (~5.8 ppm, singlet, 1H), and a broad signal for the enolic OH.

  • ¹³C NMR (CDCl₃): Expect signals for the N-methyl carbon, and three aromatic carbons of the pyrazole ring, with the C-Br carbon being significantly downfield.

  • Mass Spectrometry (ESI+): Calculated m/z for C₄H₅BrN₂O, found [M+H]⁺. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) should be clearly visible.

Troubleshooting and Field-Proven Insights

Even well-established protocols can present challenges. A proactive approach to troubleshooting is essential for success.

Observed Issue Potential Cause(s) Recommended Solution(s)
Step 1: Low Yield of Dione Incomplete reaction; moisture contamination deactivating the sodium ethoxide.Ensure all glassware is oven-dried and use anhydrous ethanol. Increase reflux time and monitor by TLC until starting material is consumed.
Step 2: Reaction Stalls Insufficient temperature or degradation of POBr₃ due to moisture.Ensure the reaction temperature is maintained at 100-110 °C. Use a fresh bottle of POBr₃ and maintain a strict inert atmosphere.
Step 2: Multiple Products Over-bromination (e.g., 3,5-dibromo product) or side reactions.Use the recommended stoichiometry (1.2 eq of POBr₃). Do not overheat or prolong the reaction time unnecessarily. Careful column chromatography is key to separating closely related products.[8]
Difficult Purification Product co-elutes with impurities.Adjust the polarity of the chromatography eluent system. A shallow gradient (e.g., 0% to 30% EtOAc in Hexane) often provides better separation.

digraph "Troubleshooting_Workflow" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];
edge [penwidth=1.5, color="#5F6368"];

// Nodes Start [label="Low Yield or Impure Product\nin Step 1 or 2", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Anhydrous [label="Verify Anhydrous\nConditions (Step 1)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Temp [label="Verify Reaction\nTemperature (Step 2)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Reagents [label="Check Reagent\nPurity/Activity", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize_Chroma [label="Optimize Chromatography", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

Sol_Dry [label="Dry Solvents/Reagents;\nUse Inert Atmosphere", fillcolor="#E6F4EA", fontcolor="#202124"]; Sol_Temp [label="Calibrate Thermometer;\nEnsure Consistent Heating", fillcolor="#E6F4EA", fontcolor="#202124"]; Sol_Reagents [label="Use Fresh POBr₃;\nVerify Reactant Purity", fillcolor="#E6F4EA", fontcolor="#202124"]; Sol_Chroma [label="Use Shallow Eluent Gradient;\nTry Different Solvent System", fillcolor="#E6F4EA", fontcolor="#202124"];

Success [label="Successful Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Check_Anhydrous; Start -> Check_Temp; Start -> Check_Reagents; Start -> Optimize_Chroma;

Check_Anhydrous -> Sol_Dry [label=" Issue Found"]; Check_Temp -> Sol_Temp [label=" Issue Found"]; Check_Reagents -> Sol_Reagents [label=" Issue Found"]; Optimize_Chroma -> Sol_Chroma [label=" Impure Product"];

Sol_Dry -> Success; Sol_Temp -> Success; Sol_Reagents -> Success; Sol_Chroma -> Success; }

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • BenchChem. (2025).
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • BenchChem. (2025).
  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • BenchChem. (2025). Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry.
  • NOAA. (n.d.). METHYLHYDRAZINE | CAMEO Chemicals.
  • New Jersey Department of Health. (n.d.). METHYL HYDRAZINE HAZARD SUMMARY.
  • FUJIFILM Wako Chemicals. (2024).
  • BenchChem. (2025). Technical Support Center: Synthesis of 5-Bromo-1-butyl-1H-pyrazole.
  • BenchChem. (2025).
  • PrepChem.com. (n.d.).

Sources

Application Note & Protocol: Regioselective Bromination of 1-methyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, field-proven guide for the regioselective bromination of 1-methyl-1H-pyrazol-3-ol to synthesize 4-bromo-1-methyl-1H-pyrazol-3-ol. Brominated pyrazole scaffolds are of significant interest in medicinal chemistry and drug development, serving as versatile intermediates for creating diverse chemical libraries through cross-coupling reactions.[1][2] This protocol emphasizes a reliable and safe procedure using N-Bromosuccinimide (NBS) as the brominating agent, detailing the reaction mechanism, step-by-step experimental procedure, product characterization, and critical safety considerations.

Scientific Rationale and Mechanistic Overview

The bromination of 1-methyl-1H-pyrazol-3-ol is an electrophilic aromatic substitution (SEAr) reaction. The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. Halogenation of pyrazoles predominantly occurs at the C4 position, which is the most electron-rich and sterically accessible site.[3]

The starting material, 1-methyl-1H-pyrazol-3-ol, exists in tautomeric equilibrium with its keto form, 1-methyl-1H-pyrazol-3(2H)-one.[4][5] The reaction proceeds through the more reactive enol tautomer (the pyrazol-3-ol form), which possesses aromatic character.

N-Bromosuccinimide (NBS) is selected as the brominating agent over elemental bromine (Br₂) due to its solid, crystalline nature, which makes it significantly easier and safer to handle.[6] In the presence of a proton source or a polar solvent like Dimethylformamide (DMF), NBS serves as a source of an electrophilic bromine species ("Br⁺"), which is attacked by the pyrazole ring.[7] The reaction mechanism involves the formation of a Wheland intermediate (a resonance-stabilized carbocation), followed by the loss of a proton to restore aromaticity and yield the 4-bromo product.

Materials and Equipment

All reagents should be of analytical grade or higher and used without further purification unless specified.

Reagent/MaterialGrade/SpecificationSupplier Example
1-methyl-1H-pyrazol-3-ol≥97%Sigma-Aldrich, PubChem CID: 11423563
N-Bromosuccinimide (NBS)≥98%Sigma-Aldrich, CAS: 128-08-5
Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl Ether (Et₂O)Anhydrous, ≥99.7%Fisher Scientific
Petroleum Ether40-60 °C boiling rangeVWR Chemicals
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionIn-house preparation
Saturated Sodium Chloride (Brine)Aqueous solutionIn-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)GranularSigma-Aldrich
Round-bottom flask (100 mL)Borosilicate glass---
Magnetic stirrer and stir bar------
Ice/water bath------
Separatory funnel (250 mL)------
Rotary evaporator------
Buchner funnel and filter paper------
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Merck

Detailed Experimental Protocol

This protocol describes the synthesis on a 5 mmol scale. Adjust quantities accordingly for different scales.

Reaction Setup & Execution
  • Preparation: In a fume hood, equip a dry 100 mL round-bottom flask with a magnetic stir bar.

  • Dissolution: Add 1-methyl-1H-pyrazol-3-ol (0.49 g, 5.0 mmol) to the flask and dissolve it in anhydrous Dimethylformamide (DMF) (15 mL).

  • Cooling: Place the flask in an ice/water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • NBS Addition: Add N-Bromosuccinimide (NBS) (0.98 g, 5.5 mmol, 1.1 equivalents) to the cooled solution in small portions over 20 minutes. Maintain the temperature at 0 °C during the addition to control the reaction exotherm.

  • Reaction: Continue stirring the reaction mixture at 0 °C for an additional 30 minutes after the NBS addition is complete.

  • Warming & Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-3 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using an eluent system of ethyl acetate:petroleum ether (6:4).[7] The reaction is complete upon the disappearance of the starting material spot.

Work-up and Isolation
  • Quenching: Once the reaction is complete, pour the reaction mixture into a beaker containing 75 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL).[7]

  • Washing: Combine the organic layers in the separatory funnel. Wash the combined organic phase sequentially with:

    • Water (2 x 50 mL) to remove residual DMF.

    • Saturated sodium bicarbonate solution (1 x 50 mL) to neutralize any acidic by-products.

    • Saturated brine solution (1 x 50 mL) to facilitate phase separation and remove residual water.

  • Drying: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product, which may be an oil or a semi-solid.[8]

Purification
  • Trituration: To the flask containing the crude residue, add petroleum ether (15-20 mL). Scrape the sides of the flask with a spatula to break up the residue. Stir the suspension vigorously for 15-20 minutes. This process, known as trituration, helps to induce crystallization of the product while dissolving non-polar impurities.[7]

  • Filtration: Collect the resulting solid by vacuum filtration using a Buchner funnel.

  • Drying: Wash the solid cake with a small amount of cold petroleum ether and then dry it under vacuum to a constant weight.

  • Yield Determination: Weigh the final product and calculate the percentage yield.

Visualization of Workflow

Bromination_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve 1-methyl-1H-pyrazol-3-ol in anhydrous DMF B Cool solution to 0 °C in an ice bath A->B C Add NBS in portions over 20 min at 0 °C B->C D Stir at 0 °C for 30 min, then warm to RT for 2-3h C->D E Quench reaction in cold water D->E F Extract with Diethyl Ether (3x) E->F G Wash combined organic layers (H₂O, NaHCO₃, Brine) F->G H Dry organic phase (anhydrous MgSO₄) G->H I Concentrate via Rotary Evaporation H->I J Triturate crude product with Petroleum Ether I->J K Collect solid by vacuum filtration J->K L Dry product under vacuum K->L M Characterize product (NMR, MS, MP) L->M

Caption: Experimental workflow for the bromination of 1-methyl-1H-pyrazol-3-ol.

Characterization of 4-bromo-1-methyl-1H-pyrazol-3-ol

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The most definitive evidence of successful bromination at the C4 position is the disappearance of the singlet corresponding to the C4-H proton of the starting material. The spectrum of the product will show signals for the methyl group (N-CH₃) and the C5-H proton.

  • ¹³C NMR Spectroscopy: The spectrum will show four distinct carbon signals. The C4 signal will be shifted significantly due to the attachment of the bromine atom.[9][10]

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

  • Melting Point (MP): A sharp melting point range consistent with literature values indicates high purity of the product.

Safety and Hazard Management

All operations must be conducted inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[11][12][13]

  • N-Bromosuccinimide (NBS): Harmful if swallowed and causes severe skin burns and eye damage.[12][14] It is light and moisture-sensitive. Avoid inhalation of dust. Handle with care, ensuring no contact with skin or eyes.

  • Dimethylformamide (DMF): A combustible liquid that is harmful in contact with skin or if inhaled. It is a known reproductive toxin.

  • Diethyl Ether: Extremely flammable. Vapors can form explosive mixtures with air. Work away from any potential ignition sources.

  • Waste Disposal: All chemical waste, including residual solvents and reaction by-products, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local environmental regulations.[15]

References

  • Royal Society of Chemistry. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • El-Ghandour, A. H. H., et al. (2009). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences. Available at: [Link]

  • Biscoe, M. R., et al. (2021). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. Available at: [Link]

  • Shah, J. E., & Vange, J. (2006). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Synthetic Communications. Available at: [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Biscoe, M. R., et al. (2022, March 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Defense Technical Information Center. (n.d.). The Bromination of Pyrazabole. Available at: [Link]

  • Kleizienė, N., et al. (2009, November 5). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]

  • eGrove. (2015, September 3). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. Available at: [Link]

  • University of Florence. (2021, April 30). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. Available at: [Link]

  • Chem-Space. (n.d.). 4-Bromo-1-methyl-1H-pyrazole: A Versatile Research Compound. Available at: [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • ResearchGate. (2025, November 2). A theoretical study of the mechanism of oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine. Available at: [Link]

  • ResearchGate. (2017, November 15). How to get solid 4-Br pyrazolate from oily liquid? Available at: [Link]

  • ResearchGate. (n.d.). Bromination of pyrazole derivatives. Available at: [Link]

  • ResearchGate. (n.d.). ¹³C-NMR spectrum of pyrazoline 9 (125 MHz, CDCl₃). Available at: [Link]

  • Kaunas University of Technology. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available at: [Link]

  • Google Patents. (n.d.). Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.
  • ResearchGate. (2025, October 15). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available at: [Link]

  • National Center for Biotechnology Information. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for the Preparation of Pyrazoles. Available at: [Link]

  • Semantic Scholar. (2008, December 4). PREPARATION OF 4-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE- 5-(4-BROMOPHENYL)-NITRILE IMINE. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-methyl-1H-pyrazol-3-ol. PubChem. Available at: [Link]

  • Reddit. (2022, June 4). Regioselectivity of pyrazole bromination. Available at: [Link]

Sources

Application Note: Suzuki-Miyaura Coupling of 5-Bromo-1-methyl-3-hydroxypyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists optimizing cross-coupling reactions on the 5-bromo-1-methyl-3-hydroxypyrazole scaffold.

Executive Summary

The functionalization of 5-bromo-1-methyl-3-hydroxypyrazole (1) via Suzuki-Miyaura coupling is a pivotal transformation in the synthesis of kinase inhibitors and bioactive pyrazolone derivatives. However, this specific scaffold presents two distinct challenges:

  • Tautomeric Interference: The substrate exists in equilibrium between the 3-hydroxy (enol) and 3-oxo (keto) forms. Under basic coupling conditions, the deprotonated species can coordinate to Palladium (Pd), poisoning the catalyst or promoting side reactions.

  • Steric Hindrance: The C5-bromine is adjacent to the N1-methyl group, creating steric bulk that slows oxidative addition compared to the more accessible C4-position.

Recommendation: While direct coupling of the free alcohol is possible under forcing conditions, O-protection prior to coupling is the industry-standard route to ensure reproducibility, high yields, and minimal catalyst loading. This guide details the O-Benzyl (Bn) protection route , which offers the best balance of stability during coupling and mild removal post-reaction.

Strategic Analysis & Mechanism

The Tautomer Problem

In solution, 1-methyl-3-hydroxypyrazole equilibrates with 1-methyl-1,2-dihydro-3H-pyrazol-3-one.

  • Neutral pH: The keto form often predominates in polar solvents.

  • Basic (Suzuki) Conditions: The base (e.g., K₂CO₃) deprotonates the substrate (pKa ~9), generating an electron-rich oxyanion. This anion acts as a competing ligand for the Pd(II) species, potentially arresting the catalytic cycle prior to transmetallation.

Reaction Workflow

To circumvent these issues, we utilize a "Protect-Couple-Deprotect" strategy.

G SM Starting Material (5-Br-1-Me-3-OH-pyrazole) Prot Step 1: Protection (BnBr, K2CO3) SM->Prot High Yield Inter Intermediate (5-Br-1-Me-3-OBn-pyrazole) Prot->Inter Coup Step 2: Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Inter->Coup XPhos/Pd Prod_Prot Coupled Product (5-Ar-1-Me-3-OBn) Coup->Prod_Prot Deprot Step 3: Deprotection (H2, Pd/C or TFA) Prod_Prot->Deprot Clean Final Final Product (5-Ar-1-Me-3-OH) Deprot->Final

Figure 1: Strategic workflow for C5-arylation of 3-hydroxypyrazoles. The protection step locks the tautomer in the aromatic 'oxy' form, facilitating oxidative addition.

Detailed Protocols

Protocol A: O-Protection (Benzylation)

Objective: To mask the acidic 3-OH group and lock the pyrazole in the aromatic form.

Reagents:

  • Substrate: 5-bromo-1-methyl-3-hydroxypyrazole (1.0 equiv)

  • Reagent: Benzyl bromide (BnBr) (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF [0.2 M]

Procedure:

  • Dissolve the substrate in MeCN.

  • Add K₂CO₃ and stir at room temperature for 15 minutes to generate the anion.

  • Add BnBr dropwise.

  • Heat to 60°C for 4 hours. Monitor by TLC/LCMS (The product is less polar than the starting material).

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na₂SO₄.[1]

  • Yield Expectation: >85%. The product, 3-(benzyloxy)-5-bromo-1-methyl-1H-pyrazole , is a stable solid/oil ready for coupling.

Protocol B: Suzuki-Miyaura Coupling (The Core Step)

Objective: C-C bond formation at the sterically hindered C5 position.

Critical Parameters:

  • Catalyst: Pd(OAc)₂ + XPhos or Pd(dppf)Cl₂·DCM .

    • Why XPhos? The Buchwald biaryl phosphine ligands (XPhos, SPhos) are bulky and electron-rich, facilitating oxidative addition into the hindered C5-Br bond adjacent to the N-Methyl group.

  • Base: K₃PO₄ (Potassium Phosphate Tribasic).

    • Why? Milder than alkoxides, but strong enough to activate the boronic acid without degrading the pyrazole ring.

  • Solvent: 1,4-Dioxane / Water (4:1) .[2]

    • Why? The presence of water is essential for the transmetallation step involving boronic acids.

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a stir bar, add:

    • 3-(benzyloxy)-5-bromo-1-methyl-1H-pyrazole (1.0 equiv, 1.0 mmol)

    • Aryl Boronic Acid (1.2 – 1.5 equiv)

    • K₃PO₄ (2.0 – 3.0 equiv)

  • Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL). Degas the solvent stream by bubbling Nitrogen or Argon for 10 minutes (Critical to prevent homocoupling/oxidation).

  • Catalyst Addition: Add the catalyst system.

    • Option 1 (Recommended): XPhos Pd G2 (2-5 mol%).

    • Option 2 (Standard): Pd(dppf)Cl₂[3]·DCM (5 mol%).

  • Reaction: Seal the vial and heat to 90°C for 4–16 hours.

  • Monitoring: Check LCMS. Look for the disappearance of the bromide (M+) and appearance of the product (M - Br + Ar).

    • Note: If protodebromination (loss of Br, replaced by H) is observed, lower the temperature to 80°C and increase catalyst loading.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine.[1] Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Protocol C: Deprotection (Hydrogenolysis)

Objective: Removal of the Benzyl group to restore the 3-OH/3-oxo functionality.

  • Dissolve the coupled product in MeOH or EtOH.

  • Add Pd/C (10 wt% loading, 0.1 equiv by mass).

  • Stir under a Hydrogen atmosphere (balloon pressure) for 2–6 hours at RT.

  • Filter through Celite to remove Pd/C. Concentrate to yield the final 5-aryl-1-methyl-3-hydroxypyrazole .

Optimization Matrix & Troubleshooting

If yields are low, consult the following matrix to adjust conditions.

VariableStandard ConditionOptimization A (Steric Bulk)Optimization B (Low Reactivity)
Ligand XPhos SPhos (Better for ortho-substituents)Amphos or dtbpf
Base K₃PO₄Cs₂CO₃ (Stronger, higher solubility)K₂CO₃ (Milder)
Solvent Dioxane/H₂OToluene/H₂O (Higher temp possible)n-Butanol (For solubility issues)
Temp 90°C100°C - 110°CMicrowave (120°C, 30 min)
Troubleshooting Table
ObservationDiagnosisSolution
Starting Material Remains Catalyst deactivation or poor oxidative addition.Switch to XPhos Pd G3 or Pd(tBu₃P)₂ . Ensure inert atmosphere.
Debrominated Byproduct (H instead of Br)"Protodebromination" pathway active.Use anhydrous conditions (switch to DMF/CsF) or lower temperature (70°C).
Homocoupling of Boronic Acid Oxygen present in system.[4]Degas solvents more thoroughly. Add catalyst last.

Visualizing the Catalytic Cycle

The following diagram illustrates the specific steric challenge at the C5 position and why bulky ligands like XPhos are required.

CatalyticCycle cluster_steric Steric Challenge Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Substrate Complex1 Pd(II)-Ar-Br Complex (Sterically Crowded by N-Me) OxAdd->Complex1 TransMet Transmetallation (Base + Boronic Acid) Complex1->TransMet Complex2 Pd(II)-Bis-Aryl TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle highlighting the oxidative addition step, which is hindered by the N-Methyl group at position 1, necessitating electron-rich ligands.

References

  • BenchChem. (2025).[1][5] Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Li, C. J. (2005). Cross-Coupling Reactions in Aqueous Media. Chemical Reviews, 105(8), 3095-3165.
  • Organic Chemistry Portal. (2023). Suzuki Coupling - Conditions and Mechanism. Retrieved from

Sources

Application Note: 5-Bromo-1-methyl-3-pyrazolone as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol guide for using 5-bromo-1-methyl-3-pyrazolone as a scaffold in drug discovery.

Executive Summary

The 5-bromo-1-methyl-3-pyrazolone (also identified as 5-bromo-1-methyl-1,2-dihydro-3H-pyrazol-3-one or its tautomer 5-bromo-1-methyl-1H-pyrazol-3-ol) represents a high-value "privileged scaffold" for Fragment-Based Drug Discovery (FBDD). Unlike the widely utilized 5-pyrazolone class (e.g., Edaravone), the 3-pyrazolone isomer offers a distinct hydrogen-bonding vector and a unique IP space.

This guide details the utilization of the C-5 bromine as a handle for cross-coupling reactions to construct biaryl cores, while preserving the C-4 position for subsequent electrophilic functionalization. This orthogonal reactivity allows for the rapid generation of diverse chemical libraries targeting kinases, GPCRs, and oxidative stress pathways.

Chemical Properties & Handling[1][2]

PropertySpecification
CAS Number 1781644-04-9 (3-ol tautomer)
Molecular Formula C₄H₅BrN₂O
Molecular Weight 177.00 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM, Et₂O
pKa (Calculated) ~6.5 (3-OH group), ~11.5 (NH)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen), Protect from light
Tautomeric Considerations

In solution, this scaffold exists in equilibrium between the keto-form (pyrazolone) and the enol-form (hydroxypyrazole).

  • Polar Protic Solvents (MeOH, Water): Favor the keto-form (3-pyrazolone).

  • Non-polar/Aprotic Solvents (DMSO, DMF): May shift equilibrium; however, the presence of the 1-methyl group prevents N1-tautomerization, locking the steric bulk on one side.

Expert Insight: For reactions requiring strict regiocontrol (e.g., O-alkylation vs. N-alkylation), it is often beneficial to "lock" the tautomer by protecting the oxygen (e.g., as a methoxymethyl ether) prior to C-5 coupling, although the protocols below describe direct usage where possible.

Structural Utility & Mechanism (The "Scaffold" Concept)

The utility of 5-bromo-1-methyl-3-pyrazolone lies in its orthogonal functionalization map .

  • Position 5 (Bromine): The primary entry point.[1] amenable to Pd-catalyzed cross-coupling (Suzuki, Sonogashira). The electron-deficient nature of the pyrazole ring facilitates oxidative addition.

  • Position 4 (Nucleophilic Carbon): The "enamine-like" character of the C3-C4 bond makes C4 highly nucleophilic. It is ideal for Knoevenagel condensations, halogenations, or Mannich reactions.

  • Position 3 (Carbonyl/Hydroxyl): Acts as a Hydrogen Bond Acceptor (HBA) in the keto form or Donor/Acceptor in the enol form. Critical for ligand-protein binding interactions.

Visualization: Scaffold Diversity Map

ScaffoldMap Scaffold 5-Bromo-1-methyl- 3-pyrazolone Core C5 C-5 Position (Br) Electrophilic Handle Scaffold->C5 C4 C-4 Position (CH) Nucleophilic Handle Scaffold->C4 N1 N-1 Position (Me) Solubility/Orientation Scaffold->N1 O3 C-3 Position (C=O/OH) H-Bonding/Chelation Scaffold->O3 Suzuki Suzuki/Sonogashira Coupling (Biaryls) C5->Suzuki Knoevenagel Knoevenagel/Mannich (Chain Extension) C4->Knoevenagel Binding Target Binding (Kinase Hinge/Radical Scavenging) N1->Binding Steric Control O3->Binding

Figure 1: Functionalization map of the 5-bromo-1-methyl-3-pyrazolone scaffold, highlighting orthogonal reactivity sites.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling at C-5

Objective: To install an aryl or heteroaryl group at the 5-position, creating a 1,5-disubstituted pyrazolone core. Challenge: Free NH/OH groups can poison Pd catalysts. Solution: Use of high-activity precatalysts (e.g., XPhos Pd G2) or standard catalysts with optimized base/solvent systems.

Reagents:

  • Scaffold: 5-bromo-1-methyl-3-pyrazolone (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%) OR XPhos Pd G2 (2 mol%)

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Atmosphere: Argon/Nitrogen[1]

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask equipped with a stir bar, combine the scaffold (1.0 equiv), arylboronic acid (1.2 equiv), and base (3.0 equiv).

  • Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon for 5–10 minutes to remove dissolved oxygen. Crucial for preventing homocoupling of the boronic acid.

  • Catalyst Addition: Add the Pd catalyst quickly under a counter-flow of Argon. Cap the vessel immediately.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Irradiate at 100–120°C for 30–60 minutes.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+H 177/179) and appearance of the product mass.

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Acidify the aqueous layer slightly (pH ~5-6) if the product is in the enol form (to ensure it partitions to organic phase). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: DCM/MeOH gradients (typically 0-10% MeOH) are required due to the polarity of the pyrazolone core.

Validation Note: If yields are low (<30%), protect the C-3 oxygen as a benzyl ether (Bn) or methyl ether (OMe) prior to coupling. The free pyrazolone can chelate Pd species.

Protocol B: C-4 Functionalization via Knoevenagel Condensation

Objective: To introduce a vinyl side chain at C-4, often used to create Michael acceptors for covalent inhibitors or to extend the pharmacophore.

Reagents:

  • Substrate: 5-Aryl-1-methyl-3-pyrazolone (Product of Protocol A) or the parent 5-bromo scaffold (if C-5 functionalization is planned later).

  • Aldehyde: Aromatic/Heteroaromatic aldehyde (1.0 equiv).

  • Catalyst: Piperidine (10 mol%) or Sodium Acetate (1.0 equiv).

  • Solvent: Ethanol or Acetic Acid.

Step-by-Step Procedure:

  • Mixing: Dissolve the pyrazolone scaffold (1.0 mmol) and the aldehyde (1.0 mmol) in Ethanol (5 mL).

  • Catalysis: Add piperidine (2-3 drops).

  • Reflux: Heat the mixture to reflux (80°C) for 2–6 hours.

  • Observation: The product often precipitates out of the hot solution as a colored solid (yellow/orange/red) due to extended conjugation.

  • Isolation: Cool to room temperature. Filter the precipitate.[3] Wash with cold ethanol and diethyl ether.

  • Yield: Typically high (70–90%). Recrystallization from EtOH/DMF is usually sufficient; chromatography is rarely needed.

Case Studies & Biological Applications[1][5][6][7][8][9][10]

Application 1: Kinase Inhibitor Design

The pyrazole core is a scaffold found in FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib).

  • Strategy: Use Protocol A to install a "hinge-binding" motif (e.g., aminopyridine) at C-5.

  • Interaction: The N-methyl group positions the scaffold in the ATP pocket, while the C-3 carbonyl accepts a hydrogen bond from the kinase hinge region.

Application 2: Radical Scavenging (ALS & Neuroprotection)

Pyrazolones are known for their antioxidant properties (e.g., Edaravone).

  • Mechanism: The C-4 proton is acidic; the resulting enolate can quench free radicals.

  • Advantage of 5-Bromo-1-methyl-3-pyrazolone: Unlike Edaravone (which is a 5-pyrazolone), the 3-pyrazolone core provides a different redox potential profile. Functionalizing C-5 with electron-donating groups (via Protocol A) can tune this redox potential to optimize blood-brain barrier (BBB) penetration and radical scavenging rate.

Experimental Workflow Diagram

Workflow Start Start: 5-Bromo-1-methyl-3-pyrazolone Step1 Step 1: C-5 Functionalization (Suzuki Coupling) Start->Step1 Aryl-B(OH)2, Pd cat. Intermediate Intermediate: 5-Aryl-1-methyl-3-pyrazolone Step1->Intermediate Step2 Step 2: C-4 Functionalization (Knoevenagel / Halogenation) Intermediate->Step2 R-CHO or Electrophile Final Final Lead Candidate (Dual Functionalized) Step2->Final

Figure 2: Step-wise synthetic workflow for transforming the raw scaffold into a lead candidate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Suzuki Coupling Catalyst poisoning by free NH/OH.Use XPhos Pd G2 or protect C-3 with MOM/Bn group before coupling.
Protodebromination (Bromine replaced by H)Hydride source in reaction (e.g., from solvent or excess base).Switch solvent to Toluene/Water ; reduce reaction time; ensure strictly anhydrous conditions if not using water.
Insolubility High polarity of zwitterionic core.Use DMF or NMP as co-solvent. Heat to 50°C to dissolve before adding catalyst.
Regioisomer Contamination Tautomerization during synthesis of precursors.Confirm structure via NOESY NMR (interaction between N-Me and C-5 substituents).

References

  • National Institutes of Health (PMC). (2018). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5-bromobenzofuranyl)pyrazole. Retrieved from [Link] (Microwave coupling conditions for pyrazole bromides).

  • MDPI. (2021). Synthesis of 4-Arylallylidenepyrazolone Derivatives. Retrieved from [Link] (Protocol for Knoevenagel condensation on pyrazolone core).

Sources

O-alkylation vs N-alkylation protocols for 5-bromo-1-methyl-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Alkylation of 5-Bromo-1-methyl-pyrazol-3-ol

Part 1: Executive Summary & Mechanistic Insight

The Challenge: The alkylation of 5-bromo-1-methyl-pyrazol-3-ol (1) presents a classic regioselectivity challenge due to the compound's ambident nucleophilicity. The substrate exists in a tautomeric equilibrium between the enol form (1-methyl-1H-pyrazol-3-ol) and the keto form (1-methyl-1,2-dihydro-3H-pyrazol-3-one) .

  • O-Alkylation yields 3-alkoxy-5-bromo-1-methyl-1H-pyrazoles (Target A).

  • N-Alkylation (specifically at N2) yields 2-alkyl-5-bromo-1-methyl-1,2-dihydro-3H-pyrazol-3-ones (Target B).

Mechanistic Drivers:

  • Electronic Effect of 5-Br: The bromine atom at C5 is electron-withdrawing. This increases the acidity of the 3-OH/NH group (

    
     estimated ~6-7), making the anion easier to form but less nucleophilic than non-halogenated analogues.
    
  • Steric Environment: The N1-methyl group provides steric bulk adjacent to N2. While N2 is nucleophilic, the adjacent methyl group and the C3-carbonyl oxygen (in the keto form) create a crowded environment that can disfavor N-alkylation with bulky electrophiles, pushing selectivity toward Oxygen.

  • HSAB Theory:

    • Oxygen (Hard Nucleophile): Favored by hard electrophiles, high charge density (anionic conditions), and "O-philic" reagents (e.g., phosphonium salts in Mitsunobu).

    • Nitrogen (Soft Nucleophile): Favored by softer electrophiles and neutral or protic conditions where the oxy-anion is solvated/stabilized.

Part 2: Visualizing the Pathway

AlkylationPathways Substrate 5-bromo-1-methyl-pyrazol-3-ol (Tautomeric Mixture) Condition_O Condition A: O-Selective (Mitsunobu or Hard Base/Solvent) Substrate->Condition_O Direct (Mitsunobu) Inter_Enolate Enolate Anion (Resonance Stabilized) Substrate->Inter_Enolate Deprotonation (Base) Product_O O-Alkylated Product (3-alkoxy-5-bromo-1-methylpyrazole) Condition_O->Product_O Condition_N Condition B: N-Selective (Soft Electrophile / Polar Protic) Product_N N-Alkylated Product (Antipyrine-like derivative) Condition_N->Product_N Inter_Enolate->Product_O Kinetic Control / Hard E+ Inter_Enolate->Product_N Thermodynamic Control / Soft E+

Figure 1: Divergent alkylation pathways for 5-bromo-1-methyl-pyrazol-3-ol driven by reaction conditions.

Part 3: Detailed Protocols

Protocol A: High-Fidelity O-Alkylation (Mitsunobu Conditions)

Best for: Primary and secondary alcohols; preventing N-alkylation entirely.

Rationale: The Mitsunobu reaction activates the alcohol (electrophile) into an alkoxy-phosphonium species. The pyrazol-3-ol acts as the acidic pronucleophile. Since the pKa of the pyrazole is < 11, it protonates the betaine intermediate efficiently, and the resulting N-P bond formation is avoided, leading to exclusive O-alkylation.

Materials:

  • Substrate: 5-bromo-1-methyl-pyrazol-3-ol (1.0 equiv)

  • Alcohol (R-OH): 1.1 – 1.2 equiv

  • Triphenylphosphine (

    
    ): 1.5 equiv
    
  • DIAD (Diisopropyl azodicarboxylate): 1.5 equiv

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Dissolution: Charge the flask with 5-bromo-1-methyl-pyrazol-3-ol ,

    
     , and the target alcohol  in anhydrous THF.
    
  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add DIAD dropwise over 15–20 minutes. Critical: The solution will turn yellow/orange. Maintain temperature < 5 °C to prevent side reactions.

  • Reaction: Remove the ice bath and stir at Room Temperature (20–25 °C) for 4–16 hours. Monitor by TLC/LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Triturate the residue with

    
    /Hexanes (1:1) to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter off the solid.[1] Purify the filtrate via silica gel chromatography (Gradient: 0% → 30% EtOAc in Hexanes).

Expected Outcome: >90% O-selectivity.

Protocol B: Scalable O-Alkylation (Base-Mediated)

Best for: Simple alkyl halides (MeI, BnBr) where atom economy is prioritized over perfect selectivity.

Rationale: Using a strong base (NaH) in a polar aprotic solvent (DMF) generates the "naked" enolate. While the anion is ambident, the high charge density on oxygen, combined with the steric hindrance near N2 (due to the N1-methyl), typically favors O-alkylation for this specific scaffold [1].

Materials:

  • Substrate: 5-bromo-1-methyl-pyrazol-3-ol (1.0 equiv)

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 equiv)[2]

  • Electrophile: Alkyl Halide (e.g., MeI, EtBr) (1.2 equiv)

  • Solvent: Anhydrous DMF (0.2 M)

Step-by-Step Procedure:

  • Deprotonation: To a solution of substrate in DMF at 0 °C, add NaH portion-wise. Evolution of

    
     gas will occur.
    
  • Equilibration: Stir at 0 °C for 30 minutes to ensure complete formation of the sodium enolate. The solution often turns yellow.

  • Alkylation: Add the Alkyl Halide dropwise.

  • Temperature: Allow to warm to RT. Stir for 2–4 hours.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (to remove DMF).

  • Differentiation Check: Check crude NMR. O-alkylation is usually the major product (>85%).

Protocol C: Promoting N-Alkylation (The "Antipyrine" Route)

Best for: Synthesizing pyrazolone derivatives.

Rationale: To favor N-alkylation, one must suppress the O-nucleophilicity or stabilize the transition state for N-attack. Using a softer base (Carbonates) in a solvent that solvates cations well but leaves anions relatively free (MeCN) or using thermal conditions without strong base (forming the H-halide salt) can shift preference to Nitrogen.

Materials:

  • Substrate: 5-bromo-1-methyl-pyrazol-3-ol (1.0 equiv)

  • Electrophile: Alkyl Tosylate or Iodide (Reactive soft electrophiles preferred)

  • Base:

    
     (2.0 equiv) or None (Thermal neat reaction)[3]
    
  • Solvent: Acetonitrile (MeCN) or Toluene (for thermal)

Step-by-Step Procedure:

  • Suspension: Suspend substrate and

    
     in MeCN.
    
  • Addition: Add the electrophile.

  • Reflux: Heat to reflux (80 °C). Higher temperatures favor the thermodynamic N-alkylated product (pyrazolone form).

  • Monitoring: N-alkylation is often slower than O-alkylation. Reaction times of 12–24 hours may be required.

  • Purification: N-alkylated products are typically more polar than O-alkylated isomers. Use a steeper gradient (e.g., 50% EtOAc to 100% EtOAc) for isolation.

Part 4: Analytical Validation (Self-Validating System)

Distinguishing the regioisomers is critical. Use this reference table for


 and 

NMR validation.
FeatureO-Alkylated Product (3-alkoxy)N-Alkylated Product (2-alkyl-3-one)

NMR (Alkyl-H)
Shift is Deshielded (e.g., O-Me

3.8 – 4.0 ppm)
Shift is Shielded (e.g., N-Me

3.1 – 3.4 ppm)

NMR (C3)
~155–163 ppm (C-O character)~165–175 ppm (C=O character)
IR Spectroscopy No strong Carbonyl stretch >1650

Strong C=O stretch ~1660–1690

Polarity (TLC) Less Polar (Higher

)
More Polar (Lower

)

Application Scientist Tip:

"Always run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment if you are unsure. In the N-alkylated product (N2-R), you will often see a NOE correlation between the new alkyl group and the N1-Methyl group. In the O-alkylated product, the distance is too great, and no such correlation exists."

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (O-Alkylation) Incomplete conversion or hydrolysis during workup.Ensure anhydrous conditions.[4] O-alkyl pyrazoles can be acid-sensitive; avoid acidic workups.
C-Alkylation (C4) Use of extremely reactive electrophiles (e.g., Allyl/Benzyl halides) at high temp.Keep temperature < 40 °C. The 5-Br group helps suppress C4 attack, but it is still a risk with carbocation precursors.
Poor Regioselectivity Solvent effects (e.g., using protic solvents).Switch to THF (Mitsunobu) or DMF (NaH). Avoid Ethanol/Methanol which can H-bond and alter nucleophilicity.

References

  • Regioselective Synthesis of 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009 , M639.[2] Link[2]

  • Mitsunobu Reaction: Mechanism and Application. Organic Chemistry Portal. Link

  • Tautomerism and Alkylation of Pyrazolones.Journal of Heterocyclic Chemistry, 2019, 56, 2345. (General grounding on pyrazolone reactivity).
  • N-Alkylation vs O-Alkylation of 5-substituted Pyrazolones.Tetrahedron Letters, 2015, 56, 4512.

Sources

Application Note: Preparation of Pyrazolo[1,5-a]pyrimidines from 5-Bromo-pyrazol-3-ol Scaffolds

[1]

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Dinaciclib, Zaleplon analogues) and GABA-A receptor modulators.

This guide details the synthetic pathway starting from 5-bromo-pyrazol-3-ol (also known as 3-bromo-5-hydroxypyrazole). Critical Scientific Note: Direct condensation of the hydroxyl (or tautomeric one) species with 1,3-dielectrophiles typically yields oxygen-containing fused rings (e.g., pyranopyrazoles) or N-alkylated products. To construct the pyrazolo[1,5-a]pyrimidine core, the pyrazole ring must possess an exocyclic amine at the 3(5)-position.

Therefore, this protocol is divided into two distinct phases:

  • Precursor Activation: Conversion of 5-bromo-pyrazol-3-ol to the reactive 3-amino-5-bromopyrazole (if not commercially sourced).

  • Cyclocondensation: The regioselective ring closure of 3-amino-5-bromopyrazole with 1,3-dielectrophiles to yield the target scaffold.

Scientific Background & Reaction Logic[2][3][4][5]

Tautomerism and Reactivity

The starting material, 5-bromo-pyrazol-3-ol , exists in equilibrium with its keto-tautomer, 5-bromo-1,2-dihydro-3H-pyrazol-3-one . While the ring nitrogens (N1/N2) are nucleophilic, the C3-oxygen limits the formation of the pyrimidine fusion without prior modification. The standard synthetic route requires an exocyclic amine to act as the primary nucleophile, attacking the carbonyl of a 1,3-diketone, followed by cyclization at the ring nitrogen (N1).

Synthetic Pathway

The most robust route involves the "Amine-First" strategy:

  • Halogenation: Conversion of the C3-OH to C3-Cl using POCl

    
    .
    
  • Amination: Displacement of the chloride with ammonia to generate 3-amino-5-bromopyrazole .

  • Condensation: Reaction with 1,3-diketones (or

    
    -keto esters) to close the pyrimidine ring.
    
Mechanism of Cyclization

The reaction with unsymmetrical 1,3-diketones (e.g., benzoylacetone) raises regioselectivity challenges. In acidic media (AcOH), the reaction is driven by the attack of the exocyclic amine on the more electrophilic carbonyl, followed by ring closure.

Visualizing the Workflow

The following diagram illustrates the conversion of the "ol" precursor to the amine and the subsequent cyclization pathways.

PyrazoloSynthesisStart5-Bromo-pyrazol-3-ol(Tautomer: Pyrazolone)Inter13-Bromo-5-chloropyrazoleStart->Inter1POCl3, Reflux(Chlorination)Amine3-Amino-5-bromopyrazole(Key Intermediate)Inter1->AmineNH3 (aq), 130°C(Amination)Product1Pyrazolo[1,5-a]pyrimidine(2,7-Disubstituted)Amine->Product1AcOH, Reflux+ DiketoneProduct2Pyrazolo[1,5-a]pyrimidin-7-oneAmine->Product2AcOH, Reflux+ KetoEsterDiketone1,3-Diketone(R-CO-CH2-CO-R')Diketone->Product1KetoEsterBeta-Keto Ester(R-CO-CH2-COOEt)KetoEster->Product2

Caption: Synthetic pathway from 5-bromo-pyrazol-3-ol to functionalized pyrazolo[1,5-a]pyrimidines via the amino-pyrazole intermediate.

Detailed Experimental Protocols

Phase 1: Precursor Preparation (If starting from 5-bromo-pyrazol-3-ol)

Note: If you have purchased 3-amino-5-bromopyrazole (CAS 950739-21-6), skip to Phase 2.

Step 1.1: Chlorination
  • Reagents: 5-bromo-pyrazol-3-ol (10 mmol), POCl

    
     (5.0 equiv).
    
  • Procedure: Suspend the starting material in neat POCl

    
     in a round-bottom flask equipped with a drying tube.
    
  • Conditions: Heat to reflux (105°C) for 3–5 hours until the solid dissolves and TLC indicates consumption of starting material.

  • Workup: Cool to 0°C. Pour slowly onto crushed ice (Exothermic!). Neutralize with NaHCO

    
     to pH 7. Extract with EtOAc (3x).[1] Dry over Na
    
    
    SO
    
    
    and concentrate.
  • Product: 3-bromo-5-chloropyrazole.[2]

Step 1.2: Amination
  • Reagents: 3-bromo-5-chloropyrazole (from Step 1.1), Ammonium Hydroxide (28% aq, excess) or Ethanolic Ammonia.

  • Procedure: Place the chloro-pyrazole in a sealed pressure vessel (autoclave or heavy-walled glass tube). Add NH

    
    OH (10–20 equiv).
    
  • Conditions: Heat at 130–140°C for 12–24 hours.

  • Workup: Cool to room temperature. The product often precipitates. Filter the solid.[1] If no precipitate, extract with EtOAc.

  • Yield: Typically 60–80%.[2]

  • Validation: Check for disappearance of C-Cl stretch and appearance of NH

    
     signals in IR/NMR.
    
Phase 2: Cyclocondensation (The Core Protocol)

Target: Synthesis of 2,7-dimethyl-5-bromo-pyrazolo[1,5-a]pyrimidine (Model Reaction).

Reagents
  • Substrate: 3-Amino-5-bromopyrazole (1.0 equiv, 162 mg for 1 mmol scale)

  • Electrophile: Acetylacetone (1.2 equiv, 123 µL)

  • Solvent: Glacial Acetic Acid (3–5 mL per mmol)

  • Catalyst: None required (AcOH acts as catalyst). For acid-sensitive substrates, use Ethanol + catalytic Piperidine.

Step-by-Step Procedure
  • Setup: In a 25 mL round-bottom flask, dissolve 3-amino-5-bromopyrazole (1.0 mmol) in Glacial Acetic Acid (3 mL).

  • Addition: Add Acetylacetone (1.2 mmol) dropwise at room temperature.

  • Reaction: Equip with a reflux condenser and heat the mixture to reflux (118°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (System: Hexane/EtOAc 7:3). The amine spot (polar) should disappear, replaced by a less polar fluorescent spot.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Often, the product crystallizes out upon cooling.

    • If not, pour the mixture into ice-cold water (15 mL). Stir for 15 minutes.

    • Collect the precipitate by vacuum filtration.

    • Wash with cold water (2x) and a small amount of cold ethanol.

  • Purification: Recrystallize from Ethanol or EtOH/DMF if necessary. Flash chromatography is rarely needed for simple diketones.

Alternative: Microwave-Assisted Synthesis

For rapid library generation:

  • Solvent: Ethanol (2 mL).

  • Conditions: 140°C for 10–20 minutes in a sealed microwave vial.

  • Yield: Often 10–15% higher than thermal reflux.

Data & Regioselectivity Guide

When using unsymmetrical 1,3-diketones (R¹-CO-CH₂-CO-R²), two regioisomers are possible: the 2,7-disubstituted and the 2,5-disubstituted isomers.

Table 1: Regioselectivity Rules in Acetic Acid Reflux

Electrophile TypeR¹ GroupR² GroupMajor Product (Position 7)Major Product (Position 5)Mechanistic Driver
Symmetrical MethylMethylMethylMethylN/A
Unsymmetrical MethylPhenylPhenyl (C7)Methyl (C2)Sterics & Electrophilicity
Unsymmetrical MethylCF

CF

(C7)
Methyl (C2)Hard/Soft Acid Base Theory
Beta-Keto Ester MethylO-Ethyl-OH (Keto form: =O)MethylFormation of -7-one

Interpretation: The reaction in acetic acid is thermodynamically controlled. The exocyclic amine (hard nucleophile) typically attacks the more reactive carbonyl (often the one adjacent to the smaller/less electron-rich group), placing that R-group at the 5-position (adjacent to the bridgehead nitrogen). However, steric bulk at the 7-position (periposition to the Br) is disfavored, often directing bulky groups to position 2.

  • Note: With 3-amino-5-bromopyrazole, the bromine at C-5 (pyrazole numbering) ends up at C-3 (pyrimidine numbering) or C-6 depending on the fusion nomenclature. Standard IUPAC: The Br is at position 3 of the final pyrazolo[1,5-a]pyrimidine.[2]

References

  • Microwave-Assisted Synthesis: Molecules2013 , 18(12), 15051-15063. "Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives." Link

  • Regioselectivity Studies: Journal of Heterocyclic Chemistry2008 , 45, 1673. "Regiospecific Synthesis of Pyrazoles and Pyrazolo[1,5-a]pyrimidines." Link

  • Kinase Inhibitor Application: Journal of Medicinal Chemistry2015 , 58(24), 9625-9640. "Discovery of Pyrazolo[1,5-a]pyrimidines as B-Raf Inhibitors." Link

  • Tautomerism of Precursors: Beilstein J. Org. Chem.2014 , 10, 1166–1174. "Tautomerism of pyrazolones and hydroxypyrazoles." Link

Reagents for protecting the hydroxyl group in 5-bromopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Protection of Hydroxyl Groups in 5-Bromopyrazoles

Executive Summary & Strategic Context

5-bromopyrazoles are privileged scaffolds in medicinal chemistry, serving as critical precursors for Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and metal-halogen exchange reactions. However, the presence of a hydroxyl group—whether directly attached to the pyrazole ring (tautomeric pyrazolone) or on a pendant side chain—presents a significant synthetic challenge.

Unprotected hydroxyls can quench organometallic reagents (e.g., n-BuLi, Grignards) and poison palladium catalysts. Furthermore, the amphoteric nature of the pyrazole ring introduces regioselectivity challenges (N- vs. O-alkylation).

This guide provides a decision framework and validated protocols for protecting the hydroxyl group, ensuring the 5-bromo moiety remains active for downstream functionalization.

Chemo-Structural Analysis: The "Tautomer Trap"

Before selecting a reagent, you must classify your substrate. The reactivity of the hydroxyl group depends entirely on its position relative to the nitrogenous ring.

  • Scenario A: Side-Chain Hydroxyl (e.g., Hydroxymethyl)

    • Behavior: Acts as a standard primary/secondary alcohol.

    • Challenge: Chemoselectivity over the acidic N-H (if unprotected).

  • Scenario B: Ring Hydroxyl (e.g., 3-Hydroxy-5-bromopyrazole)

    • Behavior: Exists in equilibrium with the pyrazolone tautomer.

    • Challenge: Ambident nucleophile. Electrophiles can attack the Oxygen (forming an aromatic alkoxypyrazole) or the Nitrogen (forming a pyrazolone). Hard electrophiles (Si) generally favor Oxygen; Soft electrophiles (C) often favor Nitrogen unless specific conditions are used.

Decision Logic: Reagent Selection

Figure 1: Strategic decision tree for selecting the appropriate protecting group based on substrate structure and downstream requirements.

Reagent Selection Matrix

Protecting GroupStability (pH)Stability (Lithiation)Stability (Pd-Coupling)O vs. N Selectivity (Ring OH)Removal Conditions
TBDMS (TBS) 4–12Low (Migrates/Cleaves)HighHigh (O-Selective) TBAF or Mild Acid
TIPS 2–13ModerateHighHigh (O-Selective) TBAF (Slower)
MOM / SEM 1–13Excellent ExcellentLow (Favors N w/ NaH)Acid (MOM) / Fluoride (SEM)
THP 4–14GoodGoodModerateMild Acid (PPTS)
Benzyl (Bn) 1–14ExcellentModerate*Low (Favors N)Hydrogenolysis (Risks Br cleavage!)

*Note: Benzyl groups are generally avoided in brominated scaffolds because the standard removal method (H2/Pd) will simultaneously debrominate the pyrazole ring.

Detailed Experimental Protocols

Protocol A: Kinetic O-Silylation (TBDMS)

Best for: Side-chain alcohols and temporary protection of ring tautomers for Suzuki coupling.

Mechanism: The high affinity of silicon for oxygen (bond energy ~110 kcal/mol) drives O-silylation over N-silylation, even in tautomeric systems.

Materials:

  • Substrate: 5-bromo-3-hydroxypyrazole (or side-chain analog)

  • Reagent: tert-Butyldimethylsilyl chloride (TBDMSCl) [1.2 equiv]

  • Base: Imidazole [2.5 equiv]

  • Solvent: Anhydrous DMF (0.5 M concentration)

Step-by-Step:

  • Dissolution: Charge a flame-dried flask with the 5-bromopyrazole substrate and imidazole. Purge with Nitrogen. Add anhydrous DMF via syringe.

  • Addition: Cool the solution to 0 °C. Add TBDMSCl portion-wise (solid) or dropwise (if dissolved in minimal DMF) over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 3–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 8:2). The product will be significantly less polar.

  • Workup (Crucial):

    • Dilute with Et₂O (Diethyl ether) or MTBE. Avoid DCM if possible as silyl ethers can be sensitive to acidic impurities in DCM.

    • Wash 3x with Water (to remove DMF/Imidazole).

    • Wash 1x with Brine.

    • Dry over Na₂SO₄, filter, and concentrate.[1][2]

  • Purification: Flash chromatography on Silica Gel (buffered with 1% Et₃N if the product is acid-sensitive).

Yield Expectation: 85–95%

Protocol B: Robust Alkoxyalkyl Protection (MOM/SEM)

Best for: Substrates requiring lithiation (Li-Halogen exchange).

Critical Warning: For Ring-OH substrates (pyrazolones), standard conditions (NaH + MOM-Cl) will predominantly yield the N-protected product due to the "soft" nature of the alkylating agent attacking the softer Nitrogen nucleophile. If you specifically need the O-MOM ether on the ring, use Protocol C. If you have a side-chain alcohol, use this Protocol B.

Materials:

  • Substrate: (5-bromo-1H-pyrazol-3-yl)methanol (Side-chain example)

  • Reagent: MOM-Cl (Chloromethyl methyl ether) [1.5 equiv] (Carcinogen - Handle in Hood)

  • Base: N,N-Diisopropylethylamine (DIPEA) [3.0 equiv] for mild conditions OR NaH [1.2 equiv] for rapid reaction.

  • Solvent: Anhydrous DCM (for DIPEA) or THF (for NaH).

Step-by-Step (DIPEA Method - Milder):

  • Dissolution: Dissolve substrate in anhydrous DCM (0.2 M) under N₂.

  • Base Addition: Add DIPEA at 0 °C.

  • Reagent Addition: Add MOM-Cl dropwise.

    • Note: MOM-Cl is volatile and toxic. Use a gas-tight syringe.

  • Reflux: Warming to RT is often insufficient for hindered alcohols. Reflux (40 °C) for 12–18 hours may be required.

  • Quench: Add saturated NH₄Cl solution.

  • Extraction: Extract with DCM, wash with NaHCO₃, dry over MgSO₄.

Protocol C: Regioselective O-Alkylation of Ring Hydroxyls (The Silver Method)

Best for: Forcing O-protection on 3-hydroxy-5-bromopyrazoles using alkyl halides (MOM, SEM, Bn).

Mechanism: The "Silver Effect." Silver coordinates with the halogen of the alkylating agent, creating a highly reactive oxocarbenium-like species. Simultaneously, silver coordinates the pyrazole nitrogen, blocking it and directing the electrophile to the Oxygen (Kornblum rule/HSAB principle).

Materials:

  • Substrate: 3-hydroxy-5-bromopyrazole

  • Reagent: Benzyl bromide or SEM-Cl [1.1 equiv]

  • Promoter: Silver Carbonate (Ag₂CO₃) [0.6 equiv] (or Ag₂O)

  • Solvent: Benzene or Toluene (Non-polar solvents enhance O-selectivity).

Step-by-Step:

  • Suspension: Suspend the pyrazole and Ag₂CO₃ in anhydrous Toluene (0.1 M). Protect from light (wrap flask in foil).

  • Addition: Add the alkyl halide (BnBr or SEM-Cl) dropwise at RT.

  • Heating: Heat to reflux (80–110 °C) for 4–8 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove silver salts.

    • Waste Disposal: Segregate silver waste.

  • Purification: The filtrate is concentrated. The O-isomer is usually less polar than the N-isomer. Separation by column chromatography is typically required, but the O:N ratio is significantly improved (often >4:1) compared to NaH methods.

Workflow Visualization: TBDMS Protection

Figure 2: Operational workflow for the TBDMS protection of 5-bromopyrazoles.

Troubleshooting & Optimization

IssueProbable CauseSolution
N-Alkylation observed (Ring OH) Used NaH or K₂CO₃ with alkyl halide.Switch to Protocol A (Silyl) or Protocol C (Ag₂CO₃) . Hard electrophiles favor Oxygen.
Low Yield (Silylation) Hydrolysis during workup or wet DMF.Ensure DMF is anhydrous.[3] Use phosphate buffer (pH 7) during workup if product is acid-labile.
Loss of Br (Debromination) Hydrogenolysis of Benzyl ether.Do NOT use H₂/Pd to remove benzyl groups. Use BBr₃ (boron tribromide) or oxidative cleavage (if PMB).
Incomplete Reaction (MOM/SEM) Steric hindrance at C3/C5.Add TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst (0.1 eq) to generate the more reactive iodide in situ.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on stability and removal conditions).
  • Deng, X.; Mani, N. S. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." J. Org.[4][5] Chem.2008 , 73, 2412–2415.[6] Link (Discusses regioselectivity issues in pyrazole synthesis).

  • Ahmed, B. M.; Mezei, G. "Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles."[7][8] RSC Adv.[7]2015 , 5, 24720-24727. Link (Novel THP protection strategies).

  • Lipshutz, B. H.; Pegram, J. J. "β-(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group." Tetrahedron Lett.[4][5][9]1980 , 21, 3343-3346. Link (Original SEM-Cl methodology).

  • Tarikogullari Dogan, A. H., et al. "3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives: design, synthesis and neuroprotectivity."[10] Turk. J. Pharm. Sci.2025 , 22, 1-9.[10] Link (Recent application of pyrazole protection in drug discovery).

Sources

Application Note: Microwave-Assisted Synthesis of 5-Bromo-1-methyl-1H-pyrazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the Microwave-Assisted Organic Synthesis (MAOS) of 5-bromo-1-methyl-1H-pyrazol-3-ol derivatives.

While direct electrophilic bromination of 1-methyl-1H-pyrazol-3-ol typically favors the C-4 position (due to the nucleophilicity of the enamine-like C-4), obtaining the C-5 bromo isomer often requires a de novo cyclization strategy using brominated precursors. This guide covers both the rapid MW synthesis of the core scaffold and the specific protocols for regioselective bromination.

Executive Summary

The pyrazol-3-ol scaffold is a privileged structure in drug discovery, serving as a precursor for diverse bioactive molecules (e.g., Edaravone analogs, kinase inhibitors). Traditional thermal synthesis of brominated pyrazoles is often plagued by long reaction times (12–24 h) and poor regioselectivity.

This protocol leverages Microwave Irradiation to:

  • Accelerate Scaffold Assembly: Reduce cyclization times from hours to minutes.

  • Enhance Regiocontrol: Utilize rapid heating profiles to kinetically favor specific tautomeric forms or cyclization modes.

  • Improve Safety: Eliminate the need for hazardous halogenating agents (like liquid

    
    ) by enabling the efficient use of N-bromosuccinimide (NBS) or brominated building blocks.
    

Scientific Background & Retrosynthetic Logic

The Regioselectivity Challenge

The 1-methyl-1H-pyrazol-3-ol system exists in tautomeric equilibrium with 1-methyl-1,2-dihydro-3H-pyrazol-3-one.

  • Electrophilic Attack (Direct Bromination): The C-4 position is electron-rich (enamine-like). Direct reaction with NBS/MW typically yields the 4-bromo derivative.

  • Nucleophilic Attack (Precursor Cyclization): To secure the 5-bromo substitution, one must often install the bromine prior to ring closure or utilize a specific lithiation-quench sequence (which is difficult under MW).

Therefore, this guide presents two distinct protocols :

  • Protocol A: Direct MW Bromination (Yields predominantly 4-bromo derivatives).

  • Protocol B: De Novo MW Cyclization (Yields 5-bromo derivatives using brominated alkynes).

Reaction Pathway Diagram

ReactionPathway Precursor Hydrazine + Alkynoate/Ketoester Scaffold 1-Methyl-1H-pyrazol-3-ol (Core Scaffold) Precursor->Scaffold MW Cyclization (150°C, 10 min) DirectBr Direct MW Bromination (+ NBS) Scaffold->DirectBr Electrophilic Sub. Prod4Br 4-Bromo-1-methyl- 1H-pyrazol-3-ol (Major Product) DirectBr->Prod4Br Kinetic Control (C-4 Nucleophilicity) PrecursorBr Brominated Precursor (e.g., 4-bromo-alkynoate) Prod5Br 5-Bromo-1-methyl- 1H-pyrazol-3-ol (Target Isomer) PrecursorBr->Prod5Br MW Cyclocondensation (Regiospecific Assembly)

Figure 1: Bifurcated synthetic pathway showing the divergence between direct bromination (C-4 selective) and de novo assembly (C-5 selective).

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of the Core Scaffold

Use this protocol to build the 1-methyl-1H-pyrazol-3-ol ring before functionalization.

Reagents:

  • Methylhydrazine (Warning: Toxic/Carcinogenic)

  • Ethyl Acetoacetate (for 3-methyl analog) or Ethyl Propiolate (for unsubstituted C-5)

  • Solvent: Ethanol (Abs.) or Solvent-Free (Neat)

Equipment:

  • Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator)

  • 10 mL Pressure Vial with snap-cap

Step-by-Step Methodology:

  • Charge: In a 10 mL MW vial, dissolve Ethyl Propiolate (1.0 equiv, 5 mmol) in Ethanol (3 mL).

  • Addition: Cool to 0°C. Add Methylhydrazine (1.1 equiv, 5.5 mmol) dropwise. Note: Exothermic reaction.

  • Seal & Irradiate: Cap the vial. Place in the MW reactor.[1][2][3][4]

  • MW Parameters:

    • Temperature: 120°C

    • Time: 10 minutes

    • Power: Dynamic (Max 150 W)

    • Pressure Limit: 250 psi

  • Work-up: Cool to RT. The product often precipitates. If not, concentrate in vacuo and recrystallize from EtOH/Et2O.

  • Validation: Check LC-MS for M+1 = 99.1 (for unsubstituted core).

Protocol B: Regioselective Synthesis of 5-Bromo-1-methyl-1H-pyrazol-3-ol

This protocol utilizes a "De Novo" approach to ensure the Bromine is at position 5, bypassing the natural C-4 preference of direct bromination.

Concept: Cyclization of Ethyl 4-bromo-2-butynoate with Methylhydrazine . The regiochemistry is dictated by the nucleophilic attack of the hydrazine on the ester vs. the alkyne.

Reagents:

  • Ethyl 4-bromo-2-butynoate (1.0 equiv)

  • Methylhydrazine (1.2 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Water/Ethanol (1:1) – Green Chemistry compatible

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl 4-bromo-2-butynoate (2 mmol) in EtOH (2 mL) in a 10 mL MW vial.

  • Basification: Add

    
     and Water (2 mL).
    
  • Cyclization: Add Methylhydrazine (2.4 mmol) slowly.

  • Microwave Irradiation:

    • Temperature: 100°C

    • Time: 15 minutes

    • Stirring: High

  • Purification: Acidify carefully to pH 5-6 to precipitate the pyrazol-3-ol (which may exist as the pyrazolone tautomer). Filter and wash with cold water.

Critical Regiochemistry Note: The attack of the


 of methylhydrazine on the ester carbonyl vs. the alkyne determines the isomer. In protic solvents under MW, the 1-methyl-5-bromo isomer is generally favored over the 1-methyl-3-bromo isomer due to steric and electronic factors of the hydrazine [1].
Protocol C: Direct MW Bromination (Synthesis of 4-Bromo Derivatives)

If the 4-bromo isomer (Edaravone analog) is the desired derivative, use this optimized protocol.

Reagents:

  • 1-Methyl-1H-pyrazol-3-ol (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Charge: Dissolve the pyrazole substrate in MeCN (0.5 M concentration).

  • Reagent: Add NBS in one portion.

  • Irradiation:

    • Temperature: 80°C

    • Time: 5 minutes

    • Mode: Standard Control

  • Work-up: Evaporate solvent. Redissolve in EtOAc, wash with water (to remove succinimide).

  • Yield: Typically >90% conversion to the 4-bromo product.

Data Analysis & Troubleshooting

Process Comparison Table
ParameterConventional HeatingMicrowave-Assisted (Protocol B)Impact
Reaction Time 12 - 24 Hours10 - 20 Minutes60x Faster
Solvent Toluene/RefluxEtOH/Water or Solvent-freeGreener Profile
Yield 45 - 60%75 - 85%Improved Efficiency
Purity (Crude) Requires ChromatographyOften Precipitation/Recryst.Simplified Work-up
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Protocol B) Hydrolysis of bromo-alkyneEnsure anhydrous EtOH if ester hydrolysis is observed; lower Temp to 80°C.
Regioisomer Mixture Hydrazine attack ambiguitySwitch solvent to Toluene (non-polar) to alter transition state energy; lower Temp.
Vial Overpressure Hydrazine decompositionUse a "Gas Cooling" feature if available; reduce scale to <5 mmol.

Downstream Applications (Derivatization)

The 5-bromo handle is specifically valuable for Suzuki-Miyaura cross-coupling to generate 5-aryl-pyrazol-3-ols (kinase inhibitor scaffolds).

Microwave Suzuki Coupling Protocol:

  • Substrate: 5-bromo-1-methyl-1H-pyrazol-3-ol (1 equiv).

  • Partner: Aryl Boronic Acid (1.2 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2 equiv).
    
  • Conditions: MW 120°C, 15 min, Dioxane/Water (4:1).

References

  • Regioselectivity in Pyrazole Synthesis: Elguero, J., et al. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996. Link

  • Microwave Pyrazole Synthesis: Kappe, C. O.[5][6] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284, 2004. Link

  • Bromination Protocols: Erian, A. W., et al. "The chemistry of β-enaminonitriles as versatile reagents in heterocyclic synthesis." Chemical Reviews, 103(8), 2003. (Context on enamine reactivity). Link

  • Edaravone Analogs: Wang, L., et al. "Design and synthesis of novel pyrazolone derivatives as free radical scavengers." Bioorganic & Medicinal Chemistry Letters, 2009. Link

  • Specific 5-Bromo Synthesis: Note: Adapted from general methodologies for 5-halopyrazoles as described in US Patent 2010/0197934 (Synthesis of 5-substituted pyrazoles).Link

Sources

Application Note: Scalable Regioselective Synthesis of 1-Methyl-5-Bromo-3-Pyrazolone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and process chemists requiring a scalable, regioselective route to 1-methyl-5-bromo-3-pyrazolone (also known as 5-bromo-1-methyl-1,2-dihydro-3H-pyrazol-3-one or 5-bromo-1-methyl-1H-pyrazol-3-ol).

Executive Summary

The synthesis of 1-methyl-5-bromo-3-pyrazolone presents a specific regiochemical challenge. Direct electrophilic bromination of the parent 1-methyl-3-pyrazolone scaffold overwhelmingly favors the C4 position due to the enamine-like nucleophilicity of the pyrazolone ring system. Consequently, standard bromination protocols yield the 4-bromo isomer, not the desired 5-bromo target.

To achieve high regiochemical fidelity at scale, this guide details a Directed Lithiation Strategy . This route utilizes the inductive effect of the N1-methyl group to direct deprotonation specifically to the C5 position, followed by electrophilic trapping with a bromine source. This method avoids difficult isomer separations and ensures structural integrity for downstream pharmaceutical applications.

Key Chemical Challenges
  • Regioselectivity: Overcoming the natural preference for C4-bromination.

  • Tautomeric Equilibrium: Managing the 3-hydroxy/3-keto tautomerism during processing.

  • Scalability: Utilizing reagents (n-BuLi, CBr4/Br2) manageable in kilo-lab environments with appropriate safety controls.

Route Analysis & Selection

Comparison of Synthetic Pathways
FeatureRoute A: Direct Bromination Route B: Cyclization (De Novo) Route C: Directed Lithiation (Recommended)
Methodology Reaction of 1-methyl-3-pyrazolone with Br₂/NBS.Condensation of Methylhydrazine with 3-bromo-propiolates.Lithiation of protected 3-alkoxypyrazole followed by bromination.
Regioselectivity Poor (Favors 4-bromo >95%).Moderate (Dependent on hydrazine nucleophilicity; often gives mixtures).Excellent (Exclusive C5 functionalization).
Scalability High, but yields wrong isomer.Moderate; exothermic hydrazine chemistry.High; standard low-temp flow or batch reactors.
Purity Profile Requires difficult HPLC separation.Risk of isomeric impurities.High purity; clean conversion.
Selected Route: C5-Directed Lithiation

This protocol employs 3-methoxy-1-methyl-1H-pyrazole as the starting material. The methoxy group serves two purposes: it protects the oxygen functionality and prevents N2-deprotonation. The N1-methyl group directs lithiation to the adjacent C5 position via the Complex Induced Proximity Effect (CIPE) and inductive acidification of the C5 proton.

Reaction Scheme:

  • Precursor: 3-Methoxy-1-methyl-1H-pyrazole.

  • Lithiation: n-Butyllithium (n-BuLi) generates the C5-lithio species.

  • Bromination: Quench with Carbon Tetrabromide (CBr4) or 1,2-Dibromo-1,1,2,2-tetrafluoroethane.

  • Deprotection: Demethylation using BBr3 or HBr/AcOH to reveal the pyrazolone.

Detailed Experimental Protocol

Phase 1: Regioselective Bromination (Preparation of 5-Bromo-3-methoxy-1-methylpyrazole)

Reagents:

  • 3-Methoxy-1-methyl-1H-pyrazole (1.0 eq)

  • n-Butyllithium (2.5 M in hexanes, 1.1 eq)

  • Carbon Tetrabromide (CBr4) (1.2 eq) [Alternative: 1,2-dibromo-1,1,2,2-tetrafluoroethane for lower byproduct mass]

  • Tetrahydrofuran (THF), Anhydrous (10 V)

  • Ammonium Chloride (sat. aq.)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Flush with N₂.

  • Solvation: Charge the flask with 3-Methoxy-1-methyl-1H-pyrazole and anhydrous THF . Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi dropwise via syringe pump over 30 minutes, maintaining internal temperature below -70 °C.

    • Mechanism:[1][2][3] The kinetic base removes the most acidic proton at C5.

    • Hold: Stir at -78 °C for 1 hour to ensure complete anion formation.

  • Bromination: Dissolve CBr4 in minimal anhydrous THF. Add this solution dropwise to the lithiated species at -78 °C.

    • Observation: The solution may change color (often yellow to orange).

    • Hold: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.

  • Quench: Quench the reaction carefully with saturated NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to isolate 5-bromo-3-methoxy-1-methylpyrazole .

Phase 2: Deprotection (Formation of 1-Methyl-5-bromo-3-pyrazolone)

Reagents:

  • 5-Bromo-3-methoxy-1-methylpyrazole (from Phase 1)

  • Boron Tribromide (BBr3) (1.0 M in DCM, 2.0 eq) [Alternative: HBr in Acetic Acid for larger scale]

  • Dichloromethane (DCM), Anhydrous

Protocol:

  • Setup: Charge a flask with the brominated intermediate and anhydrous DCM . Cool to 0 °C .

  • Addition: Add BBr3 solution dropwise.

    • Safety Note: BBr3 reacts violently with moisture. Ensure strict anhydrous conditions.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC/LCMS for disappearance of the methoxy signal.

  • Quench: Cool to 0 °C. Carefully quench with Methanol (exothermic) or ice water.

  • Isolation:

    • Adjust pH to ~6–7 with NaHCO₃.

    • Extract with DCM or EtOAc (product may be amphoteric/polar; salting out the aqueous layer helps).

    • Concentrate to yield the target 1-methyl-5-bromo-3-pyrazolone .

  • Crystallization: Recrystallize from Ethanol/Water or Acetonitrile if necessary.

Process Safety & Impurity Control

HazardControl Measure
n-Butyllithium (Pyrophoric) Use sure-seal bottles; transfer via cannula or gas-tight syringe; keep under positive N₂ pressure.
Exotherm Control Maintain strict T < -70 °C during lithiation to prevent anion decomposition or isomerization.
Regio-Isomers (4-Bromo) Monitor by ¹H NMR. The C4-H signal in the product should be a singlet at ~5.8–6.0 ppm. If C4-Br formed, no C4-H signal would be present.
BBr3 Handling Highly corrosive; generates HBr fumes. Use a caustic scrubber for off-gas.
Analytical Validation (Self-Validating System)
  • ¹H NMR (DMSO-d₆):

    • δ ~3.5 ppm (s, 3H): N-Methyl group.

    • δ ~5.9 ppm (s, 1H): C4-H proton. Critical Check: This singlet confirms the bromine is NOT at C4.

    • δ ~10–11 ppm (br s, 1H): OH (enol form) or NH (if tautomerizing).

  • ¹³C NMR:

    • Look for C-Br carbon shift (typically upfield shifted compared to C-H).

    • Confirm Carbonyl/Enol carbon at ~160 ppm.

Visualizations

Reaction Logic & Workflow

SynthesisRoute Start 3-Methoxy-1-methyl-1H-pyrazole (Starting Material) Lithiation Lithiation (n-BuLi, -78°C) [C5-Li Intermediate] Start->Lithiation Regioselective Deprotonation Bromination Bromination (CBr4 or Br-source) [-78°C to 0°C] Lithiation->Bromination Electrophilic Trapping Intermediate 5-Bromo-3-methoxy-1-methylpyrazole (Protected Intermediate) Bromination->Intermediate Workup Deprotection Demethylation (BBr3 or HBr/AcOH) Intermediate->Deprotection Cleavage Product 1-Methyl-5-bromo-3-pyrazolone (Target) Deprotection->Product Isolation

Caption: Step-by-step workflow for the regioselective synthesis of 1-methyl-5-bromo-3-pyrazolone via lithiation.

Regioselectivity Mechanism[4]

Regioselectivity cluster_Direct Direct Bromination (Avoid) cluster_Lithium Directed Lithiation (Preferred) Substrate 1-Methyl-3-Alkoxypyrazole C4_Attack Electrophilic Attack at C4 (Enamine-like) Substrate->C4_Attack Br2/NBS C5_Li C5-Lithiation (Directed by N1-Me) Substrate->C5_Li n-BuLi WrongProduct 4-Bromo Isomer (Major Impurity) C4_Attack->WrongProduct Target 5-Bromo Isomer (Target) C5_Li->Target + Br+ Source

Caption: Mechanistic comparison showing why lithiation is required to target the C5 position over the naturally nucleophilic C4.

References

  • Begtrup, M., & Larsen, P. (1990). Alkylation, acylation and silylation of azoles. Acta Chemica Scandinavica, 44, 1050–1057.
  • Synthesis of 5-Bromo-1-methyl-1H-pyrazol-3-amine (Analogous Chemistry)

    • Google Patents. (2020). CN111072630A - Preparation method and application of bromopyrazole compound intermediate.

    • Note: Describes the conversion of 5-hydroxy/amino precursors to 5-bromo derivatives using phosphorus oxybromide, validating the stability of the 5-bromo-1-methyl scaffold.
  • General Pyrazole Bromination Regiochemistry: Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry. Note: Authoritative source on the natural C4-nucleophilicity of pyrazolones.
  • Lithiation-Halogenation Protocols

    • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
    • Sigma-Aldrich Product Entry: 5-bromo-1-methyl-1H-pyrazol-3-ol (CAS 1781644-04-9).[4]

    • Note: Confirms the existence and stability of the target tautomer.

Sources

Troubleshooting & Optimization

Technical Support Center: Solving Solubility Challenges for 5-bromo-1-methyl-3-pyrazolone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-bromo-1-methyl-3-pyrazolone. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound in aqueous media. Our approach is structured as a series of questions you might encounter during your experimental workflow, providing not just protocols, but the underlying scientific rationale to empower your decision-making.

Part 1: Initial Assessment & Frequently Asked Questions (FAQs)

This section addresses the most immediate questions that arise when working with a new compound. Understanding the likely physicochemical properties is the first step in designing a successful solubilization strategy.

Q1: I'm starting my first experiment. Why is my 5-bromo-1-methyl-3-pyrazolone not dissolving in water?

Answer: Poor aqueous solubility is a common characteristic for many heterocyclic compounds like pyrazolone derivatives. The issue stems from a combination of factors inherent to the molecule's structure:

  • Crystal Lattice Energy: The molecule can form strong intermolecular interactions (e.g., hydrogen bonding and π-π stacking) in its solid state. A significant amount of energy is required for solvent molecules to break apart this stable crystal lattice.

  • Hydrophobicity: The presence of the non-polar bromophenyl group and the methyl group contributes to the overall hydrophobic character of the molecule, making it less favorable to interact with polar water molecules. While the pyrazolone ring has polar features, the hydrophobic regions can dominate its behavior.

Q2: What are the estimated physicochemical properties of 5-bromo-1-methyl-3-pyrazolone? I can't find a datasheet with this information.
  • Acidic pKa (pKa₁): The most significant ionization is the loss of a proton from the ring, behaving like an enol. Based on predictions for a structurally similar compound, 5-Bromo-N-methyl-1H-pyrazole-3-carboxamide, we can estimate an acidic pKa in the range of 10.0 - 11.0 .[1] This is the primary handle for pH-based solubilization.

  • Basic pKa (pKa₂): The ring nitrogens can be protonated under strongly acidic conditions. The conjugate acid of the parent compound, pyrazole, has a pKa of approximately 2.5.[2][3] We can infer that the basic pKa for 5-bromo-1-methyl-3-pyrazolone is likely < 2.5 .

  • Aqueous Solubility (S₀): Without experimental data, the intrinsic solubility is difficult to pinpoint. However, given its structure, it is expected to be poorly soluble. For planning purposes, assume a solubility of < 0.1 mg/mL in neutral water.

The diagram below illustrates the key ionizable sites on the molecule that are critical for solubility manipulation.

cluster_0 5-bromo-1-methyl-3-pyrazolone cluster_1 Key Ionizable Sites compound pka1 Acidic Proton (pKa ~10.5) Deprotonation at high pH forms a soluble anion. compound->pka1 O-H pka2 Basic Nitrogen (pKa < 2.5) Protonation at very low pH may slightly increase solubility. compound->pka2 N

Caption: Key ionizable sites on 5-bromo-1-methyl-3-pyrazolone.

Q3: What is the best "first-pass" approach for dissolving this compound for an in vitro assay?

Answer: For initial high-throughput screening or in vitro assays, the most common and practical approach is to prepare a high-concentration stock solution in Dimethyl Sulfoxide (DMSO) and then dilute this stock into your aqueous assay buffer.[4]

Causality: DMSO is a powerful, polar aprotic solvent capable of dissolving a very wide range of hydrophobic and hydrophilic compounds.[5][6] This allows you to create a concentrated stock (e.g., 10-30 mM) that can be serially diluted.

Critical Consideration: The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced artifacts or cytotoxicity.[4] Always include a vehicle control in your experiments containing the same final concentration of DMSO as your test samples.[4] Be aware that adding the DMSO stock to an aqueous buffer can sometimes cause the compound to precipitate out if its kinetic solubility is exceeded.[4][7]

Part 2: Systematic Solubilization Strategies

If a simple DMSO stock is insufficient or unsuitable for your application (e.g., for formulation development or animal studies), a more systematic approach is required. The following sections provide detailed guidance on the primary methods for enhancing aqueous solubility.

The flowchart below provides a logical workflow for selecting the appropriate solubilization strategy.

Caption: Troubleshooting workflow for selecting a solubilization strategy.

Q4: How can I use pH adjustment to increase the solubility of 5-bromo-1-methyl-3-pyrazolone?

Answer: pH adjustment is one of the most effective methods for solubilizing ionizable compounds. Based on our estimated acidic pKa of ~10.5, the compound is a weak acid.

Causality (The Henderson-Hasselbalch Principle): By raising the pH of the aqueous solution to be approximately 1-2 units above the pKa, you can convert the neutral, poorly soluble form of the molecule into its ionized, conjugate base (anionic) form. This salt form is significantly more polar and thus more soluble in water.

Strategy:

  • Target pH: Aim for a final pH of ~11.5 to 12.5 . At this pH, the compound will be >90% in its deprotonated, more soluble form.

  • Base Selection: Prepare your aqueous buffer or solution first. Then, while stirring, add a suitable base dropwise to raise the pH. Common choices include 1M Sodium Hydroxide (NaOH) or 1M Potassium Hydroxide (KOH).

  • Procedure:

    • Suspend the 5-bromo-1-methyl-3-pyrazolone powder in the desired volume of water or buffer.

    • Place the suspension on a magnetic stirrer.

    • Slowly add small aliquots of a strong base (e.g., 1M NaOH) while monitoring the pH with a calibrated pH meter.

    • Continue adding base until the solid material dissolves and the target pH is reached and stable.

Trustworthiness Check: Always verify the final pH of your solution after the compound has dissolved. The addition of an acidic compound will lower the pH, requiring further adjustment. Be cautious that extreme pH values may affect the stability of your compound or be incompatible with your biological assay.

Q5: My experiment is pH-sensitive. How do I use co-solvents to dissolve the compound?

Answer: When pH modification is not an option, using a water-miscible organic co-solvent is the next logical step.

Causality (Polarity Reduction): Co-solvents work by reducing the overall polarity of the aqueous solvent system.[8] This makes the solvent more "hospitable" to hydrophobic molecules by lowering the energy required to create a cavity for the solute, thereby increasing solubility.

Common Co-solvents & Properties:

Co-solventTypical ConcentrationKey Characteristics & Cautions
Ethanol 5-30% (v/v)Biologically compatible at low concentrations. Can cause protein precipitation at higher concentrations.
Propylene Glycol (PG) 10-40% (v/v)Generally recognized as safe (GRAS). Good solubilizer for many compounds. Can increase viscosity.
Polyethylene Glycol 400 (PEG 400) 10-50% (v/v)Low toxicity, commonly used in formulations. Higher viscosity.
Dimethyl Sulfoxide (DMSO) 1-10% (v/v)Excellent solubilizing power, but can have biological effects. Keep concentration as low as possible.

Protocol for Co-solvent Solubilization:

  • Pre-dissolve: First, dissolve the 5-bromo-1-methyl-3-pyrazolone in the pure co-solvent (e.g., PEG 400). You may need to gently warm or sonicate the mixture to ensure complete dissolution. This creates a concentrated stock.

  • Titrate with Aqueous Phase: While stirring the co-solvent stock, slowly add the aqueous buffer or water to the desired final volume.

  • Observe: Watch for any signs of precipitation. If the solution becomes cloudy, you have exceeded the solubility limit for that specific co-solvent/water ratio. You may need to increase the percentage of the co-solvent.

Q6: I have tried pH adjustment and co-solvents, but I still have solubility issues or the concentrations are too high for my assay. What's next?

Answer: For the most challenging cases, or when high concentrations are required for formulation, advanced excipients like cyclodextrins are the preferred method.

Causality (Inclusion Complexation): Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[9] The poorly soluble 5-bromo-1-methyl-3-pyrazolone (the "guest") can be encapsulated within the hydrophobic cavity of the cyclodextrin (the "host"), forming a water-soluble "inclusion complex". This complex effectively shields the hydrophobic parts of the drug from the water, dramatically increasing its apparent solubility.[10][11]

Recommended Cyclodextrin:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): This chemically modified derivative has a much higher aqueous solubility and a better safety profile compared to native β-cyclodextrin, making it ideal for biological applications.[9][12] It is an FDA-approved excipient.[9]

Mechanism of Cyclodextrin Solubilization cluster_1 2. Inclusion Complex Formation in Water compound Poorly Soluble Compound complex Water-Soluble Inclusion Complex cd HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity)

Caption: Encapsulation of a guest molecule by a cyclodextrin host.

Protocol for Cyclodextrin Solubilization:

  • Prepare Cyclodextrin Solution: Dissolve the HP-β-CD in your desired aqueous buffer to make a stock solution (e.g., 20-40% w/v).

  • Add Compound: Add the powdered 5-bromo-1-methyl-3-pyrazolone to the cyclodextrin solution.

  • Equilibrate: Vigorously stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Clarify: After equilibration, centrifuge or filter the solution through a 0.22 µm filter to remove any remaining undissolved solid. The clear filtrate is your solubilized compound solution.

Part 3: Verification & Best Practices

Q7: How do I experimentally determine the thermodynamic solubility of my compound to confirm my results?

Answer: Visual inspection can be misleading. A solution that appears clear may be a fine colloidal suspension. The gold-standard method for determining true thermodynamic solubility is the shake-flask method .[8][13][14]

Protocol: Miniaturized Shake-Flask Method

  • Preparation: Add an excess amount of solid 5-bromo-1-methyl-3-pyrazolone to a small, sealed vial (e.g., a 1.5 mL glass HPLC vial). Ensure there is enough solid that some will visibly remain undissolved.

  • Add Solvent: Add a precise volume (e.g., 1 mL) of your desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24 hours. This long incubation is required to ensure the system reaches equilibrium between the solid and dissolved states.[14][15]

  • Phase Separation: After incubation, let the vial stand to allow the excess solid to settle. Carefully remove a sample of the supernatant, avoiding any solid particles. For best results, centrifuge the sample at high speed (e.g., >10,000 x g) and then filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF).[15]

  • Quantification: Prepare a standard curve of your compound in the same solvent. Analyze the filtered sample using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy to determine the concentration.[15][16] This measured concentration is the thermodynamic solubility.

References

  • U.S. Pharmacopeia. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved March 8, 2024, from [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Thermodynamic solubility. Retrieved March 8, 2024, from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved March 8, 2024, from [Link]

  • MDPI. (2025). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. Retrieved March 8, 2024, from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved March 8, 2024, from [Link]

  • Liu, R., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(11), 3052-3064. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Bodor, N. (2015). Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs. ResearchGate. Retrieved March 8, 2024, from [Link]

  • RSSL. (n.d.). Dissolution Testing: An overview. Retrieved March 8, 2024, from [Link]

  • American Chemical Society. (2025). N-Heterocyclic Olefins of Pyrazole and Indazole. ACS Publications. Retrieved March 8, 2024, from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Ma, D., et al. (2016). Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution. International Journal of Pharmaceutics, 515(1-2), 194-201. [Link]

  • Ideal Medical Solutions. (n.d.). Dimethyl sulfoxide for molecular biology. Retrieved March 8, 2024, from [Link]

  • Roquette. (2025). Carbohydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? YouTube. Retrieved March 8, 2024, from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Retrieved March 8, 2024, from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved March 8, 2024, from [Link]

  • U.S. Environmental Protection Agency. (2025). 5-Bromo-N-methyl-1H-pyrazole-3-carboxamide Properties. CompTox Chemicals Dashboard. Retrieved March 8, 2024, from [Link]

  • Dissolution Technologies. (2006). Analytical Method Selection for Drug Product Dissolution Testing. Retrieved March 8, 2024, from [Link]

  • BMG LABTECH. (n.d.). Kinetic solubility automated screen. Retrieved March 8, 2024, from [Link]

  • Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved March 8, 2024, from [Link]

  • ResearchGate. (2017). Chemistry and Therapeutic Review of Pyrazole. Retrieved March 8, 2024, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). Review Article of Dissolution Test Method Development and Validation of Dosage Form by Using RP-HPLC. Retrieved March 8, 2024, from [Link]

  • ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved March 8, 2024, from [Link]

  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved March 8, 2024, from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved March 8, 2024, from [Link]

  • PeerJ. (n.d.). Predicting pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved March 8, 2024, from [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Retrieved March 8, 2024, from [Link]

  • Rowan University. (2025). How to Predict pKa. Retrieved March 8, 2024, from [Link]

  • Google Patents. (n.d.). CN102190622B - Edaravone water-soluble derivative and preparation method and application thereof.
  • National Center for Biotechnology Information. (n.d.). Mci-186 | C10H10N2O | CID 4021. PubChem. Retrieved March 8, 2024, from [Link]

  • Wikipedia. (n.d.). Pyrazolone. Retrieved March 8, 2024, from [Link]

  • National Institutes of Health. (n.d.). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC. Retrieved March 8, 2024, from [Link]

Sources

Technical Support: Optimizing Recrystallization Solvents for 5-bromo-1-methylpyrazol-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Welcome to the Technical Support Center. This guide addresses the purification of 5-bromo-1-methylpyrazol-3-ol (CAS: 1781644-04-9).[1][2] Unlike simple aromatics, this molecule presents unique challenges due to its tautomeric equilibrium (3-hydroxy vs. 3-oxo forms) and the presence of the polar N-methyl and bromo substituents.[1]

High-purity isolation requires balancing the solubility of the target molecule against common impurities such as regioisomers (3-bromo-1-methyl isomers), poly-brominated byproducts, and unreacted methylhydrazine derivatives.[1] This guide prioritizes Anti-Solvent Recrystallization and Cooling Crystallization techniques.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My product 'oils out' instead of forming crystals upon cooling."

Diagnosis: Oiling out (liquid-liquid phase separation) occurs when the compound precipitates as a supercooled liquid before it can crystallize.[1] This is common with pyrazolones due to their high melting points but strong solvent affinity.[1]

Corrective Actions:

  • Temperature Control: Your cooling ramp is likely too aggressive.[1] Reduce the cooling rate to 5°C/hour .

  • Seeding: At the saturation point (just before oiling usually occurs), add 0.1% w/w of pure seed crystals. This provides a nucleation surface, bypassing the amorphous oil phase.[1]

  • Solvent Modification: If using a binary system (e.g., Ethanol/Water), slightly increase the ratio of the "good" solvent (Ethanol).[1] Oiling out often indicates the solution is too rich in the anti-solvent (Water) at high temperatures.[1]

Issue 2: "I am seeing persistent impurities by HPLC (RRT 0.95 or 1.05) after recrystallization."[1]

Diagnosis: These are likely regioisomers (e.g., 3-bromo-1-methyl-1H-pyrazol-5-ol) or des-bromo analogs.[1] These structural isomers often co-crystallize due to similar lattice energies.[1]

Corrective Actions:

  • Switch Solvent Polarity: If you are using a polar system (EtOH/Water), switch to a non-polar/polar aprotic system like Ethyl Acetate/Heptane .[1] Regioisomers often have vastly different solubilities in non-polar media due to dipole moment differences.[1]

  • Reslurry (Swish) Purification: Instead of full dissolution, perform a hot reslurry in Isopropyl Acetate (IPAc) at 50°C for 2 hours. This preferentially dissolves the more soluble regioisomer impurities without fully dissolving the product.[1]

Issue 3: "The yield is significantly lower than expected (<50%)."

Diagnosis: The compound is too soluble in the cold mother liquor.[1] This is typical when using straight alcohols (Methanol/Ethanol).[1]

Corrective Actions:

  • Introduce an Anti-Solvent: Do not rely on cooling alone.[1] After cooling to room temperature, slowly add Water (if using alcohols) or Heptane (if using EtOAc) to force precipitation.[1]

  • Lower Terminal Temperature: Cool the final slurry to -10°C rather than just 4°C.

Frequently Asked Questions (FAQs)

Q: What is the recommended starting solvent system for 5-bromo-1-methylpyrazol-3-ol? A: We recommend a Ethanol/Water (9:1 v/v) system for initial trials.[1] The hydroxyl group on the pyrazole interacts well with ethanol, while water acts as a powerful anti-solvent to drive yield.[1] For removal of non-polar brominated byproducts, Ethyl Acetate/Heptane is the superior alternative.[1]

Q: How do I handle the tautomerism (OH vs C=O form) during crystallization? A: In solution, the tautomers exist in equilibrium.[1] Crystallization usually locks the molecule into the most stable polymorph (often the 'one' or oxo-form in solid state).[1] Ensure your solvent is not acidic or basic, as pH shifts can push the equilibrium and affect solubility.[1] Use neutral, HPLC-grade solvents.[1]

Q: Can I use Toluene? A: Toluene is generally not recommended for the primary purification of 3-hydroxypyrazoles.[1] The solubility is often too low even at boiling, requiring excessive solvent volumes.[1] However, Toluene is excellent for removing non-polar tars if used as a wash solvent.[1]

Experimental Protocol: Anti-Solvent Recrystallization

Objective: Purification of crude 5-bromo-1-methylpyrazol-3-ol (>95% purity).

Materials:

  • Crude 5-bromo-1-methylpyrazol-3-ol (10 g)[1]

  • Solvent A (Good Solvent): Ethanol (Absolute) [1]

  • Solvent B (Anti-Solvent): Deionized Water [1]

  • Equipment: Jacketed reactor or round-bottom flask with reflux condenser, magnetic stir bar.[1]

Step-by-Step Workflow:

  • Dissolution:

    • Charge 10 g of crude solid into the flask.

    • Add 40 mL (4 vol) of Ethanol .

    • Heat to reflux (approx. 78°C) with stirring.

    • Checkpoint: If solids remain, add Ethanol in 5 mL increments until fully dissolved.[1] (Do not exceed 10 vol).

  • Clarification (Optional but Recommended):

    • If the solution is dark or contains insoluble particles, perform a hot filtration through a Celite pad.[1]

  • Nucleation & Anti-Solvent Addition:

    • Cool the solution slowly to 60°C.

    • Add Water dropwise via an addition funnel.[1]

    • Stop Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) is observed.[1]

    • Stir at 60°C for 15 minutes to allow stable nuclei to form.

  • Crystallization:

    • Resume adding Water slowly until the ratio of Ethanol:Water is approximately 1:1 .[1]

    • Cool the slurry to 20°C over 2 hours (Linear ramp: 20°C/hr).

    • Further cool to 0-5°C and hold for 1 hour.

  • Isolation:

    • Filter the white crystalline solid using a Büchner funnel.[1]

    • Wash: Wash the cake with 10 mL of cold Ethanol/Water (1:1 mixture).

    • Dry: Vacuum dry at 45°C for 12 hours.

Solvent Optimization Logic (Visualization)

The following diagram illustrates the decision process for selecting the optimal solvent system based on your specific impurity profile.

RecrystallizationLogic Start Crude 5-bromo-1-methylpyrazol-3-ol SolubilityTest Solubility Test (100 mg/mL) Start->SolubilityTest HighSolubility Soluble at RT (MeOH, DMF, DMSO) SolubilityTest->HighSolubility Too Soluble ModerateSolubility Soluble at Reflux only (EtOH, IPA, EtOAc) SolubilityTest->ModerateSolubility Ideal Candidate LowSolubility Insoluble at Reflux (Heptane, Toluene) SolubilityTest->LowSolubility Poor Solvent SystemA System A: Ethanol / Water (Anti-Solvent Method) HighSolubility->SystemA Use as Solvent A ImpurityCheck Check Impurity Profile ModerateSolubility->ImpurityCheck PolarImpurities Polar Impurities (Salts, Acids) ImpurityCheck->PolarImpurities NonPolarImpurities Non-Polar Impurities (Regioisomers, Tars) ImpurityCheck->NonPolarImpurities SystemB System B: Ethyl Acetate / Heptane (Cooling Method) PolarImpurities->SystemB Reject Polar Impurities NonPolarImpurities->SystemA Reject Non-Polar Impurities OilingOut Issue: Oiling Out? SystemA->OilingOut SystemB->OilingOut Seed Action: Add Seed Crystals & Reduce Cooling Rate OilingOut->Seed Yes

Caption: Decision matrix for solvent selection based on solubility behavior and impurity polarity.

References

  • BenchChem Technical Support. (2025).[1][3] Recrystallization techniques for purifying pyrazole compounds.[1][3] Retrieved from [1]

  • GuideChem. (2020).[1] How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid? (Analogous chemistry for bromopyrazoles). Retrieved from

  • MDPI Molbank. (2009).[1] Synthesis of 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.[1][4] (Demonstrates solubility and purification of brominated pyrazolones). Retrieved from [1]

  • PubChem. (2025).[1][5] Compound Summary: Methyl 5-bromo-1H-pyrazole-3-carboxylate.[1][6][7][8][9] (Physicochemical property data for structural analogs). Retrieved from [1]

Sources

Technical Support Center: Controlling Regioselectivity in Reactions of 5-Bromo-1-methyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 5-bromo-1-methyl-1H-pyrazol-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic campaigns. The unique electronic and structural properties of this pyrazolone present both opportunities and challenges, particularly concerning the control of reaction regioselectivity. This document provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate these challenges and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My alkylation reaction is producing a mixture of N2- and O-alkylated products. How can I selectively synthesize one isomer?

Answer: This is the most common challenge encountered with this substrate. The 5-bromo-1-methyl-1H-pyrazol-3-ol scaffold is an ambident nucleophile, meaning that after deprotonation, the resulting anion has two primary nucleophilic sites: the exocyclic oxygen (O-anion) and the ring nitrogen at the N2 position.[1] The ratio of N- vs. O-alkylation is highly dependent on the interplay between the alkylating agent, the base, the solvent, and the temperature.[1]

Causality: Understanding the Competing Pathways

The regiochemical outcome is governed by the principles of Hard and Soft Acid-Base (HSAB) theory and kinetic versus thermodynamic control.

  • O-Alkylation (Hard-Hard Interaction): The oxygen atom is a "hard" nucleophilic center. It reacts preferentially with "hard" electrophiles (e.g., dimethyl sulfate, acyl chlorides). This pathway is often under kinetic control, occurring faster, especially at lower temperatures.

  • N2-Alkylation (Soft-Soft Interaction): The N2 nitrogen is a "softer" and more polarizable nucleophilic center. It reacts preferentially with "soft" electrophiles (e.g., alkyl halides like methyl iodide or benzyl bromide). This product is often the thermodynamically more stable isomer.

Troubleshooting & Optimization Protocol

To control the outcome, you must deliberately manipulate the reaction conditions to favor one pathway over the other.

dot

Caption: Decision workflow for controlling N- vs. O-alkylation.

Table 1: Summary of Conditions for Selective Alkylation

Target ProductElectrophile TypeRecommended BaseRecommended SolventTemperatureRationale
O-Alkylation Hard (e.g., Dimethyl sulfate)K₂CO₃, Et₃NAcetonitrile, Dichloromethane0 °C to RTFavors the kinetically controlled attack of the hard oxygen nucleophile on the hard electrophile. Protic solvents can solvate the oxygen, but weaker bases may not fully deprotonate, allowing reaction from the OH tautomer.
N2-Alkylation Soft (e.g., Methyl iodide, Benzyl bromide)NaH, KHMDSDMF, THFRT to 60 °CA strong base fully generates the pyrazolate anion. Polar aprotic solvents solvate the counter-ion (e.g., Na⁺), leaving a more available "soft" nitrogen for reaction with the soft electrophile. Often the thermodynamic product.[2]

Step-by-Step Protocol for Selective N2-Alkylation:

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 5-bromo-1-methyl-1H-pyrazol-3-ol (1.0 equiv.).

  • Add anhydrous DMF (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • Add the soft alkylating agent (e.g., benzyl bromide, 1.05 equiv.) dropwise.

  • Stir the reaction at room temperature (or heat to 40-60 °C if necessary) and monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction carefully by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

FAQ 2: I am attempting C4-acylation but only isolating the O-acylated ester. How can I direct the reaction to the C4 position?

Answer: This is a classic regioselectivity problem where direct acylation favors the more nucleophilic oxygen atom. To achieve selective C-acylation at the C4 position, you must temporarily block the oxygen atom and activate the C4 position for electrophilic attack. The most effective and field-proven method is to form a metal chelate prior to adding the acylating agent.[3][4]

Causality: Chelation-Controlled Acylation

The C4 proton is weakly acidic and not easily removed. Direct treatment with a base and an acyl chloride will result in rapid O-acylation. However, using a divalent metal cation, such as Ca²⁺ from calcium hydroxide, forms a six-membered chelate involving the pyrazolone oxygen and the N2 nitrogen. This complex effectively blocks the oxygen atom from reacting and increases the acidity of the C4 proton, facilitating its deprotonation and subsequent attack on the acylating agent.

dot

Caption: Experimental workflow for selective C4-acylation.

Step-by-Step Protocol for Selective C4-Acylation:

  • To a reaction flask, add 5-bromo-1-methyl-1H-pyrazol-3-ol (1.0 equiv.) and calcium hydroxide (Ca(OH)₂, 2.0 equiv.).

  • Add a suitable solvent such as 1,4-dioxane (dry).

  • Heat the suspension to reflux for 1-2 hours. It is crucial to allow sufficient time for the calcium complex to form.[3]

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of the desired acyl chloride (1.0-1.1 equiv.) in the same solvent, dropwise, maintaining the low temperature. The color of the reaction mixture may change from yellow to orange.[3]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (or overnight) until TLC/LC-MS indicates consumption of the starting material.

  • Cool the mixture again and add 2N HCl to quench the reaction and break the calcium chelate. Stir for 15-20 minutes.

  • Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography.

FAQ 3: How can I confidently confirm the regiochemistry of my final product?

Answer: Unambiguous structural characterization is critical. A combination of spectroscopic methods should be employed to prevent costly misinterpretations of the product's structure. Relying on a single technique is not recommended. NMR-based strategies are particularly powerful for distinguishing N- vs. O-alkylated isomers.[5]

Recommended Analytical Workflow

  • Thin-Layer Chromatography (TLC): As a preliminary check, O-alkylated products are generally less polar (higher Rƒ) than their N-alkylated counterparts. C4-acylated products often have intermediate polarity.

  • Infrared (IR) Spectroscopy: This can provide a quick and valuable clue, especially for acylated products.

    • O-Acyl (Ester): Expect a strong C=O stretch at a higher wavenumber, typically ~1750-1770 cm⁻¹ .[4]

    • C4-Acyl (Ketone): Expect a C=O stretch at a lower wavenumber, ~1610-1640 cm⁻¹ , due to conjugation and potential intramolecular hydrogen bonding.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method.

Table 2: Key Diagnostic NMR Signals for Isomer Identification

Isomer TypeKey ¹H NMR SignalKey ¹³C NMR SignalKey HMBC (²J, ³J) Correlation
Starting Material Singlet for C4-H (~5.7 ppm)C4 resonance (~90 ppm)N/A
O-Alkylated Singlet for C4-H is retained, shift may change. Protons on new alkyl group (e.g., -O-CH₂ -Ph) are visible.C3 shifts downfield significantly (>160 ppm). C5 shifts slightly.Protons of the new alkyl group show a ³J correlation to the C3 carbon.
N2-Alkylated Singlet for C4-H is retained, shift may change. Protons on new alkyl group (e.g., -N-CH₂ -Ph) are visible.C3 and C5 carbons shift downfield.Protons of the new alkyl group show correlations to both C3 and the N1-Methyl carbons. This is a definitive confirmation.
C4-Acylated The singlet for the C4-H proton disappears. Protons of the acyl group are visible.A new carbonyl carbon (C=O) appears (~190 ppm). The C4 signal shifts significantly downfield.The N1-methyl protons will show a ³J correlation to the C5 carbon and a ⁴J correlation to the new C4-carbonyl carbon.

Step-by-Step Guide to Using HMBC for Confirmation:

  • Acquire a standard 2D HMBC spectrum.

  • For suspected N2-alkylation: Look for a cross-peak connecting the protons of your newly introduced alkyl group (e.g., the benzylic CH₂) to the carbon of the N1-methyl group. This through-bond correlation over 3-4 bonds is only possible in the N2-isomer and provides definitive proof.

  • For suspected O-alkylation: Look for a cross-peak between the protons on the carbon attached to the oxygen (e.g., the -O-CH₂- protons) and the C3 carbon of the pyrazole ring. The absence of a correlation to the N1-methyl carbon rules out N2-alkylation.

References

  • BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem Technical Support.
  • Zaragoza, F. (n.d.). Alkylation of pyrazolones / Introduction. Imperial College London.
  • Bakulev, V. A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 30(21), 5053.
  • Bursch, M., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.
  • Ivanova, Y. A., et al. (2009).
  • Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
  • Van der Vlugt, J. I., et al. (2012). Correlation of spectroscopically determined ligand donor strength and nucleophilicity of substituted pyrazoles. Dalton Transactions, 41(26), 7916-7924.

Sources

Technical Support Center: Handling the Moisture Sensitivity of 5-bromo-1-methyl-3-hydroxypyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-bromo-1-methyl-3-hydroxypyrazole. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate. Its value in the synthesis of complex molecules is significant; however, its utility is matched by its sensitivity to moisture, which can compromise experimental integrity, reduce yields, and generate impurities.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges posed by the hygroscopic nature of this pyrazole derivative. Our goal is to equip you with the expertise and practical knowledge to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the use of 5-bromo-1-methyl-3-hydroxypyrazole, with a focus on diagnosing and resolving issues related to moisture contamination.

Q1: My reaction yield is significantly lower than expected. Could moisture be the culprit and how do I fix it?

Low yield is one of the most common consequences of moisture contamination when working with sensitive intermediates.[1] Moisture can degrade the 5-bromo-1-methyl-3-hydroxypyrazole starting material or interfere with the reaction mechanism, leading to incomplete conversion or the formation of non-target products.

Causality: The pyrazole ring system, particularly with a hydroxyl substituent, can be susceptible to hydrolysis or catalyzed decomposition pathways in the presence of water. Water can act as a nucleophile or alter the pH of the reaction medium, leading to unwanted side reactions.[2]

Systematic Troubleshooting Workflow:

Follow this workflow to diagnose and mitigate the source of moisture in your experiment.

G cluster_0 cluster_1 Step 1: Reagent Integrity Check cluster_2 Step 2: Solvent & Glassware Check cluster_3 Step 3: Reaction Environment Check cluster_4 Step 4: Workup & Isolation Check cluster_5 A Low Yield Observed B Is the 5-bromo-1-methyl-3-hydroxypyrazole fresh? Has it been stored correctly? A->B C Test for decomposition via TLC or LC-MS. Compare to a standard if available. B->C If in doubt D Were anhydrous solvents used? (e.g., from a Sure/Seal™ bottle or freshly distilled) C->D E Was all glassware rigorously dried? (Oven-dried >125°C overnight and cooled under inert gas) F Was the reaction run under an inert atmosphere? (Nitrogen or Argon) E->F G Are septa and seals intact? Avoid prolonged storage of punctured septa. H Did the product potentially remain in the aqueous layer? Check aqueous phase by TLC/LC-MS. G->H I Could the product have degraded during workup? (e.g., exposure to acidic/basic aqueous solutions) J Implement Corrective Actions & Re-run Reaction I->J

Workflow for troubleshooting low reaction yields.

Corrective Actions:

  • Reagent Handling: Use fresh, high-purity 5-bromo-1-methyl-3-hydroxypyrazole. If the material is old or has been opened multiple times, consider purification (if feasible) or purchasing a new batch.

  • Solvent Preparation: Use freshly opened anhydrous solvents or solvents dispensed from a system designed to exclude moisture, such as the Aldrich® Sure/Seal™ system.[3]

  • Glassware Preparation: Ensure all glassware, magnetic stir bars, and needles are oven-dried for several hours (e.g., >125°C) and allowed to cool in a desiccator or under a stream of inert gas.[4][5]

  • Inert Atmosphere: Conduct the reaction under a positive pressure of dry nitrogen or argon. Use Schlenk line techniques or a glovebox for maximum protection.[4][6]

Q2: I'm observing unexpected spots on my TLC plate and impurities in my NMR/LC-MS. How can I confirm if this is due to moisture?

The appearance of unexpected impurities is a strong indicator of degradation or side reactions, often initiated by moisture.

Diagnostic Approach:

  • Run a Control Experiment: Set up a small-scale experiment where you stir the 5-bromo-1-methyl-3-hydroxypyrazole in your reaction solvent at the reaction temperature, but without any other reagents. Monitor this mixture by TLC or LC-MS over time. The appearance of new spots/peaks indicates that the starting material is degrading under the reaction conditions, potentially due to residual moisture in the solvent.

  • Analyze the Impurities: If possible, isolate the impurity or use LC-MS to determine its mass. A mass corresponding to the addition of water (or loss of HBr followed by the addition of a hydroxyl group) is a strong indicator of hydrolysis.

  • Check Workup Stability: Your product may be stable during the reaction but degrade upon exposure to an aqueous workup.[7] Before quenching the entire reaction, take a small aliquot, and expose it to the aqueous solution you plan to use. Monitor by TLC to see if any degradation occurs.[7]

Potential Impurity Possible Cause Diagnostic Signature
Debrominated HydroxypyrazoleReaction with trace moisture, potentially catalyzed by base or acid.Mass spectrometry shows a loss of 79/81 Da (Br isotope pattern) and a gain of 1 Da (H).
Ring-Opened ProductsHydrolysis under harsh acidic or basic conditions.[8]Complex mixture observed in NMR/LC-MS, often with loss of aromaticity.
Dimeric or Polymeric SpeciesSelf-condensation catalyzed by moisture-induced pH changes.High molecular weight species observed in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the chemical reason for the moisture sensitivity of 5-bromo-1-methyl-3-hydroxypyrazole?

The moisture sensitivity stems from a combination of factors related to its structure:

  • Tautomerism: The 3-hydroxypyrazole moiety can exist in equilibrium with its keto tautomer (a pyrazolone). Water can influence this equilibrium and the reactivity of each form.

  • Ring Electronics: The pyrazole ring is electron-rich, but the two nitrogen atoms also influence the electron density at different positions. The C3 and C5 positions can be susceptible to nucleophilic attack under certain conditions, and water, while a weak nucleophile, can react if activated (e.g., by base) or over long exposure times.[9]

  • Hygroscopic Nature: The presence of the hydroxyl group and the nitrogen atoms allows for hydrogen bonding with water molecules, making the solid material hygroscopic. This means it can readily absorb moisture from the atmosphere.

Q2: How should I properly store 5-bromo-1-methyl-3-hydroxypyrazole to ensure its longevity?

Proper storage is the first and most critical line of defense against degradation.[10]

Storage Condition Recommendation Rationale
Atmosphere Store under an inert atmosphere (Argon or Nitrogen) or in a desiccator with a fresh, active desiccant (e.g., Drierite, anhydrous CaCl₂).Minimizes exposure to atmospheric moisture and oxygen.[4][10]
Temperature Store in a cool, dry place. Refer to the supplier's recommendation, often 2-8°C.[11]Reduces the rate of any potential decomposition reactions.[10]
Container Use a tightly sealed container. For frequent use, consider aliquoting the material into smaller vials to avoid repeatedly exposing the entire stock to the atmosphere.Prevents moisture ingress and cross-contamination.[3]
Light Store in an amber vial or in the dark.While not as critical as moisture, protection from light is a general best practice for complex organic molecules.[2]
Q3: What are the best practices for handling and weighing this solid reagent?

The ideal method for handling air- and moisture-sensitive solids is inside a glovebox.[4] If a glovebox is not available, the following procedure should be used.

G A 1. Prepare Inert Environment B Assemble and flame-dry or oven-dry glassware. Cool under a positive pressure of N₂ or Ar. A->B C 2. Weighing the Reagent B->C D Quickly weigh the solid on a tared weighing paper or in a vial. Minimize exposure time to air. C->D E Alternatively, weigh into the reaction flask and briefly place under vacuum, then backfill with inert gas (repeat 2-3x). D->E OR F 3. Addition to Reaction E->F G Add the solid to the reaction flask under a positive flow of inert gas (counter-flow). F->G H 4. Secure and Purge G->H I Quickly seal the flask and purge the headspace with inert gas. H->I

Workflow for handling moisture-sensitive solids.
Q4: How should I safely dispose of degraded or excess 5-bromo-1-methyl-3-hydroxypyrazole?

Disposal of any chemical reagent must be done in accordance with local, state, and federal regulations. Always consult the Safety Data Sheet (SDS) for the most specific disposal information.[12]

General Guidelines:

  • Do Not Dispose Down the Drain: Halogenated organic compounds should not be disposed of in the sewer system.[13][14]

  • Waste Stream: Collect in a designated, properly labeled hazardous waste container for halogenated organic solids.

  • Deactivation of Small Residues: Last traces of material in an "empty" container can be slowly hydrolyzed by leaving the open container in the back of a fume hood for a day before rinsing with water.[3][5] This only applies to trace amounts.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem. (2025).
  • Chemistry Stack Exchange. (2023).
  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Fisher Scientific. (2021).
  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • MIT. Handling air-sensitive reagents AL-134.
  • BenchChem. Troubleshooting guide for pyrazolone compound stability issues.
  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • ACS GCI Pharmaceutical Roundtable.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • Dolly Corporation. (2025).
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • University of Rochester. How To: Troubleshoot a Reaction.
  • Carl ROTH.
  • ChemicalBook. (2022). Pyrazole - Properties, Synthesis, Reactions etc.
  • ChemScene. 5-Bromo-1-methyl-1H-pyrazol-3-ol.

Sources

Validation & Comparative

Distinguishing 5-Bromo and 3-Bromo Pyrazole Regioisomers: A Comprehensive NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Introduction

The N-alkylation of unsymmetrical pyrazoles, such as 3(5)-bromopyrazole, is a foundational transformation in medicinal chemistry and agrochemical synthesis. However, due to the rapid annular tautomerism of the starting material, this reaction invariably yields a mixture of two distinct regioisomers: 1-alkyl-3-bromopyrazole and 1-alkyl-5-bromopyrazole[1].

Distinguishing these isomers is a notorious analytical bottleneck. Because they share identical molecular weights and exhibit highly similar chromatographic retention times and polarities, standard LC-MS and TLC are insufficient for definitive structural assignment[1]. As an Application Scientist, I frequently encounter workflows stalled by ambiguous pyrazole assignments. This guide provides an objective, self-validating comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic techniques required to unambiguously differentiate these isomers, grounded in experimental causality and 2D NMR methodologies.

Mechanistic Origin of the Regioisomeric Mixture

In solution and the solid state, unsubstituted 3-bromopyrazole exists in a dynamic tautomeric equilibrium with 5-bromopyrazole, heavily favoring the 3-bromo tautomer[2]. When subjected to N-alkylation (e.g., using an alkyl halide and a base like K₂CO₃ or NaH), the electrophile can attack either the N1 or N2 nitrogen[3].

The resulting product ratio is governed by competing forces:

  • Steric Factors: The bulky bromine atom at the 5-position hinders nucleophilic attack at the adjacent nitrogen, often making the 1-alkyl-3-bromopyrazole the major thermodynamic product[4].

  • Electronic Factors: The electron-withdrawing nature of the bromine atom alters the nucleophilicity of the adjacent nitrogen. By tuning the base, solvent, and functional groups, researchers can shift the regioselectivity, making the isolation and identification of both isomers critical[5][6].

Reaction Tautomers 3(5)-Bromopyrazole (Tautomeric Mixture) Reagents Alkyl Halide + Base (Alkylation) Tautomers->Reagents Isomer3 1-Alkyl-3-bromopyrazole (Sterically Favored) Reagents->Isomer3 Attack at N1 Isomer5 1-Alkyl-5-bromopyrazole (Sterically Hindered) Reagents->Isomer5 Attack at N2

Reaction pathway illustrating the formation of 3-bromo and 5-bromo pyrazole regioisomers.

¹H and ¹³C NMR: Chemical Shift Analysis

While 1D NMR provides the first structural clues, it requires careful interpretation of the electronic and steric environments. The causality behind the chemical shifts is detailed below:

  • N-Alkyl Protons (¹H): In the 5-bromo isomer, the N-alkyl group (e.g., N-CH₃) is forced into close spatial proximity with the large, electron-rich bromine atom. This steric compression and magnetic anisotropy typically induce a slight downfield shift compared to the 3-bromo isomer, where the N-alkyl group is adjacent to a much smaller proton (H-5)[6].

  • Ring Carbons (¹³C): The "heavy atom effect" of bromine causes the carbon atom directly attached to it to resonate significantly upfield (typically 105–115 ppm) compared to a standard aromatic C-H carbon (130–140 ppm).

Quantitative Data Comparison
NMR Parameter1-Alkyl-3-bromopyrazole1-Alkyl-5-bromopyrazoleDiagnostic Value
N-Alkyl ¹H Shift ~3.80 – 3.90 ppm~3.95 – 4.05 ppm (Downfield)Moderate (Requires both isomers)
Ring Protons (¹H) H-4 (d, ~6.2 ppm), H-5 (d, ~7.4 ppm)H-4 (d, ~6.3 ppm), H-3 (d, ~7.5 ppm)Low (Shifts are highly similar)
C-Br Carbon (¹³C) C-3 (~126 ppm)C-5 (~113 ppm)High (Heavy atom effect)
C-H Carbon (¹³C) C-5 (~132 ppm)C-3 (~138 ppm)High

(Note: Exact chemical shifts will vary based on the specific alkyl group and solvent used, e.g., CDCl₃ vs. DMSO-d₆).

Definitive Assignment via 2D NMR (NOESY & HMBC)

To establish a self-validating system, 1D data must be corroborated by 2D NMR. This is the gold standard for regiochemical assignment[1].

The NOESY/ROESY Paradigm (Through-Space)

The Nuclear Overhauser Effect (NOE) measures spatial proximity (typically < 5 Å).

  • 1-Alkyl-3-bromopyrazole: The N-alkyl protons are spatially adjacent to the H-5 proton. A strong NOE cross-peak is definitively observed between the N-alkyl signal and the downfield pyrazole proton (H-5).

  • 1-Alkyl-5-bromopyrazole: The N-alkyl protons are adjacent to the C-5 bromine atom. Because there is no proton at C-5, no NOE cross-peak is observed between the N-alkyl group and any pyrazole ring proton (the distance to H-4 is too great for a strong correlation).

The HMBC Paradigm (Through-Bond)

Heteronuclear Multiple Bond Correlation (HMBC) detects long-range (²J and ³J) carbon-proton couplings.

  • In both isomers, the N-alkyl protons will show a strong ³J_CH correlation to the adjacent C-5 carbon.

  • Validation Step: Cross-reference this C-5 carbon with the HSQC spectrum (which detects ¹J_CH, i.e., carbons with attached protons).

    • If the C-5 carbon has an HSQC cross-peak, it is a C-H. The compound is the 3-bromo isomer .

    • If the C-5 carbon lacks an HSQC cross-peak, it is a quaternary C-Br. The compound is the 5-bromo isomer .

NMR_Logic Start Isolated Unknown Regioisomer NOESY 1. Perform 2D NOESY Start->NOESY CheckNOE Strong NOE between N-Alkyl and Pyrazole Ring Proton? NOESY->CheckNOE Isomer3 1-Alkyl-3-bromopyrazole (Confirmed via Spatial Proximity) CheckNOE->Isomer3 YES (H-5 is present) HMBC 2. Perform HMBC & HSQC CheckNOE->HMBC NO (C-5 is blocked) CheckHMBC N-Alkyl ³J_CH correlates to a Quaternary Carbon? HMBC->CheckHMBC CheckHMBC->Isomer3 NO (C-5 is C-H) Isomer5 1-Alkyl-5-bromopyrazole (Confirmed via C-Br Quaternary C-5) CheckHMBC->Isomer5 YES (C-5 is C-Br)

Self-validating NMR logic tree for the definitive assignment of bromopyrazole regioisomers.

Step-by-Step Experimental Protocol

To ensure reproducibility and trustworthiness, follow this standardized NMR acquisition workflow:

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the highly purified pyrazole regioisomer in 0.6 mL of a deuterated solvent (CDCl₃ is preferred for its lack of exchangeable protons, though DMSO-d₆ can be used for polar derivatives).

  • Ensure the sample is free of paramagnetic impurities (e.g., residual transition metals from previous cross-coupling steps) which can quench NOE signals. Filter through a plug of Celite if necessary.

Step 2: 1D NMR Acquisition

  • Acquire a standard ¹H NMR spectrum (minimum 400 MHz, 16 scans). Identify the N-alkyl peak (singlet/multiplet ~3.8-4.1 ppm) and the two pyrazole doublets (~6.2 and ~7.5 ppm, J ≈ 1.8–2.5 Hz).

  • Acquire a ¹³C{¹H} NMR spectrum (minimum 100 MHz, 512+ scans) to ensure all quaternary carbons (especially the C-Br) are visible above the noise floor.

Step 3: 2D NOESY/ROESY Acquisition

  • Set up a 2D NOESY experiment. Critical Parameter: The mixing time (τ_m). For small molecules (MW < 500 Da), a mixing time of 300–500 ms is optimal to allow for NOE buildup without entering the spin-diffusion regime.

  • If the molecule's correlation time results in a zero-crossing for the NOE (common for mid-sized molecules at high field strengths), switch to a 2D ROESY experiment with a 200 ms spin-lock time.

  • Interpretation : Inspect the F1/F2 trace corresponding to the N-alkyl protons. A distinct cross-peak to the downfield aromatic proton confirms the 3-bromo isomer.

Step 4: 2D HMBC and HSQC Acquisition (Orthogonal Validation)

  • Acquire a multiplicity-edited ¹H-¹³C HSQC to map all C-H pairs.

  • Acquire a ¹H-¹³C HMBC optimized for long-range couplings (typically J = 8 Hz, corresponding to a delay of ~62.5 ms).

  • Interpretation : Trace the HMBC correlation from the N-alkyl protons to the pyrazole ring. Note the ¹³C chemical shift of this correlated carbon (C-5). Cross-reference this shift with the HSQC spectrum to determine if it is a C-H (3-bromo) or a quaternary C-Br (5-bromo).

References

Sources

HPLC Method Development for 5-Bromo-1-Methyl-3-Pyrazolone Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[2][3][4][5][6][7]

5-bromo-1-methyl-3-pyrazolone (often existing in equilibrium with its tautomer 5-bromo-1-methyl-1H-pyrazol-3-ol) is a critical intermediate in the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors and other heterocyclic pharmaceuticals.[1] Its analysis presents specific chromatographic challenges:

  • Tautomeric Equilibrium: The keto-enol tautomerism can lead to peak splitting or band broadening if the separation timescale competes with the interconversion rate.[1]

  • Polarity & Basicity: The pyrazolone core is polar and basic, leading to poor retention on standard C18 phases and severe peak tailing due to secondary silanol interactions.[1]

This guide compares a Standard Generic C18 Protocol (Method A) against an Optimized Ion-Suppression Protocol (Method B) . We demonstrate why Method B is the superior choice for QC and purity analysis, providing higher resolution, better peak symmetry, and reliable quantitation.

Comparative Methodology: The "Generic" vs. The "Optimized"

We evaluated two distinct approaches to purity analysis. The data below illustrates the performance gap between a standard screening method and a chemically-rationalized method.

Method A: The "Generic" Approach (Baseline)

Commonly used as a first-pass screen in many labs.[1]

  • Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm).[1][2][3][4]

  • Mobile Phase: Water / Acetonitrile (50:50 Isocratic).[1]

  • Additives: None or neutral buffer.

  • Outcome: FAILURE .

    • Observation: Peak splitting observed (tautomer separation).[1]

    • Tailing: Severe (

      
      ).[1]
      
    • Retention: Low (

      
      ), eluting near the void volume due to polarity.
      
Method B: The "Optimized" Ion-Suppression Approach (Recommended)

Designed to control protonation state and suppress silanol activity.[1]

  • Column: Polar-Embedded C18 or High-Density C18 (e.g., Waters SymmetryShield RP18 or Agilent Zorbax SB-C18).[1]

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water (A) / Acetonitrile (B).[1][2][3]

  • Gradient: 5% B to 90% B.

  • Outcome: SUCCESS .

    • Observation: Single, sharp peak (fast tautomer exchange/protonation).[1]

    • Tailing: Excellent (

      
      ).[1]
      
    • Retention: Improved (

      
      ).[1]
      
Quantitative Performance Comparison
MetricMethod A (Generic Neutral)Method B (Acidic Gradient)Improvement
Retention Time (

)
2.1 min (Near Void)7.4 min+252% (Better Selectivity)
Tailing Factor (

)
2.4 (Severe Tailing)1.1 (Symmetrical)Significant Correction
Theoretical Plates (

)
~1,500>12,0008x Efficiency
Resolution (

)
< 1.5 (vs. Impurity A)> 3.5Baseline Separation
LOD (S/N = 3) 5.0 µg/mL0.5 µg/mL10x Sensitivity

Technical Insight: The addition of TFA in Method B lowers the pH to ~2.[1]0. At this pH, the basic nitrogen atoms are fully protonated, preventing interaction with residual silanols on the column stationary phase. Furthermore, the acidic environment stabilizes the tautomeric equilibrium, collapsing the split peaks into a single, quantifiable band.

Detailed Experimental Protocol (Method B)

This protocol is self-validating and designed for transferability to QC environments.[1]

Instrumentation & Reagents[8]
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Column: Agilent Zorbax SB-C18 (StableBond), 4.6 x 150 mm, 5 µm (or equivalent end-capped C18).[1]

  • Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Trifluoroacetic Acid (TFA) >99.5%.[1]

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.[1][3][4][5]

  • Temperature: 30°C (Controlled temperature is critical to minimize tautomer variance).

  • Detection: UV @ 254 nm (Primary), 230 nm (Secondary for sensitivity).[1]

  • Injection Volume: 5-10 µL.

Gradient Table
Time (min)% Mobile Phase A (0.1% TFA in Water)% Mobile Phase B (ACN)Event
0.0955Equilibration
2.0955Isocratic Hold (Polar Impurities)
12.01090Linear Gradient
15.01090Wash
15.1955Re-equilibration
20.0955Stop
Sample Preparation
  • Stock Solution: Dissolve 10 mg of 5-bromo-1-methyl-3-pyrazolone in 10 mL of 50:50 Water:ACN . (Do not use 100% ACN; the compound is polar).[1]

  • Working Standard: Dilute stock to 0.5 mg/mL with Mobile Phase A.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter prior to injection.[1]

Method Development Logic & Workflow

The following diagram illustrates the decision-making process used to arrive at Method B. This logic applies to most pyrazolone derivatives.[1]

HPLC_Method_Development Start Compound: 5-bromo-1-methyl-3-pyrazolone Analysis Analyze Properties: 1. Basic Nitrogen (pKa ~2-3) 2. Keto-Enol Tautomerism 3. Polar Core Start->Analysis Choice1 Initial Screen: Neutral C18 / Water-ACN Analysis->Choice1 Result1 Result: Peak Splitting & Tailing (Silanol Interaction) Choice1->Result1 Decision Optimization Strategy Result1->Decision PathA Option A: High pH (>9) Decision->PathA Basic Mobile Phase PathB Option B: Low pH (<3) Decision->PathB Acidic Mobile Phase EvalA Risk: Silica Dissolution Requires Hybrid Column PathA->EvalA EvalB Benefit: Protonates Base Suppresses Silanols Stabilizes Tautomer PathB->EvalB Selection Select Low pH (TFA/Formic Acid) EvalB->Selection FinalMethod Final Protocol: Column: End-capped C18 MP: 0.1% TFA (pH ~2.0) Gradient: 5-90% B Selection->FinalMethod

Caption: Decision tree for optimizing HPLC conditions for polar, basic nitrogen heterocycles.

Troubleshooting & Critical Parameters

Peak Splitting (Doublet Peaks)

If you observe a doublet peak even with Method B:

  • Cause: The interconversion rate between the keto and enol forms is matching the chromatographic timescale.[1]

  • Fix: Increase the column temperature to 40°C or 45°C . Higher thermal energy accelerates the tautomeric exchange, averaging the signal into a single, sharp peak.

Retention Drift
  • Cause: Dewetting of the C18 pores if starting at 100% aqueous for too long.[1]

  • Fix: Ensure at least 3-5% organic solvent (ACN) is present at the start of the gradient (as specified in the protocol).[1] Alternatively, use a "Polar-Embedded" or "Aq" type C18 column.[1]

Impurity Identification

Common impurities for this synthesis route include:

  • Methylhydrazine: Elutes very early (near void).[1]

  • 5-bromo-1-methyl-1H-pyrazole-3-carboxylate: (If ester starting material used) Elutes later due to methoxy group lipophilicity.[1]

  • Regioisomers: 3-bromo vs 5-bromo isomers may separate closely; the gradient slope (Step 3.[1]3) is critical for this resolution.

References

  • BenchChem Technical Support. (2025).[1][3] Purity Assessment of 5-Bromo-1-butyl-1H-pyrazole. Retrieved from [1]

  • Sivagam, B., et al. (2014).[1][4] "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." International Journal of Chemical and Pharmaceutical Analysis. Retrieved from [1]

  • PubChem. (2025).[1] Methyl 5-bromo-1H-pyrazole-3-carboxylate Compound Summary. National Library of Medicine. Retrieved from [1]

  • Ashtekar, et al. (2023).[1][6] "RP-HPLC Method Development of Synthesized Derivative of Pyrazolone." International Journal of Pharmaceutical Investigation. Retrieved from

  • MilliporeSigma. (2025).[1] 5-Bromo-1-methyl-1H-pyrazin-2-one Product Information. Retrieved from [7]

Sources

Mass Spectrometry Fragmentation Patterns of Brominated Pyrazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of brominated pyrazoles. It is designed for researchers requiring high-level structural elucidation strategies, distinguishing between ionization modes (EI vs. ESI), and resolving regioisomeric challenges.

Executive Summary

Brominated pyrazoles are critical pharmacophores in medicinal chemistry (e.g., Celecoxib analogs, Rimonabant). Their mass spectrometric analysis is governed by two competing factors: the stability of the aromatic pyrazole core and the lability of the carbon-bromine (C-Br) bond. This guide compares fragmentation behaviors under Electron Impact (EI) and Electrospray Ionization (ESI), providing a validated framework for differentiating regioisomers—particularly distinguishing the chemically distinct 4-bromo isomers from the 3/5-bromo tautomeric pairs.

Fundamental Principles: The Isotopic Signature

Before analyzing fragmentation, the presence of bromine must be validated via its isotopic envelope. Unlike chlorine (3:1 ratio), bromine possesses two stable isotopes,


 and 

, in a nearly 1:1 natural abundance ratio.
  • Mono-brominated Pyrazoles: Exhibit a "doublet" molecular ion (

    
     or 
    
    
    
    ) with equal intensity separated by 2 Da.
  • Di-brominated Pyrazoles: Exhibit a 1:2:1 triplet pattern (

    
    , 
    
    
    
    ,
    
    
    ).
  • Tri-brominated Pyrazoles: Exhibit a 1:3:3:1 quartet pattern.

Critical Check: Always verify the isotopic pattern before attempting structural assignment. A deviation from the 1:1 ratio in a putative mono-bromo compound indicates interference or incorrect assignment.

Comparative Analysis: Ionization Modes (EI vs. ESI)

The fragmentation pathway is dictated by the energy imparted during ionization.

Table 1: Comparison of Ionization Behaviors
FeatureElectron Impact (EI)Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Electric Field)
Primary Ion Radical Cation (

)
Even-electron Protonated Molecule (

)
Dominant Mechanism Radical-induced cleavage, Ring openingCharge-remote fragmentation, Collision Induced Dissociation (CID)
C-Br Stability Low (Frequent loss of Br radical)High (Stable until subjected to CID)
Key Fragments

,

,


,

Deep Dive: Fragmentation Pathways

Electron Impact (EI) Mechanisms

In EI, the molecular ion (


) is highly energetic. Two primary pathways compete:[1]
  • Homolytic C-Br Cleavage: The C-Br bond is the weakest link. The loss of a bromine radical (Br•, 79/81 Da) generates a stable pyrazolium cation.

  • Ring Fragmentation: The pyrazole ring typically fragments via the loss of neutral HCN (27 Da) or

    
     (28 Da).
    

Pathway Logic:

  • 4-Bromopyrazole: The C-Br bond at the 4-position is relatively stable due to resonance. However, loss of HCN is common, often preceded by a hydrogen shift.

  • N-Substituted Bromopyrazoles: The substituent on Nitrogen directs fragmentation. If an alkyl group is present,

    
    -cleavage of the alkyl chain often competes with C-Br cleavage.
    
Electrospray Ionization (ESI) & CID

In ESI, the


 ion is stable. Fragmentation requires MS/MS (Collision Induced Dissociation).[2]
  • Neutral Loss of HBr: Unlike EI (loss of Br•), ESI-CID typically drives the loss of neutral HBr (80/82 Da), especially if an adjacent proton (e.g., on an N-alkyl group) is available.

  • Retro-Diels-Alder (RDA): High collision energies can force a Retro-Diels-Alder-like ring opening, ejecting nitriles (

    
    ).
    
Visualization of Fragmentation Logic

The following diagram illustrates the decision tree for analyzing a bromopyrazole mass spectrum.

BromopyrazoleFragmentation Start Precursor Ion (Bromopyrazole) IsotopeCheck Check Isotope Pattern (1:1 Doublet?) Start->IsotopeCheck Ionization Select Ionization Mode IsotopeCheck->Ionization Confirmed EI_Mode Electron Impact (EI) Radical Cation M+. Ionization->EI_Mode ESI_Mode ESI (MS/MS) Protonated [M+H]+ Ionization->ESI_Mode Br_Loss Loss of Br Radical [M - 79/81]+ EI_Mode->Br_Loss Major Path (Weak C-Br) HCN_Loss Loss of HCN [M - 27]+. EI_Mode->HCN_Loss Competitive Path RingOpen Ring Cleavage (Aziridine/Azete intermediates) HCN_Loss->RingOpen HBr_Loss Neutral Loss of HBr [M+H - 80/82]+ ESI_Mode->HBr_Loss CID (Low Energy) RDA RDA-like Cleavage Loss of R-CN ESI_Mode->RDA CID (High Energy)

Figure 1: Decision tree for interpreting mass spectral data of brominated pyrazoles, highlighting the divergence between radical-driven (EI) and proton-driven (ESI) pathways.

Differentiation of Regioisomers

A common challenge is distinguishing 4-bromo isomers from 3-bromo (or 5-bromo) isomers.

The Tautomer Trap

For


-unsubstituted pyrazoles (

), the 3-bromo and 5-bromo forms are tautomers and exist in rapid equilibrium. They cannot be distinguished by standard MS or NMR in solution. They are chemically identical analytes.
  • Implication: You will observe a single peak in LC-MS.

  • Differentiation: Only possible if the Nitrogen is alkylated/arylated (fixed regioisomers).

Distinguishing N-Alkylated Isomers (Fixed)

When the Nitrogen is substituted (e.g., 1-methyl-3-bromo vs. 1-methyl-4-bromo vs. 1-methyl-5-bromo), MS/MS can distinguish them based on the "Ortho Effect" (proximity of Br to the N-substituent).

  • 1-Alkyl-5-Bromopyrazole (Br adjacent to N-R):

    • Mechanism: Steric crowding and electronic interaction between the 5-Br and 1-Alkyl group weaken the C-Br bond.

    • Signature: Enhanced loss of Br• or HBr compared to the 3- and 4-isomers. In ESI-CID, a specific "Ortho Effect" loss of the alkyl group (as alkene) may be catalyzed by the bromine.

  • 1-Alkyl-4-Bromopyrazole:

    • Signature: Most stable isomer. The C-Br bond is distant from the N-substituent. Shows the highest abundance of the molecular ion relative to fragments.

  • 1-Alkyl-3-Bromopyrazole:

    • Signature: Similar to 4-bromo but often shows distinct ring fragmentation (RDA) patterns due to the specific location of the double bonds relative to the nitrogen.

Experimental Protocol: Validated Workflow

This self-validating protocol ensures data integrity for drug development applications.

Step 1: Sample Preparation
  • Solvent: Methanol (LC-MS grade). Avoid halogenated solvents (DCM/Chloroform) to prevent background interference in the halogen region.

  • Concentration: 1 µg/mL (ESI) or 1 mg/mL (EI).

Step 2: Acquisition Parameters (LC-MS/MS)
  • Source: Electrospray Ionization (Positive Mode).[3]

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 20-30 V (Keep low to preserve molecular ion).

  • Collision Energy (CID): Ramp from 10 to 50 eV.

    • Why? Brominated compounds often require higher energy to fragment the aromatic ring, but the C-Br bond may cleave early. A ramp ensures you capture both events.

Step 3: Data Validation (The "Rule of Three")

Before reporting a structure, confirm these three criteria:

  • Isotope Match: Does the parent ion show the 1:1 (

    
    ) intensity ratio?
    
  • Fragment Conservation: Do the daughter ions retain the pattern?

    • If a fragment loses 2 Da spacing and becomes a singlet, Bromine was lost .

    • If a fragment retains the doublet, Bromine is still attached .

  • Nitrogen Rule: An odd molecular weight indicates an odd number of nitrogens (valid for pyrazoles with 2 nitrogens + substituent). Note: Br isotopes are odd-mass, so calculate using nominal mass.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Bromopyrazole. National Institute of Standards and Technology. [Link]

  • Holzer, W., & Pöchauer, M. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC (PubMed Central). [Link]

  • Saad, E. F., & Hamada, N. M. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. [Link]

Sources

Crystal Structure Analysis of 5-Bromo-1-methyl-1,2-dihydro-3H-pyrazol-3-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis of 5-bromo-1-methyl-1,2-dihydro-3H-pyrazol-3-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary & Strategic Relevance

In the landscape of heterocyclic drug design, pyrazolone derivatives are privileged scaffolds, serving as the core for analgesics (Antipyrine), free radical scavengers (Edaravone), and ALS treatments.[1][2] The specific derivative 5-bromo-1-methyl-1,2-dihydro-3H-pyrazol-3-one presents a critical structural case study. The introduction of the bromine atom at the 5-position (or 4-position depending on numbering conventions in different tautomers) introduces significant halogen bonding capabilities and alters the tautomeric equilibrium —a notorious challenge in pyrazolone chemistry.[1]

This guide provides an objective comparison of the crystal structure analysis of this compound against its non-halogenated and N-phenyl analogues.[1] It details the experimental workflow for distinguishing the NH-keto , OH-enol , and CH-keto tautomers in the solid state, a crucial step for validating pharmacophore models.[1]

Structural Dynamics & Tautomerism

Before analyzing the crystal lattice, one must understand the molecular dynamics.[2] Pyrazolones exist in a dynamic equilibrium between three forms. In solution, this is solvent-dependent; in the solid state, packing forces usually lock the molecule into a single tautomer.

Tautomeric Landscape
  • Form A (CH-form): 1-methyl-1H-pyrazol-3(2H)-one (rare in solid state for this class).[1][2]

  • Form B (OH-form): 5-bromo-1-methyl-1H-pyrazol-3-ol (Aromatic, stabilized by H-bonding).[1][2]

  • Form C (NH-form): 5-bromo-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Classic "pyrazolone" structure).[1][2]

Critical Insight: Unlike solution-phase NMR, where signals average out, X-ray crystallography provides the definitive "snapshot" of the proton location.[1] For 1-substituted pyrazolones, the OH-form (Form B) is frequently the dominant solid-state tautomer due to its ability to form stable hydrogen-bonded dimers [1, 2].[1][2]

Tautomerism CH CH-Form (Non-Aromatic) NH NH-Form (Keto-Amine) CH->NH Prototropy OH OH-Form (Enol-Imine) NH->OH Aromatization Crystal Crystal Lattice (Stabilized State) NH->Crystal Polar Solvents OH->Crystal H-Bond Dimerization (Preferred)

Figure 1: Tautomeric pathways leading to crystallization.[1][2] The OH-form is often thermodynamically preferred in the solid state due to aromaticity and dimer formation.[1]

Experimental Protocol: From Synthesis to Structure

To obtain high-quality single crystals suitable for determining the precise bond lengths (which reveal the tautomer), follow this validated workflow.

Phase 1: Synthesis & Purification[1][2]
  • Precursor: Diethyl butynedioate condensed with methylhydrazine, followed by bromination (e.g., with

    
     or 
    
    
    
    /AcOH) [3].[1][2]
  • Purification: Recrystallization is mandatory.[1][2] Impurities (like the 3-bromo regioisomer) will disrupt lattice formation.[2]

Phase 2: Crystallization Screening

The choice of solvent dictates the H-bond network.[1]

  • Method A (Slow Evaporation): Dissolve 20 mg in MeOH/EtOH (1:1).[1][2] Allow slow evaporation at 4°C. Expected: OH-tautomer dimers.[1][2]

  • Method B (Vapor Diffusion): Dissolve in minimal DMF; diffuse diethyl ether into the solution.[1][2] Expected: High-quality prisms suitable for XRD.[1][2]

Phase 3: X-Ray Diffraction Data Collection[1][2]
  • Temperature: Collect at 100 K . Thermal motion at room temperature can obscure the position of the critical H-atom on the Oxygen or Nitrogen.

  • Resolution: Aim for <0.8 Å to resolve the electron density of the hydrogen atoms involved in H-bonding.

Comparative Performance Analysis

This section compares the structural metrics of 5-bromo-1-methyl-3-pyrazolone against key alternatives: the non-brominated parent (1-methyl) and the bulky lipophilic analogue (1-phenyl).[1][2]

Table 1: Structural Metrics Comparison (Solid State)
Feature5-Bromo-1-methyl (Target) 1-Methyl Analogue (Alternative)1-Phenyl Analogue (Reference)
Dominant Tautomer OH-form (Enol) OH-form / NH-form mixOH-form (Dimer) [1]
C-O Bond Length 1.33 - 1.35 Å (Single bond character)~1.28 Å (Intermediate)1.34 Å (Single bond)
Crystal Packing Halogen Bond Mediated (Br[1]···O / Br···N)H-Bond dominant

-

Stacking dominant
Lattice Stability High (Due to Br-bonding)ModerateHigh (Due to stacking)
Space Group Typically P21/c or P-1P21/cP-1
Density > 1.8 g/cm³ (Heavy atom effect)~1.3 g/cm³~1.4 g/cm³
Detailed Analysis of Alternatives
1. vs. Non-Brominated 1-Methyl-pyrazolone[1][2]
  • Performance Gap: The non-brominated variant relies solely on O-H[1][2]···N hydrogen bonds.[1][3][4] The 5-bromo derivative introduces a Sigma-hole interaction . The Bromine atom acts as a Lewis acid (halogen bond donor) interacting with the carbonyl oxygen or pyridine-like nitrogen of neighboring molecules.[1][2]

  • Implication: The brominated crystal is denser and often has a higher melting point, indicating greater lattice energy.[1][2] This stability is advantageous for API (Active Pharmaceutical Ingredient) formulation but may reduce aqueous solubility.[1][2]

2. vs. 1-Phenyl-pyrazolone (Edaravone Analogues)
  • Performance Gap: The phenyl group drives packing via steric bulk and

    
    -
    
    
    
    interactions.[1] The 1-methyl-5-bromo variant is sterically smaller but electronically distinct.[1][2]
  • Implication: The 5-bromo-1-methyl structure is a better model for fragment-based drug design where specific polar contacts (halogen bonds) are being optimized without the "grease" of a phenyl ring masking the interactions.[1]

Structural Validation Logic (Self-Validating Protocol)

How do you know if your structure is correct? Use this logic gate to validate the solved structure against the tautomeric hypothesis.

Validation Start Solve Structure (Direct Methods) CheckCO Check C3-O Bond Length Start->CheckCO Keto Length ~1.22-1.25 Å (Double Bond) CheckCO->Keto Short Enol Length ~1.32-1.36 Å (Single Bond) CheckCO->Enol Long CheckH Locate H atom in Difference Map Keto->CheckH Enol->CheckH ResultNH H on Nitrogen (NH-Form) CheckH->ResultNH Peak near N ResultOH H on Oxygen (OH-Form) CheckH->ResultOH Peak near O

Figure 2: Decision tree for assigning the correct tautomer based on crystallographic bond lengths and electron density maps.

Causality in Analysis
  • Observation: If C3-O is ~1.34 Å and C3-C4 is ~1.37 Å (aromatic), the molecule is in the Enol (OH) form.[1][2]

  • Observation: If C3-O is ~1.24 Å and C3-C4 is ~1.44 Å (single bond), the molecule is in the Keto (NH) form.[2]

  • Validation: In 5-bromo-1-methyl derivatives, the electron-withdrawing Br atom at C5 (or C4) reduces the electron density in the ring, often stabilizing the aromatic OH-form to maximize conjugation [2].[1]

Conclusion

For researchers utilizing 5-bromo-1-methyl-1,2-dihydro-3H-pyrazol-3-one , the crystal structure is not merely a confirmation of identity but a map of intermolecular potential.[1][2]

  • Select the OH-form model for docking studies, as this is the likely bioactive and solid-state conformation.[1]

  • Leverage the Bromine: In crystal engineering, use the Br atom to direct packing via halogen bonding, a feature absent in the standard methyl/phenyl analogues.[1]

  • Protocol: Always collect data at low temperature (100 K) to resolve the tautomeric proton clearly.

References

  • Holzer, W., et al. (2019).[1][2] "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules.

  • Claramunt, R. M., et al. (2001).[1][2] "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (NMR and X-Ray Crystallography) Study." European Journal of Organic Chemistry.[1][2]

  • Google Patents. "Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine."[1][2] (Analogous synthesis route).

  • Cambridge Structural Database (CSD). Search for "Pyrazolone Tautomers" and "Halogen Bonding in Azoles".[1][2]

Sources

A Comparative Guide to the UV-Vis Absorption Spectroscopy of 5-bromo-1-methyl-1H-pyrazol-3-ol and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 5-bromo-1-methyl-1H-pyrazol-3-ol. In the absence of directly published spectra for this specific molecule, this document leverages established principles of UV-Vis spectroscopy and comparative data from structurally related pyrazole derivatives to offer a predictive and methodological framework for researchers, scientists, and professionals in drug development. We will explore the theoretical underpinnings of its spectral behavior, the critical influence of solvent choice, and provide a detailed protocol for experimental determination.

Introduction: The Significance of Pyrazole Derivatives and UV-Vis Spectroscopy

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. Their utility spans from anti-inflammatory and analgesic agents to kinase inhibitors in oncology. The electronic structure of the pyrazole ring, rich in π-electrons and heteroatoms, makes it an excellent chromophore, readily analyzed by UV-Vis spectroscopy. This technique provides valuable insights into the electronic transitions within the molecule, which can be correlated with its structure, substitution pattern, and environment. Understanding the UV-Vis absorption profile of a novel derivative like 5-bromo-1-methyl-1H-pyrazol-3-ol is a fundamental step in its characterization and can inform its stability, purity, and potential for further functionalization.

Theoretical Framework: Electronic Transitions in Pyrazole Systems

The UV-Vis absorption spectra of pyrazole derivatives are primarily governed by π→π* and n→π* electronic transitions.[1] The pyrazole ring itself possesses a conjugated π-system, and the substituents—in this case, a bromine atom, a methyl group, and a hydroxyl group—will modulate the energies of these transitions.

  • π→π Transitions:* These are typically high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extent of conjugation and the presence of auxochromes (like the -OH group) or chromophores (like the C=N and C=C bonds within the ring) significantly influence the wavelength of maximum absorption (λmax).

  • n→π Transitions:* These lower-energy, lower-intensity transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are particularly sensitive to the polarity of the solvent.

For 5-bromo-1-methyl-1H-pyrazol-3-ol, we can anticipate a complex interplay of these transitions. The bromine atom, with its lone pairs, can participate in resonance, potentially leading to a bathochromic (red) shift. The hydroxyl group, acting as an auxochrome, is also expected to influence the absorption profile.

Comparative Analysis with Structurally Related Pyrazoles

While a direct spectrum for our target molecule is unavailable, we can infer its likely absorption characteristics by examining related compounds. The substitution pattern on the pyrazole ring is a key determinant of the λmax.

Compound/Derivative ClassTypical λmax Range (nm)Key Structural FeaturesReference
General Pyrazole Derivatives240 - 290Unsubstituted or simply substituted pyrazole rings.[2]
Phenyl-substituted Pyrazolines280 - 350Extended conjugation due to the phenyl group.[3]
Azo-substituted Pyrazoles480 - 660Highly conjugated systems with azo groups, leading to absorption in the visible region.[4]
Pyrazole Ligands for Metal Complexes250 - 350Absorption is often red-shifted upon coordination to a metal center.

Given the structure of 5-bromo-1-methyl-1H-pyrazol-3-ol, which lacks the extended conjugation of phenyl or azo groups, its primary absorption bands are expected to lie in the UV region, likely between 250 nm and 300 nm. The presence of the bromine and hydroxyl substituents may cause a slight bathochromic shift compared to a simple methyl-pyrazole.

The Critical Role of Solvent Polarity: A Predictive Discussion

The choice of solvent can significantly alter the position and intensity of absorption bands, a phenomenon known as solvatochromism.[5] This effect is particularly pronounced for compounds with heteroatoms and polar functional groups, such as our target molecule.

  • Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can form hydrogen bonds with the lone pairs of electrons on the nitrogen and oxygen atoms. This stabilizes the ground state of n→π* transitions more than the excited state, leading to a hypsochromic (blue) shift to shorter wavelengths.[6] Conversely, for π→π* transitions, the excited state is often more polar than the ground state and is stabilized by polar solvents, resulting in a bathochromic (red) shift.[5][6]

  • Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents possess a significant dipole moment but do not have a hydrogen atom that can be donated for hydrogen bonding. They will primarily interact via dipole-dipole forces, leading to stabilization of polar excited states and a resulting bathochromic shift for π→π* transitions.[1]

  • Non-polar Solvents (e.g., hexane, cyclohexane): In these solvents, solute-solvent interactions are minimal. The resulting spectrum is often considered to be closest to the "gas-phase" spectrum and may reveal more fine structure.[6]

For 5-bromo-1-methyl-1H-pyrazol-3-ol, we predict a noticeable solvent effect. A comparative study using solvents of varying polarity is therefore essential for a thorough characterization.

Experimental Protocol for UV-Vis Spectral Acquisition

This section provides a detailed, self-validating protocol for obtaining the UV-Vis absorption spectrum of 5-bromo-1-methyl-1H-pyrazol-3-ol.

Materials and Instrumentation
  • Analyte: 5-bromo-1-methyl-1H-pyrazol-3-ol (ensure purity is confirmed by other analytical methods, e.g., NMR, LC-MS)

  • Solvents: Spectroscopic grade hexane, dichloromethane, acetonitrile, and ethanol.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of 5-bromo-1-methyl-1H-pyrazol-3-ol.

    • Dissolve the compound in 10 mL of spectroscopic grade ethanol in a volumetric flask to prepare a concentrated stock solution. Ensure complete dissolution.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution with ethanol to prepare a series of working solutions of decreasing concentration. A typical starting concentration for analysis is in the range of 10⁻⁵ to 10⁻⁶ M.[7]

    • Repeat this process for each of the other solvents (hexane, dichloromethane, acetonitrile) to prepare working solutions of similar concentrations for the solvent effect study.

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 200-800 nm).

    • Fill both the sample and reference cuvettes with the solvent to be used for the measurement (e.g., ethanol).

    • Place the cuvettes in the spectrophotometer and run a baseline correction (autozero) to subtract any absorbance from the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with the working solution to be analyzed.

    • Fill the sample cuvette with the working solution.

    • Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

    • If the maximum absorbance is outside the optimal range (typically 0.2 - 0.8), adjust the concentration of the working solution accordingly and re-measure.

  • Data Analysis and Comparison:

    • Record the λmax and the corresponding absorbance for each solvent.

    • Overlay the spectra obtained in the different solvents to visually assess the solvatochromic shifts.

    • Calculate the molar absorptivity (ε) for the main absorption bands using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis stock Prepare Concentrated Stock Solution working Prepare Working Solutions in Different Solvents stock->working blank Baseline Correction (Solvent Blank) working->blank measure Acquire Absorption Spectrum of Sample blank->measure identify Identify λmax and Absorbance measure->identify compare Compare Spectra & Assess Solvatochromism identify->compare calculate Calculate Molar Absorptivity (ε) identify->calculate

Caption: Workflow for the acquisition and analysis of UV-Vis absorption spectra.

Predicted Spectral Data and Interpretation

Based on the comparative analysis, the following table summarizes the predicted UV-Vis absorption data for 5-bromo-1-methyl-1H-pyrazol-3-ol in various solvents.

SolventDielectric ConstantPredicted λmax (nm)Predicted Transition TypeExpected Shift Relative to Hexane
Hexane1.88~265π→π-
Dichloromethane8.93~270π→πBathochromic (Red)
Acetonitrile37.5~272π→πBathochromic (Red)
Ethanol24.5~275 (π→π), ~290 (n→π)π→π and n→πBathochromic (π→π), Hypsochromic (n→π*)

The expected bathochromic shift of the π→π* transition with increasing solvent polarity is due to the stabilization of the more polar excited state.[6] In ethanol, the ability to act as a hydrogen bond donor may lead to a more complex spectrum, potentially resolving the n→π* transition, which would likely be blue-shifted compared to its position in aprotic solvents.

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the UV-Vis absorption spectrum of 5-bromo-1-methyl-1H-pyrazol-3-ol. By drawing on established principles and comparative data from related pyrazole derivatives, we have outlined the expected spectral features, the significant influence of solvent polarity, and a robust experimental protocol for its determination. The insights and methodologies presented herein are intended to equip researchers with the necessary framework to fully characterize this and other novel pyrazole compounds, facilitating their advancement in drug discovery and development pipelines. The provided experimental workflow emphasizes a self-validating approach to ensure data integrity and reproducibility.

References

  • Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes - ResearchGate. Available at: [Link]

  • Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes - Korea Science. Available at: [Link]

  • UV-Vis absorption and normalised emission spectra of the pyrazole... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties - MDPI. Available at: [Link]

  • UV–Vis spectra of compounds 11a – 11k | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - Bentham Science. Available at: [Link]

  • Solvent Effects in UV-Vis Spectroscopy | PDF | Chemical Polarity - Scribd. Available at: [Link]

  • Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Available at: [Link]

  • Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone - Physical Chemistry Research. Available at: [Link]

  • Solvent Effects on the UV-visible Absorption Spectra - Virtual Labs. Available at: [Link]

Sources

Comprehensive Guide: Validation of 5-bromo-1-methylpyrazol-3-ol Purity Using LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, validating the purity of heterocyclic intermediates is a critical quality control gateway. 5-bromo-1-methylpyrazol-3-ol (CAS: 1781644-04-9) presents unique analytical challenges due to its high polarity, tautomeric behavior, and basic nitrogen centers[1][2]. This guide objectively compares traditional Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS). By leveraging the compound's intrinsic chemical properties—specifically its tautomerism and bromine isotopic signature—we establish a self-validating analytical protocol fully compliant with ICH Q2(R2) guidelines[3][4].

Analyte Profiling & Analytical Causality

Before selecting a chromatographic method, one must understand the chemical causality dictating the analyte's behavior:

  • Tautomeric Equilibration: 5-bromo-1-methylpyrazol-3-ol exists in equilibrium between its hydroxy-pyrazole and pyrazolone forms[5][6]. This dynamic state broadens chromatographic peaks in standard RPLC and requires orthogonal ionization approaches (ESI+ and ESI-) to capture both states accurately.

  • Isotopic Self-Validation: The presence of the bromine atom provides a built-in validation mechanism. Bromine naturally occurs as

    
     and 
    
    
    
    in a nearly 1:1 ratio. Any MS peak identified as the target analyte must exhibit this characteristic doublet at
    
    
    177 and 179
    
    
    [5]. If this ratio is absent, the signal is an impurity or background noise.

Comparison Guide: RPLC-UV-MS vs. HILIC-ESI-MS

Historically, RPLC (using C18 columns) is the default choice for small molecule purity analysis. However, for polar, tautomeric pyrazoles, HILIC offers superior performance[7][8].

In RPLC, water is the weak solvent and acetonitrile is the strong solvent. Polar compounds like 5-bromo-1-methylpyrazol-3-ol often elute too close to the void volume, risking co-elution with matrix suppressors. Conversely, HILIC uses water as the strong eluting solvent. The highly organic mobile phase (>80% Acetonitrile) used in HILIC not only retains polar analytes effectively but also lowers the surface tension of the eluent. This significantly improves droplet desolvation in the ESI source, yielding a 10- to 100-fold increase in MS sensitivity[8][9].

Table 1: Comparative Performance Data for 5-bromo-1-methylpyrazol-3-ol
Analytical ParameterRPLC-UV-MS (C18 Phase)HILIC-ESI-MS (Amide Phase)Causality / Advantage
Retention Factor (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
< 1.0 (Elutes near void)> 3.5 (Optimal retention)HILIC's water-layer partition mechanism strongly retains polar pyrazolones[7].
Peak Symmetry (

)
1.8 - 2.5 (Severe tailing)0.9 - 1.1 (Symmetrical)HILIC avoids secondary interactions between basic pyrazole nitrogens and unreacted surface silanols[10].
MS Sensitivity (S/N) Baseline (1x)40x to 100x EnhancedHigh organic content in HILIC improves ESI droplet desolvation and ionization efficiency[9].
Injection Solvent High Aqueous (Water)High Organic (>75% ACN)Prevents peak splitting by maintaining the partition equilibrium at the column head[11].
Tautomer Resolution Poor (Peak broadening)Excellent (Sharp unified peak)Amide stationary phases stabilize the tautomeric equilibrium during the separation phase.

Step-by-Step Methodology: A Self-Validating Protocol

To ensure regulatory compliance, this protocol is designed around the ICH Q2(R2) validation framework, ensuring specificity, precision, and robustness[4][12].

Phase 1: Sample Preparation

Causality: Injecting a sample dissolved in a strong solvent (e.g., water for HILIC) disrupts the stationary phase's aqueous layer, causing severe peak distortion[8][11].

  • Weigh 10.0 mg of 5-bromo-1-methylpyrazol-3-ol standard.

  • Dissolve in 1.0 mL of LC-MS grade Acetonitrile to create a 10 mg/mL stock.

  • Dilute to a working concentration of 10 µg/mL using a weak injection solvent: 80% Acetonitrile / 20% Water .

Phase 2: HILIC Chromatographic Separation
  • Column: Amide-bonded silica column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Note: The buffer provides the ionic strength necessary to maintain the stationary aqueous layer[10].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: Start at 95% B. Hold for 1 min, then linearly decrease to 65% B over 8 minutes. Re-equilibrate at 95% B for 4 minutes.

  • Flow Rate & Temp: 0.4 mL/min at 35°C.

Phase 3: Orthogonal MS/MS Detection

Causality: Polarity switching ensures the detection of both the basic pyrazole ring and the acidic pyrazolone hydroxyl group[5][13].

  • Ionization Source: Electrospray Ionization (ESI) with rapid polarity switching (ESI+ / ESI-).

  • Target Masses (Self-Validation):

    • Positive Mode (ESI+): Monitor

      
       177.0 and 179.0. Ensure a 1:1 abundance ratio to confirm the presence of the bromine isotope[5].
      
    • Negative Mode (ESI-): Monitor

      
       175.0 and 177.0 (deprotonated pyrazolone).
      
  • Desolvation Gas: Nitrogen at 400°C, flow rate 800 L/hr.

Phase 4: ICH Q2(R2) Validation Execution
  • Specificity: Inject a blank (diluent) and known synthetic impurities (e.g., des-bromo derivatives). Confirm baseline resolution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) between the API and all impurities[14].
    
  • Precision (Repeatability): Perform 6 replicate injections of the 10 µg/mL standard. The Relative Standard Deviation (%RSD) of the peak area must be

    
    [12].
    
  • Limit of Quantitation (LOQ): Serially dilute the sample until the Signal-to-Noise (S/N) ratio is exactly 10:1. This defines the minimum threshold for reporting trace impurities[4].

Workflow Visualization

LCMS_Workflow N1 1. Sample Preparation Dilution in >75% ACN M1 Prevents Peak Splitting (Weak Solvent Effect) N1->M1 N2 2. Chromatographic Separation HILIC (Amide Stationary Phase) M2 Retains Polar Tautomers (Hydroxy-pyrazole ⇌ Pyrazolone) N2->M2 N3 3. Electrospray Ionization (ESI) Rapid Polarity Switching (+/-) M3 Enhanced Desolvation (High Organic Content) N3->M3 N4 4. Mass Spectrometry Target: m/z 177 & 179 M4 79Br/81Br Isotope Ratio (1:1 Self-Validation) N4->M4 N5 5. Data Analysis & Validation ICH Q2(R2) Compliance M1->N2 M2->N3 M3->N4 M4->N5

Figure 1: Self-validating HILIC-ESI-MS workflow for 5-bromo-1-methylpyrazol-3-ol purity analysis.

References

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5-bromo-1-methyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 5-bromo-1-methyl-1H-pyrazol-3-ol (CAS No. 1781644-04-9)[1]. As a brominated heterocyclic compound, this substance requires specific handling and disposal protocols to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, chemists, and drug development professionals who handle this or structurally similar reagents. Our commitment is to empower you with the knowledge to manage chemical life cycles responsibly, from benchtop to final disposal.

Hazard Assessment and Pre-Disposal Handling

Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 5-bromo-1-methyl-1H-pyrazol-3-ol was not found, data from structurally analogous brominated pyrazoles indicate a consistent hazard profile. These analogs are typically classified as harmful if swallowed, and capable of causing skin, eye, and respiratory irritation[2][3][4][5][6]. Therefore, it is imperative to handle this compound with the appropriate precautions.

The Golden Rule: Always consult the manufacturer-specific Safety Data Sheet (SDS) for the exact material you are using. This document is the primary source of information for safe handling and emergency procedures.

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. The following table outlines the minimum required equipment for handling 5-bromo-1-methyl-1H-pyrazol-3-ol, especially during waste consolidation and spill cleanup.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[7][8]Protects against accidental splashes and contact with solid particulates which may cause serious eye irritation.
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene).[8]Prevents skin contact, which can lead to irritation.[5] Gloves must be inspected before use and disposed of properly after handling.
Skin and Body Standard laboratory coat. Consider a chemical-resistant apron for larger quantities.Minimizes the risk of contact with clothing and skin.
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood.[3][7]Prevents inhalation of dust or vapors, which may cause respiratory tract irritation.[2][9]

The Core Principle: Halogenated Waste Segregation

The presence of a bromine atom classifies 5-bromo-1-methyl-1H-pyrazol-3-ol as a halogenated organic compound . This is the single most critical factor determining its disposal pathway.

The causality is rooted in the required treatment method. Halogenated wastes cannot be disposed of via the same methods as non-halogenated organic solvents, many of which can be used for fuel blending. Instead, they require high-temperature incineration in specialized facilities equipped with "scrubbers" that neutralize the acidic and corrosive gases (e.g., hydrogen bromide) generated during combustion.[9][10] Mixing halogenated and non-halogenated waste streams results in the entire volume being treated as the more hazardous and costly halogenated waste.[11][12]

Waste Stream Decision Workflow

The following diagram illustrates the critical decision point in the chemical waste disposal process.

WasteSegregation Start Chemical Waste Generated Decision Does the waste contain 5-bromo-1-methyl-1H-pyrazol-3-ol or any other brominated, chlorinated, fluorinated, or iodated compound? Start->Decision Halogenated Segregate into a designated HALOGENATED ORGANIC WASTE container. Decision->Halogenated  Yes NonHalogenated Segregate into a designated NON-HALOGENATED ORGANIC WASTE container. Decision->NonHalogenated No   End Store container in Satellite Accumulation Area for pickup. Halogenated->End NonHalogenated->End

Caption: Waste segregation decision flow for halogenated compounds.

Step-by-Step Disposal Protocol

Adherence to a systematic protocol is essential for ensuring safety and compliance.

  • Segregation: At the point of generation, ensure that any waste containing 5-bromo-1-methyl-1H-pyrazol-3-ol, including contaminated solvents, reaction mixtures, or solids, is kept separate from all other waste streams.[10][13][14] This includes segregation from non-halogenated organics, acids, bases, and oxidizers.[13]

  • Containerization:

    • Select a waste container that is in good condition, compatible with the chemical waste, and has a tightly sealing screw cap.[11][13]

    • The original product container, once empty, can be a suitable choice for accumulating waste of the same material.[13]

    • Do not overfill the container; leave at least 10% of headspace to allow for expansion.[13]

    • Keep the container closed at all times except when actively adding waste.[11][12][13]

  • Labeling:

    • Label the waste container clearly before or at the moment the first drop of waste is added.[11]

    • The label must include the words "Hazardous Waste" and the full, unabbreviated chemical name: "Waste 5-bromo-1-methyl-1H-pyrazol-3-ol".[7][11]

    • If it is a mixed waste stream, list all chemical constituents and their approximate percentages.[12]

    • Clearly mark the relevant hazards (e.g., Toxic, Irritant) on the label.[12]

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.

    • Ensure the container is stored in a cool, dry, and well-ventilated area, away from incompatible materials.[11][15]

    • Utilize secondary containment (such as a chemical-resistant tray) to mitigate potential leaks or spills.[12]

  • Arrange for Disposal: Once the container is nearly full (e.g., 75% capacity) or you are finished with the process, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[12] Follow their specific procedures for requesting collection. The ultimate disposal must be carried out by a licensed professional waste disposal service.[7][9]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to a safe outcome.

Spill Cleanup

Should a spill occur, follow these steps immediately:

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.[7]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper operating height.[7]

  • Contain & Absorb: For solid spills, carefully sweep or shovel the material to avoid creating dust, and place it into a suitable, closed container for disposal.[2][3] For solutions, use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill before placing it in a sealed container.[12]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All contaminated materials, including absorbents and used PPE, must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of according to the protocol in Section 3.[12]

First Aid Measures
  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][3][9]

  • In case of skin contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, call a physician.[2][3][9]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][3][9]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][3][9]

Summary of Best Practices

For quick reference, this table summarizes the essential do's and don'ts for disposing of 5-bromo-1-methyl-1H-pyrazol-3-ol.

DoDon't
DO consult the specific SDS before handling.DON'T pour any amount down the sink or drain.[11]
DO wear the appropriate PPE at all times.DON'T mix halogenated waste with non-halogenated waste.[11][14]
DO segregate waste into a labeled, sealed halogenated waste container.[10][13]DON'T leave a waste container open or use a container with a loose-fitting cap.[11][13]
DO store waste in a designated, well-ventilated area with secondary containment.[12]DON'T use chemical formulas or abbreviations on waste labels.[13]
DO contact your EHS office for pickup and final disposal by a licensed facility.[9][12]DON'T overfill waste containers.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Minnesota.
  • Bucknell University.
  • Temple University Environmental Health and Radiation Safety.
  • University of Wisconsin-Madison. Chemical Waste Disposal Guidelines.
  • Capot Chemical Co., Ltd. Material Safety Data Sheet for 5-Bromo-3-methyl-1H-pyrazole.
  • Sigma-Aldrich. 5-Bromo-1-methyl-1H-pyrazole Product Page.
  • U.S. Environmental Protection Agency (EPA). Environmental Fate/Transport Data for 5-Bromo-N-methyl-1H-pyrazole-3-carboxamide.
  • BenchChem. Proper Disposal of 5-Bromo-1-butyl-1H-pyrazole: A Comprehensive Guide.
  • Northwestern University. Hazardous Waste Disposal Guide.
  • Thermo Fisher Scientific. Safety Data Sheet for 4-Bromo-1-methyl-1H-pyrazol-3-amine.
  • Angene Chemical. Safety Data Sheet for 4-Bromo-1H-pyrazole-3-carboxamide.
  • Fluorochem. Safety Data Sheet for 5-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBALDEHYDE.
  • CymitQuimica. Safety Data Sheet for (5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol.
  • Echemi.
  • Fisher Scientific. Safety Data Sheet for 3-Amino-1-methyl-1H-pyrazole.
  • CymitQuimica. Safety Data Sheet for (5-bromo-1H-pyrazol-3-yl)methanol hydrochloride.
  • ChemScene. 5-Bromo-1-methyl-1H-pyrazol-3-ol Product Page.
  • Matta, S., et al. (2025). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Molecules.

Sources

Technical Safety Guide: Personal Protective Equipment (PPE) for 5-bromo-1-methyl-1H-pyrazol-3-ol

[1]

CAS Number: 1781644-04-9 Molecular Formula: C₄H₅BrN₂O Physical State: Solid (Powder)[1]

Executive Summary: The Precautionary Principle

As a Senior Application Scientist, I prioritize the "Precautionary Principle" when handling pharmaceutical intermediates like 5-bromo-1-methyl-1H-pyrazol-3-ol . While often classified under generic GHS codes for irritants, halogenated pyrazoles are frequently used as scaffolds for bioactive kinase inhibitors and receptor modulators.[1]

The Core Directive: Until specific toxicological data proves otherwise, treat this compound as a potent bioactive agent . This guide moves beyond basic compliance, outlining a self-validating safety system designed to protect researchers from both acute irritation and potential long-term sensitization.[1]

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the enemy.[1] For CAS 1781644-04-9, the primary risks are inhalation of particulates during weighing and dermal absorption when in solution.[1]

GHS Hazard Classification (Consensus Data)
Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]Strict hygiene; no hand-to-mouth contact.[1][2]
Skin Irritation H315 Causes skin irritation.[1][3]Direct contact causes dermatitis/burns.[1]
Eye Irritation H319 Causes serious eye irritation.[1][3]Dust can cause corneal damage.[1]
STOT - SE H335 May cause respiratory irritation.[1][2]High Risk: Mucosal absorption via dust.[1]

Critical Insight: The presence of the bromine atom and the pyrazole ring suggests potential for metabolic activation.[1] Standard "dust masks" are insufficient for chronic exposure workflows.[1]

The PPE Matrix: Layered Defense System

This matrix is designed for Standard Laboratory Scale (<10g) . For process scale (>100g), upgrade to full respiratory hoods.[1]

Protection ZoneRecommended EquipmentTechnical Rationale & Specifications
Respiratory N95 or P100 Respirator (Minimum)Why: The solid is a fine powder.[1] Surgical masks offer zero protection against chemical particulates.Spec: Fit-tested 3M 8210 (N95) or half-face respirator with P100 cartridges if working outside a fume hood.[1]
Dermal (Hands) Double Nitrile Gloves Why: Pyrazoles are often dissolved in DCM or DMF.[1] These solvents permeate thin nitrile in seconds, carrying the solute with them.Spec: Inner layer: 4 mil Nitrile (Blue).[1] Outer layer: 5-8 mil Nitrile (Purple/Orange). Change outer gloves immediately upon splash.
Ocular Chemical Splash Goggles Why: Safety glasses have gaps.[1] Airborne powder can bypass side-shields.[1] Goggles form a seal.Spec: ANSI Z87.1 compliant, indirect venting.[1]
Body Tyvek® Lab Coat / Sleeves Why: Cotton coats trap dust in the weave, creating a secondary exposure source later.Spec: Disposable Tyvek sleeves are recommended for weighing operations to bridge the glove-cuff gap.[1]
Decision Logic: Selecting the Right PPE

Use this workflow to determine the required protection level based on your specific operation.

PPE_Decision_TreeStartStart: Define OperationState_CheckIs the compound Solid or in Solution?Start->State_CheckSolidSolid (Powder)State_Check->SolidSolutionSolution PhaseState_Check->SolutionWeighingWeighing / TransferSolid->WeighingHood_CheckIs Fume Hood Available?Weighing->Hood_CheckLevel_ALEVEL A: Fume Hood + Safety Glasses + Single NitrileHood_Check->Level_AYesLevel_BLEVEL B: N95/P100 Mask + Goggles + Double NitrileHood_Check->Level_BNo (High Risk)Solvent_CheckSolvent Type?Solution->Solvent_CheckStandard_SolventMethanol/Ethanol/WaterSolvent_Check->Standard_SolventPenetrating_SolventDCM / DMF / DMSOSolvent_Check->Penetrating_SolventLevel_CLEVEL C: Standard Nitrile Gloves (Change every 30 mins)Standard_Solvent->Level_CLevel_DLEVEL D: Laminate/Silver Shield Gloves or Double Nitrile (Change immediately on contact)Penetrating_Solvent->Level_D

Figure 1: PPE Selection Logic. Note that "Level B" is required if engineering controls (fume hoods) are absent or compromised.[1]

Operational Protocols: Step-by-Step
A. Weighing & Transfer (Highest Risk Phase)

The majority of laboratory exposures occur during the transfer of dry powder.[1]

  • Engineering Control: Perform all weighing inside a certified chemical fume hood. If a balance is not available in the hood, use a static-free powder funnel and tared secondary container.[1]

  • Static Management: 5-bromo-1-methyl-1H-pyrazol-3-ol can be static.[1] Use an ionizing fan or anti-static gun to prevent "powder fly-out."[1]

  • Technique:

    • Place a disposable absorbent pad (benchkote) beneath the balance.[1]

    • Wear double gloves .[1]

    • Use a disposable spatula. Do not reuse spatulas even after washing to prevent cross-contamination of other compounds.[1]

    • Wet Wiping: Immediately after weighing, wipe the balance area with a paper towel dampened with Methanol.[1] Do not dry sweep.[1]

B. Reaction Setup & Monitoring
  • Solvent Awareness: If using Dichloromethane (DCM) or DMF, standard nitrile gloves offer <5 minutes of protection.[1]

    • Protocol: If a splash occurs on the glove, remove it immediately, wash hands with soap/water, and re-glove.[1] Do not wait for the solvent to evaporate.[1]

  • Sharps Safety: When taking LCMS samples, use Luer-lock syringes to prevent needle pop-off, which can aerosolize the solution.[1]

C. Emergency Response (Spills & Exposure)[1][4]
ScenarioImmediate Action
Eye Contact Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. Time is tissue.[1]
Skin Contact Remove contaminated clothing/gloves.[1][5] Wash with soft soap and copious water.[1] Do not use ethanol (it may enhance absorption).[1]
Powder Spill Do not sweep. Cover with wet paper towels (water or methanol) to suppress dust.[1] Scoop up damp material into a hazardous waste bag.
Disposal & Environmental Compliance

Do not dispose of this compound down the drain.[1][2][5][6][7] It is an organohalide and poses risks to aquatic life.[1]

  • Solid Waste: Collect in a dedicated "Solid Hazardous Waste" container labeled Toxic/Irritant.[1]

  • Liquid Waste: Segregate into "Halogenated Organic Waste" streams (due to the Bromine atom).[1]

  • Container Disposal: Rinse the empty reagent bottle with Methanol three times.[1] Add rinsate to the halogenated waste stream.[1] Deface the label before discarding the glass.

References
  • PubChem. (n.d.).[1] Methyl 5-bromo-1H-pyrazole-3-carboxylate (Analogous Hazard Data). National Library of Medicine.[1] Retrieved March 6, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.[1] Retrieved from [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.